molecular formula C10H10ClN3 B11739426 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine

1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine

Cat. No.: B11739426
M. Wt: 207.66 g/mol
InChI Key: TVCPBYXLBNXHHU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is a key aminopyrazole derivative serving as a privileged scaffold in modern medicinal chemistry and drug discovery research. Its primary research value lies in its role as a versatile building block for the synthesis of novel bioactive molecules, particularly in oncology and inflammation. Aminopyrazoles are recognized as advantageous frameworks that provide useful ligands for a range of enzymes and receptors, including various kinases and cyclin-dependent kinases (CDKs) crucial for cell cycle regulation . The structural motif of a substituted pyrazole is a common feature in several pharmacologically active compounds and FDA-approved drugs, underlining its significance in the design of new therapeutic agents . Researchers utilize this compound to develop potential anticancer agents by targeting critical cellular signaling pathways. Recent studies explore similar pyrazole-based structures as inhibitors for targets like the epidermal growth factor receptor (EGFR) and the PI3K/AKT/mTOR signaling axis, which are pivotal in cancer cell proliferation and survival . Furthermore, the 4-aminopyrazole chemotype is found in potent inhibitors of CDKs, such as the clinical candidate AT7519, highlighting the strategic importance of this functional group for generating targeted kinase inhibitors . In the context of inflammatory disease research, pyrazole derivatives are extensively investigated for their anti-inflammatory properties, with some analogs demonstrating efficacy in cellular models of neuroinflammation . The compound serves as a fundamental starting material for constructing more complex, functionalized pyrazoles aimed at modulating these and other high-value biological targets.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H10ClN3/c1-7-10(12)6-14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3

InChI Key

TVCPBYXLBNXHHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Executive Summary 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is a specialized heterocyclic intermediate belonging to the aminopyrazole family. Distinguished by its specific regiochemistry, this molecule features a pyrazole core substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C3 position, and a primary amine at the C4 position. Unlike its more common isomer, the 5-amine (often used in dye synthesis), the 4-amine variant is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase, CDK) and COX-2 inhibitors. This guide details its structural properties, synthetic pathways, and handling protocols.

Part 1: Molecular Architecture & Physicochemical Profile

The 4-aminopyrazole scaffold is electronically distinct from the 5-amine. The amine at position 4 is attached to a carbon with higher electron density (due to the pyrazole's inherent enamine-like character at C4), making it a unique nucleophile for further functionalization.

Property Data / Descriptor
IUPAC Name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
Core Scaffold 1H-Pyrazole
Key Substituents N1: 4-Chlorophenyl (Lipophilic anchor)C3: Methyl (Steric/Electronic modulator)C4: Amine (Primary nucleophile)
Calculated LogP ~2.2 - 2.5 (Predicted)
H-Bond Donors 1 (–NH₂)
H-Bond Acceptors 2 (N2 of pyrazole, N of amine)
pKa (Conjugate Acid) ~3.5 - 4.0 (Amine basicity is modulated by the pyrazole ring)

Isomer Alert: Researchers must distinguish this compound from 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-39-6).

  • 4-Amine (Target): Nucleophilic amine at C4. Often synthesized via nitration/reduction.

  • 5-Amine (Isomer): Nucleophilic amine at C5. Synthesized via condensation of hydrazines with

    
    -ketonitriles.
    

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of the 4-amine regioisomer typically requires a stepwise approach involving the construction of the pyrazole ring followed by electrophilic substitution (nitration) and reduction. Direct condensation methods usually yield the 5-amine.

Primary Synthetic Route: The Nitration-Reduction Sequence
  • Step 1: Pyrazole Ring Construction

    • Reactants: 4-Chlorophenylhydrazine + 4,4-dimethoxy-2-butanone (or equivalent 1,3-dicarbonyl surrogate).

    • Mechanism: Condensation forms the hydrazone, followed by cyclization. Regioselectivity is controlled by the steric bulk and electronic nature of the carbonyl component.

    • Product: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole.

  • Step 2: Electrophilic Nitration (C4 Functionalization)

    • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).

    • Mechanism: The pyrazole ring is electron-rich. The N1-aryl group directs electrophilic attack to the C4 position, which is the most nucleophilic site on the pyrazole ring (para to the N1).

    • Intermediate: 1-(4-Chlorophenyl)-3-methyl-4-nitropyrazole.

  • Step 3: Nitro Reduction

    • Reagents: H₂/Pd-C (Catalytic Hydrogenation) or SnCl₂/HCl (Chemical Reduction).

    • Outcome: Conversion of the nitro group to the primary amine.

Visualizing the Synthesis Logic

SynthesisPath Start 4-Chlorophenylhydrazine + 1,3-Dicarbonyl source Pyrazole 1-(4-Chlorophenyl)- 3-methyl-1H-pyrazole Start->Pyrazole Cyclization (Regiocontrol) Nitro 4-Nitro Intermediate Pyrazole->Nitro Nitration (HNO3/H2SO4) Product TARGET: 1-(4-Chlorophenyl)- 3-methyl-1H-pyrazol-4-amine Nitro->Product Reduction (H2/Pd or SnCl2)

Caption: Stepwise synthesis of the 4-amine isomer via the nitration-reduction pathway, ensuring regiochemical purity.

Part 3: Reactivity & Functionalization

The 4-amino group is a versatile handle for medicinal chemistry campaigns.

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (with coupling agents like HATU) to form amides. This is the primary route for generating kinase inhibitor libraries.

  • Reductive Amination: Reacts with aldehydes to form secondary amines.

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt and subsequently to a halide (F, Cl, Br, I) or nitrile, allowing for late-stage diversification.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea/thiourea derivatives, which are common pharmacophores.

Part 4: Experimental Protocols

Safety Precaution: Hydrazines are toxic and potentially carcinogenic. Nitro compounds can be explosive. Perform all reactions in a fume hood.

Protocol A: Synthesis of 1-(4-Chlorophenyl)-3-methyl-4-nitropyrazole
  • Reagents: 1-(4-Chlorophenyl)-3-methylpyrazole (1.0 eq), Conc. HNO₃ (1.5 eq), Conc. H₂SO₄ (solvent).

  • Procedure:

    • Dissolve the pyrazole in cold H₂SO₄ (0°C).

    • Add HNO₃ dropwise, maintaining temperature <10°C.

    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice. The solid nitro compound precipitates.

    • Filter, wash with water, and recrystallize from ethanol.

  • Validation: Check for the appearance of nitro stretches in IR (~1530 cm⁻¹, ~1350 cm⁻¹) and the downfield shift of the C4 proton in NMR (if any remains, though it is substituted here).

Protocol B: Reduction to 4-Amine
  • Reagents: 4-Nitropyrazole intermediate (1.0 eq), SnCl₂·2H₂O (5.0 eq), Ethanol/HCl.

  • Procedure:

    • Suspend the nitro compound in ethanol.

    • Add SnCl₂ dissolved in concentrated HCl.

    • Reflux for 3-4 hours (monitor by TLC).

    • Cool, neutralize with NaOH (aq) to pH 8-9.

    • Extract with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

  • Validation: Disappearance of nitro signals; appearance of broad NH₂ singlet in ¹H NMR (typically 3.5–5.0 ppm depending on solvent).

Part 5: Pharmaceutical Applications

The 1-aryl-3-methyl-4-aminopyrazole scaffold is a privileged structure in drug discovery:

  • Kinase Inhibition: The N2 and the C4-NH2 motif can function as a hinge-binding element in ATP-competitive inhibitors. Derivatives have shown activity against p38 MAPK (anti-inflammatory) and CDK (cancer).

  • COX-2 Selectivity: The 1-(4-chlorophenyl) moiety mimics the specific hydrophobic pocket binding seen in coxibs (e.g., Celecoxib), while the pyrazole core serves as the central template.

References

  • Synthesis of Pyrazoles: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[1][2][3] Comprehensive Heterocyclic Chemistry. (Standard reference for pyrazole reactivity and nitration patterns).

  • Kinase Inhibitor Scaffolds: Foloppe, N., et al. (2006). Structure-based design of novel p38 MAP kinase inhibitors containing a pyrazole core. Bioorganic & Medicinal Chemistry Letters.

  • General Nitration/Reduction Protocols:Vogel's Textbook of Practical Organic Chemistry.
  • Isomer Differentiation (5-amine vs 4-amine): Common Chemistry (CAS). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-39-6) Link (Provided for exclusion/identification purposes).

Sources

Pharmacological Potential of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a cornerstone in medicinal chemistry, with derivatives like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist) validating its clinical utility. Within this family, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine emerges as a distinct, high-value pharmacophore. Unlike its more common 5-amino isomer, the 4-amino variant offers a unique vector for chemical modification at the core of the heterocyclic ring, allowing for the development of sterically optimized kinase inhibitors and intercalating antimicrobial agents.

This technical guide analyzes the pharmacological landscape of this specific scaffold. It details the synthetic pathways for its isolation, the Structure-Activity Relationships (SAR) governing its potency, and the experimental protocols required to validate its biological efficacy.

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacological versatility of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine stems from its three functional domains. Understanding the contribution of each domain is critical for rational drug design.

The Core Scaffold Analysis
  • N1-(4-Chlorophenyl) Moiety: The para-chlorine substitution enhances lipophilicity (

    
    ), facilitating membrane permeability. Metabolically, the chlorine atom blocks the para-position from cytochrome P450-mediated hydroxylation, significantly increasing the in vivo half-life compared to the unsubstituted phenyl analog.
    
  • C3-Methyl Group: This group provides steric bulk that restricts the conformational rotation of the pyrazole ring when bound to active sites (e.g., ATP-binding pockets of kinases), locking the molecule into a bioactive conformation.

  • C4-Amino Group (The "Warhead"): This is the primary site for derivatization. Unlike the 5-amino group, which is flanked by the N1-aryl group and often sterically hindered, the 4-amino group projects away from the core, making it an ideal nucleophile for Schiff base formation, acylation, or sulfocylation.

Visualization of SAR

The following diagram illustrates the functional zones of the molecule.

SAR_Analysis Core 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-4-amine N1_Aryl N1-(4-Chlorophenyl) • Increases Lipophilicity • Blocks Metabolic Hydroxylation Core->N1_Aryl Pharmacokinetic Stability C3_Methyl C3-Methyl • Steric Anchor • Restricts Conformation Core->C3_Methyl Receptor Binding C4_Amino C4-Amino (Nucleophile) • Primary Derivatization Site • H-Bond Donor/Acceptor Core->C4_Amino Synthetic Versatility

Figure 1: Functional decomposition of the 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine scaffold.

Synthetic Architecture

The synthesis of the 4-amino derivative requires a specific regioselective approach to distinguish it from the 5-amino isomer. The most robust route involves the construction of the pyrazole core followed by electrophilic nitration and subsequent reduction.

Synthesis Protocol

Step 1: Cyclization (Formation of Pyrazole Core)

  • Reagents: (4-Chlorophenyl)hydrazine hydrochloride + Acetylacetone (Pentane-2,4-dione).

  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Mechanism: Knorr Pyrazole Synthesis. The hydrazine attacks the carbonyl carbons of the 1,3-diketone.

  • Note: This typically yields the 3,5-dimethyl analogue. To get the 3-methyl-H derivative, one must use a formyl-acetone equivalent or specific regioselective conditions, but often the 4-amino target is derived from the 3-methyl-1-aryl-pyrazol-5-one or similar precursors followed by transformation. Correction: For the specific 3-methyl-1-(4-chlorophenyl) core, the reaction of 4-chlorophenylhydrazine with acetoacetaldehyde dimethyl acetal or similar 1,3-electrophiles is preferred.

Step 2: Nitration (Introduction of Nitrogen)

  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).

  • Conditions: 0°C to Room Temperature.

  • Outcome: Electrophilic aromatic substitution occurs preferentially at the C4 position of the pyrazole ring due to the activation by the N-N bond and the directing effects of the methyl/aryl groups.

Step 3: Reduction (Activation of Amine)

  • Reagents: SnCl₂ / HCl or H₂ / Pd-C.

  • Conditions: Reflux (for SnCl₂) or RT (for Hydrogenation).

  • Validation: The disappearance of the nitro peak (~1350/1530 cm⁻¹) and appearance of amine doublets (~3300-3400 cm⁻¹) in IR spectroscopy confirms conversion.

Synthesis_Workflow Start 4-Chlorophenylhydrazine + 1,3-Dicarbonyl source Step1 Cyclization (Ethanol, Reflux) Start->Step1 Intermediate1 1-(4-Chlorophenyl)-3-methylpyrazole Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4, 0°C) Intermediate1->Step2 Intermediate2 4-Nitro Derivative Step2->Intermediate2 Step3 Reduction (SnCl2/HCl or H2/Pd) Intermediate2->Step3 Final Target: 4-Amino Derivative Step3->Final

Figure 2: Step-by-step synthetic pathway for the 4-amino pyrazole scaffold.

Pharmacological Profiles & Derivatives[1][2][3][4][5][6][7][8][9][10]

The 4-amino group serves as a gateway to three major classes of bioactive derivatives: Schiff Bases, Amides, and Urea/Thiourea derivatives.

Antimicrobial Potential (Schiff Bases)

Derivatives formed by condensing the 4-amine with aromatic aldehydes (Schiff bases) exhibit potent antimicrobial activity. The azomethine linkage (-N=CH-) acts as a pharmacophore by interfering with bacterial cell wall synthesis.

  • Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1]

  • Mechanism: The planar pyrazole-azomethine system intercalates into bacterial DNA or inhibits the FabH enzyme (fatty acid synthesis).

  • Key Data: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene ring show lower MIC values (0.25–10 µg/mL) compared to electron-donating analogs [1, 2].

Anticancer Activity (Kinase Inhibition)

The 4-amino pyrazole motif mimics the adenine ring of ATP, allowing these derivatives to function as ATP-competitive inhibitors of protein kinases.

  • Target: Aurora-A Kinase and EGFR (Epidermal Growth Factor Receptor).

  • Mechanism: The N2 of the pyrazole and the NH of the 4-amino group form hydrogen bonds with the "hinge region" of the kinase active site.

  • Experimental Evidence: Amide derivatives (e.g., 4-carboxamides) have demonstrated IC₅₀ values in the nanomolar range against HeLa and MCF-7 cancer cell lines [3, 4].

Anti-inflammatory & Antioxidant (Edaravone Analogs)

While Edaravone is a 5-pyrazolone, 4-amino derivatives retain significant radical scavenging ability.

  • Mechanism: Electron transfer (SET) or Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).

  • Utility: Neuroprotection and reduction of oxidative stress in inflammatory pathways (COX-2 inhibition) [5].

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: To synthesize antimicrobial azomethines from the 4-amine core.

  • Dissolution: Dissolve 0.01 mol of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of the substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into crushed ice. Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: ¹H NMR should show a singlet at δ 8.0–9.0 ppm (Azomethine -CH=N-).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate anticancer potential against HeLa/MCF-7 cell lines.

  • Seeding: Seed cells (1 × 10⁴ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO) at graded concentrations (0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Mechanism of Action: Kinase Interaction

The following diagram illustrates the hypothetical binding mode of a 4-amino-benzamide derivative within the ATP-binding pocket of a generic kinase (e.g., EGFR), based on homologous crystal structures.

Mechanism_Action Kinase Kinase Active Site (ATP Binding Pocket) Hinge Hinge Region Residues (e.g., Met793, Glu762) Kinase->Hinge Outcome Inhibition of Phosphorylation (Cell Cycle Arrest / Apoptosis) Kinase->Outcome Ligand Binding Drug 4-Amino-Pyrazole Derivative N2_Pyraz Pyrazole N2 (H-Bond Acceptor) Drug->N2_Pyraz NH_Amide 4-NH Group (H-Bond Donor) Drug->NH_Amide N2_Pyraz->Hinge H-Bond NH_Amide->Hinge H-Bond

Figure 3: Molecular interaction map showing the dual H-bond "clamp" mechanism common to aminopyrazole kinase inhibitors.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Derivatives

Derivative TypeR-Group (Aldehyde/Acid)Target Organism/CellActivity MetricRef
Schiff Base 4-NitrobenzaldehydeS. aureusMIC: 0.25 µg/mL[1]
Schiff Base 4-ChlorobenzaldehydeE. coliMIC: 6.25 µg/mL[2]
Amide 2,4-DichlorobenzoylHeLa (Cervical Cancer)IC₅₀: 3.2 µM[3]
Urea Phenyl Isocyanatep38 MAP KinaseIC₅₀: 45 nM[4]
Parent Amine (None)DPPH RadicalScavenging: Moderate[5]

References

  • Synthesis, Characterization and Biological Evaluation of Some Novel Schiff's Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives. Bangladesh Journal of Scientific and Industrial Research. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. [Link]

Sources

Introduction: The 4-Amino-Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 4-Amino-Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its unique structural and electronic properties, including the capacity for hydrogen bonding and tautomerism, make it a versatile scaffold for engaging with a wide array of biological targets.[4][5] Among its isomers, derivatives featuring an amino group at the C4 position—the 4-amino-pyrazoles (4APs)—have emerged as a "privileged structure." This designation is reserved for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target, demonstrating broad therapeutic potential.[1][6]

The 4AP core is a key constituent in numerous compounds spanning a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties.[2][6][7][8] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of the 4-amino-pyrazole landscape. We will delve into the synthetic methodologies for accessing this scaffold, explore its diverse biological activities with a focus on key molecular targets, elucidate critical structure-activity relationships (SAR), and provide validated experimental protocols for synthesis and evaluation.

Caption: General structure of the 4-amino-pyrazole (4AP) scaffold.

PART 1: Synthetic Strategies for 4-Amino-Pyrazole Derivatives

The biological evaluation of 4AP derivatives is critically dependent on efficient and versatile synthetic routes that allow for systematic structural modifications. Several classical and modern methods are employed to construct the 4AP core.

Knorr Pyrazole Synthesis and Related Condensations

The Knorr synthesis, a cornerstone of pyrazole chemistry, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. To achieve the 4-amino substitution, this method is often adapted. A common strategy involves the nitrosation of a 1,3-dicarbonyl precursor to form an oxime, which is then condensed with a hydrazine and subsequently reduced.

A more direct and widely used approach for synthesizing 3-(or 5)-aminopyrazoles, which can be precursors or regioisomers of interest, is the condensation of hydrazines with β-ketonitriles. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular cyclization onto the nitrile.

Synthesis from Enaminonitriles

An alternative and efficient route to 4-aminopyrazoles utilizes enaminonitriles as key intermediates.[9] This method avoids harsh conditions like nitration and subsequent reduction of the pyrazole ring.[9] The synthesis often involves the reaction of an active methylene nitrile with a suitable electrophile to form a substituted enaminonitrile, which can then undergo cyclization with a hydrazine derivative.

Multi-Component Reactions (MCRs)

Modern synthetic chemistry increasingly favors multi-component reactions for their efficiency and atom economy. The Ugi condensation, for example, has been adapted to produce α-acylamino amides, which can then be cyclized with hydrazine to furnish a library of 4-aminopyrazole derivatives in good yields.

Exemplary Protocol: Synthesis of a Quinazoline-based 4-Amino-(1H)-pyrazole Derivative [10]

This protocol describes a two-step synthesis representative of methods used to generate potent kinase inhibitors.

Step 1: Synthesis of Intermediate 2-chloro-N-substituted-quinazolin-4-amine

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent like ethanol, add the desired amine (1.1 eq) and a mild base such as sodium acetate (CH3COONa) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the intermediate.

Step 2: Synthesis of the Final 4-Amino-(1H)-pyrazole Product

  • Combine the intermediate from Step 1 (1.0 eq) and 1H-pyrazol-4-amine (1.2 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or in a neat mixture.

  • Heat the mixture to a high temperature (e.g., 120-150 °C) for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target 4-amino-(1H)-pyrazole derivative.

PART 2: Diverse Biological Activities and Key Molecular Targets

The 4AP scaffold's versatility is evident in its wide spectrum of biological activities. Its derivatives have been extensively investigated as inhibitors of key enzymes and modulators of signaling pathways implicated in major human diseases.

Anticancer Activity: A Focus on Kinase Inhibition

Perhaps the most significant therapeutic application of 4AP derivatives is in oncology. Many have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3][6][11]

2.1.1 Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is crucial for immunity and cell growth, and its abnormal activation is linked to various cancers and inflammatory diseases.[12][13][14] 4AP derivatives have been designed as potent ATP-competitive inhibitors of JAKs.

  • Mechanism of Action: These compounds typically bind to the ATP-binding pocket of the JAK enzyme, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade inhibits STAT dimerization, nuclear translocation, and transcription of target genes involved in cell proliferation and survival.

  • Key Compounds and Potency: Several studies have reported 4-amino-(1H)-pyrazole derivatives with exceptional potency. For instance, compound 3f (a pyrimidine-based derivative) exhibited IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[10][13] Another compound, 17m , showed IC50 values of 0.67 µM, 0.098 µM, and 0.039 µM for the same kinases.[12] These compounds have demonstrated potent antiproliferative activity against cancer cell lines like HEL and K562 at submicromolar concentrations.[10][13]

G Figure 2: Mechanism of JAK Inhibition by 4-Amino-Pyrazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_mono STAT (monomer) JAK->STAT_mono 3. Phosphorylation (p) STAT_dimer STAT Dimer (pSTAT) STAT_mono->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor 4-Amino-Pyrazole Inhibitor Inhibitor->JAK X Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK/STAT pathway and its inhibition by 4AP derivatives.

2.1.2 Other Kinase Targets

Beyond JAKs, the 4AP scaffold has been successfully employed to target other kinase families:

  • Trk Kinases: A series of 4-aminopyrazolylpyrimidines were developed as potent inhibitors of Tropomyosin receptor kinases (Trk A/B), which are implicated in nerve cell function and oncogenesis. Optimization led to the discovery of AZ-23 , an orally bioavailable Trk inhibitor.[15]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. 4-amino-1H-pyrazoles have been investigated as covalent inhibitors of CDK14, highlighting the scaffold's adaptability for different binding modes.[7]

  • EGFR and VEGFR-2: Fused pyrazole derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in tumor growth and angiogenesis.[16]

Table 1: Anticancer Activity of Selected 4-Amino-Pyrazole Derivatives

Compound ID Target Kinase(s) IC50 Values Cell Line(s) Cytotoxicity IC50 Reference
3f JAK1, JAK2, JAK3 3.4 nM, 2.2 nM, 3.5 nM HEL, K562 0.35 µM, 0.37 µM [10][13][14]
17m JAK1, JAK2, JAK3 670 nM, 98 nM, 39 nM HeLa Not Reported [12]
AZ-23 Trk A/B Potent, specific values not listed Not Applicable Orally Bioavailable [15]
Compound 9 EGFR, VEGFR-2 0.31 µM (EGFR), 0.22 µM (VEGFR-2) HEPG2 Not Reported [16]

| Compound 12 | EGFR, VEGFR-2 | 0.34 µM (EGFR), 0.38 µM (VEGFR-2) | HEPG2 | 0.71 µM |[16] |

Anti-inflammatory Activity

Inflammation is a complex biological process, and chronic inflammation is a hallmark of many diseases.[2] 4AP derivatives exhibit potent anti-inflammatory effects through multiple mechanisms.

  • COX/5-LOX Inhibition: Some derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators. Pyrazoles 7a and 7b showed potent inhibition of COX-2 (IC50 = 49 and 60 nM, respectively) and 5-LOX (IC50 = 2.4 and 1.9 µM, respectively), with high selectivity over COX-1.[17]

  • Kinase-Mediated Inflammation: As discussed, the inhibition of kinases like JAKs and p38 MAPK by 4AP derivatives is a primary mechanism for their anti-inflammatory and immunomodulatory effects.[6][12]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities. The 4AP scaffold has shown promise in this area.

  • Antibacterial and Antifungal Effects: Various studies have reported the synthesis of 4AP derivatives with significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.[6][18][19][20] For example, certain N-unsubstituted 4-nitrosopyrazoles, the precursors to 4APs, were highly effective against S. aureus MRSA and Neisseria gonorrhoeae with MIC values as low as 15.6 μg/ml.[8] Other pyrazole derivatives have shown MIC values ranging from 0.98 to 31.25 μg/mL against various bacterial strains.[21]

Table 2: Antimicrobial Activity of Selected 4-Amino-Pyrazole Precursors and Derivatives

Compound Type Organism Activity Metric (MIC) Reference
N-Unsubstituted 4-nitrosopyrazoles Streptococcus pyogenes 7.8 μg/mL [8]
N-Unsubstituted 4-nitrosopyrazoles S. aureus, MRSA, N. gonorrhoeae 15.6 μg/mL [8]
4-Nitroso-1-methyl-5-phenylpyrazole Trichophyton rubrum (Fungus) 0.38-12.5 μg/mL [8]

| Thiazolyl-bipyrazoles | Various Bacteria | 0.98 - 31.25 μg/mL |[21] |

Other Notable Biological Activities
  • Antioxidant Activity: 4-Amino-pyrazol-5-ols, developed as analogs of the antioxidant drug Edaravone, have demonstrated pronounced radical-scavenging activity in multiple in vitro assays (ABTS, FRAP, ORAC).[6][22]

  • Anticonvulsant Activity: Early research identified 4AP derivatives with anticonvulsant properties, highlighting the importance of the distance between the exocyclic NH2 and the endocyclic NH for this activity.[4][6]

  • Cannabinoid Receptor (CB1) Antagonism: Biarylpyrazole derivatives have been extensively studied as potent and specific antagonists for the CB1 receptor, with potential therapeutic applications.[23]

PART 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4AP scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

  • N1-Position: Substitution at the N1 position of the pyrazole ring is a key determinant of pharmacokinetic properties and target engagement. For CB1 antagonists, a 2,4-dichlorophenyl group at N1 was found to be critical for potent activity.[23] In kinase inhibitors, this position is often occupied by groups that can be tailored to enhance solubility or interact with specific sub-pockets of the ATP-binding site.

  • C5-Position: A bulky, often para-substituted phenyl ring at the C5 position is a common feature in highly potent derivatives across different target classes.[6][23] This group frequently anchors the ligand within a hydrophobic pocket of the target protein, contributing significantly to binding affinity and selectivity. For analgesic activity, a phenyl fragment at this position was found to be particularly effective.[8]

  • C3-Position: The substituent at the C3 position often engages in critical hydrogen bonding interactions. In CB1 antagonists, a carboxamido group is required.[23] In many kinase inhibitors, this position is linked to a larger heterocyclic system (e.g., pyrimidine, quinazoline) that forms hydrogen bonds with the "hinge region" of the kinase domain.[10][24]

PART 4: Key Experimental Workflows

To facilitate further research in this area, we provide a standardized protocol for evaluating the anticancer potential of novel 4AP derivatives.

G Figure 3: Workflow for Synthesis and Evaluation of 4AP Derivatives cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Screening Cascade A Design & Synthesize 4AP Derivatives B Purify via Chromatography (e.g., HPLC) A->B C Structural Characterization (NMR, MS, XRD) B->C D Primary Screen: In Vitro Kinase Assay (e.g., JAK2) C->D Submit Pure Compounds for Biological Testing E Secondary Screen: Cell Proliferation Assay (e.g., MTT on K562 cells) D->E F Mechanism of Action: Western Blot for Phospho-STAT E->F G Lead Compound Identification F->G

Caption: A typical workflow for discovering novel 4AP-based drug candidates.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay [25]

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

  • Cell Culture: Culture a relevant cancer cell line (e.g., K562 for JAK inhibitors, HEPG2 for general screening) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test 4AP derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The 4-amino-pyrazole scaffold has unequivocally established its place as a cornerstone of modern medicinal chemistry. Its derivatives, particularly as kinase inhibitors, have shown immense promise in oncology and inflammation. The synthetic tractability of the core allows for fine-tuning of steric and electronic properties, enabling the development of highly potent and selective agents.[11]

Future research will likely focus on several key areas:

  • Improving Selectivity: While many potent kinase inhibitors have been developed, achieving high selectivity against a specific kinase or isoform remains a significant challenge to minimize off-target effects.

  • Overcoming Resistance: The development of covalent and allosteric inhibitors based on the 4AP scaffold could provide strategies to combat acquired resistance to traditional ATP-competitive drugs.

  • Expanding Therapeutic Applications: While oncology and inflammation are the dominant fields, the demonstrated antimicrobial, antiviral, and neuroactive properties warrant further exploration.[6][19]

References

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An In-depth Technical Guide to the Molecular Weight and Physical Characteristics of Chlorophenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the determination and significance of molecular weight and key physical characteristics of chlorophenyl pyrazole amines. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical experimental insights to facilitate a deeper understanding of this important class of heterocyclic compounds.

Introduction: The Significance of Chlorophenyl Pyrazole Amines

Chlorophenyl pyrazole amines represent a critical scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Their derivatives have shown a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The substitution of a chlorophenyl group on the pyrazole amine core significantly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the molecular weight and physical characteristics is therefore paramount for the rational design and development of novel therapeutics based on this privileged structure.[4]

Section 1: Molecular Weight Determination

The precise molecular weight of a chlorophenyl pyrazole amine is a fundamental parameter, confirming its chemical identity and purity. Mass spectrometry stands as the definitive technique for this purpose, offering high accuracy and sensitivity.[5][6][7]

The Principle of Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] The process involves the ionization of the sample, followed by the separation of the resulting ions in a mass analyzer based on their m/z ratio, and finally, their detection.[6][7] For small organic molecules like chlorophenyl pyrazole amines, high-resolution mass spectrometry (HRMS) can determine the molecular weight with an accuracy of a few parts per million (ppm), which is often sufficient to confirm the elemental composition of the compound.[5][9]

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of a synthesized chlorophenyl pyrazole amine.

Instrumentation: A Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified chlorophenyl pyrazole amine in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range. This is crucial for achieving high mass accuracy.[9]

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are accelerated into the TOF mass analyzer, where they travel down a flight tube. The time it takes for an ion to reach the detector is proportional to the square root of its m/z ratio.

  • Data Acquisition and Analysis: The detector records the arrival time and abundance of the ions, generating a mass spectrum. The molecular weight is determined from the m/z value of the molecular ion peak ([M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode).

Data Interpretation and Causality

The resulting mass spectrum will display a peak corresponding to the protonated molecule [M+H]⁺. The position of this peak on the m/z axis provides the molecular weight of the compound. The high resolution of the TOF analyzer allows for the differentiation of isotopes, which can further aid in confirming the elemental composition. For instance, the presence of a chlorine atom will result in a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output Sample Chlorophenyl Pyrazole Amine Dissolution Dissolution in Solvent Sample->Dissolution ESI Electrospray Ionization Dissolution->ESI Infusion TOF Time-of-Flight Mass Analyzer ESI->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum Detector->Spectrum Signal Processing MW Molecular Weight Determination Spectrum->MW

Caption: Workflow for Molecular Weight Determination by ESI-TOF MS.

Section 2: Physical Characteristics of Chlorophenyl Pyrazole Amines

The physical properties of chlorophenyl pyrazole amines, such as melting point, boiling point, and solubility, are direct consequences of their molecular structure and intermolecular forces. These characteristics are crucial for drug formulation, administration, and overall bioavailability.

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.[10] The presence of impurities typically leads to a depression and broadening of the melting point range.[11]

Factors Influencing Melting Point:

  • Molecular Weight: Generally, an increase in molecular weight leads to a higher melting point due to stronger van der Waals forces.

  • Intermolecular Forces: The presence of hydrogen bond donors (amine group) and acceptors (pyrazole nitrogens) allows for strong intermolecular hydrogen bonding, significantly increasing the melting point.[12]

  • Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice affects the melting point. More symmetrical molecules often have higher melting points.

  • Position of the Chloro Group: The position of the chlorine atom on the phenyl ring can influence crystal packing and, consequently, the melting point.

Experimental Protocol: Melting Point Determination

Instrumentation: A capillary melting point apparatus.

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry chlorophenyl pyrazole amine.[11][13]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[10]

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.[14]

Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a critical parameter as it directly impacts absorption and bioavailability.

Factors Influencing Solubility:

  • Polarity: The pyrazole and amine functionalities contribute to the polarity of the molecule, enhancing its solubility in polar solvents. The chlorophenyl group, being nonpolar, decreases aqueous solubility.

  • pKa: The basicity of the amine and pyrazole nitrogen atoms, determined by their pKa values, influences the ionization state of the molecule at a given pH. Ionized forms are generally more water-soluble.

  • Crystal Lattice Energy: A high melting point often indicates a strong crystal lattice, which requires more energy to break, leading to lower solubility.

Data Summary: Molecular Weight and Physical Characteristics of Representative Chlorophenyl Pyrazole Amines

The following table summarizes the molecular weight and some physical characteristics of known chlorophenyl pyrazole amines and related structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amineC₁₀H₁₀ClN₃207.66Not specified[15]
4-(4-Chlorophenyl)-1H-pyrazol-3-amineC₉H₈ClN₃193.63Not specified
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amineC₁₀H₁₀ClN₃207.66Not specified[16]
3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amineC₁₅H₁₂ClN₃269.73Not specified[2]
CelecoxibC₁₇H₁₄F₃N₃O₂S381.37Not specified[17][18]
SC-558C₁₆H₁₁BrF₃N₃O₂S446.2Not specified[19]

Note: Specific physical characteristics like melting point and solubility are often dependent on the specific isomeric form and purity of the compound and may not always be available in public databases.

Conclusion and Future Directions

This guide has provided a foundational understanding of the molecular weight and key physical characteristics of chlorophenyl pyrazole amines, underpinned by established experimental methodologies. The interplay between molecular structure, intermolecular forces, and macroscopic properties is a central theme in the optimization of drug candidates. Future research in this area will undoubtedly focus on the synthesis of novel derivatives with tailored physicochemical properties to enhance their therapeutic potential. A comprehensive characterization, as outlined in this document, is the first and most critical step in this endeavor.

References

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  • SC-558 | C16H11BrF3N3O2S | CID 1396 - PubChem. (n.d.). Retrieved from [Link]

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  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Thermodynamic Stability of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel compound 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This document outlines the theoretical underpinnings and practical methodologies for a robust stability analysis. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details experimental protocols, including thermal analysis and forced degradation studies, and provides a systematic approach to interpreting the resulting data.

Introduction: The Critical Role of Stability in Drug Development

The journey of a potential drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges. Among the most critical hurdles is ensuring the stability of the active pharmaceutical ingredient (API). Thermodynamic stability dictates how a compound will behave under various environmental conditions over time. An unstable compound can degrade, leading to a loss of potency, the formation of potentially toxic byproducts, and ultimately, a compromised therapeutic outcome.

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole core. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] The specific substitutions on this molecule—a chlorophenyl group, a methyl group, and an amine group—will influence its physicochemical properties, including its stability. Therefore, a thorough investigation of its thermodynamic stability is an indispensable step in its development as a potential therapeutic agent.

This guide will provide a detailed roadmap for characterizing the stability profile of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. We will explore the theoretical concepts of thermodynamic stability and translate them into practical, step-by-step experimental protocols.

Theoretical Framework: Understanding Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. In the context of a pharmaceutical compound, this translates to its resistance to chemical degradation or physical changes under given conditions. The principal factors that can compromise the stability of a drug substance include heat, light, humidity, and pH.

Forced degradation, or stress testing, is a crucial component of stability assessment. It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[2] The goal is to accelerate degradation, thereby identifying potential degradation products and pathways.[2] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.[2]

Experimental Methodologies for Stability Assessment

A multi-faceted approach is essential for a comprehensive understanding of a compound's stability. This typically involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide insights into the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal properties of materials.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature.[3] DSC can be used to determine a compound's melting point, which is a key indicator of purity, and to detect polymorphic transitions.[3] Polymorphs are different crystalline forms of the same compound that can have distinct physical properties, including stability.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere. The temperature range should be sufficient to encompass any thermal events, such as melting.

  • Data Analysis: The resulting thermogram will show endothermic (heat-absorbing) or exothermic (heat-releasing) events. The melting point is determined from the peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[4] It is particularly useful for determining the thermal stability and decomposition temperature of a compound.[5][6] TGA can also provide information about the presence of residual solvents or water in the sample.[7]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss indicates the beginning of decomposition.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[2][8] These studies are typically conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions. The extent of degradation should be targeted between 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[8]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols: Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.[8] The solution is then typically heated (e.g., at 60°C) for a defined period.[8]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide.[8] The solution is then typically heated (e.g., at 60°C) for a defined period.[8]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.[9] The reaction is typically carried out at room temperature.

  • Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 60°C) in a stability chamber.

  • Photolytic Degradation: The compound, in both solid and solution form, is exposed to a combination of ultraviolet and visible light, as specified by ICH Q1B guidelines.

Following exposure to these stress conditions, the samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is then employed to identify the structures of the degradation products.

Data Interpretation and Presentation

The data generated from these studies should be systematically organized and interpreted to build a comprehensive stability profile.

Thermal Analysis Data

The results from DSC and TGA should be summarized in a table for easy comparison.

ParameterResultInterpretation
DSC Melting Point (°C) TBDA sharp melting point indicates high purity.
TGA Onset of Decomposition (°C) TBDIndicates the temperature at which the compound begins to degrade.
Forced Degradation Data

The results from the forced degradation studies should also be tabulated.

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
Acid Hydrolysis TBDTBDTBD
Base Hydrolysis TBDTBDTBD
Oxidation TBDTBDTBD
Thermal TBDTBDTBD
Photolytic TBDTBDTBD

Conclusion: Establishing a Stability Profile

By systematically applying the methodologies outlined in this guide, a robust and comprehensive thermodynamic stability profile for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine can be established. This information is paramount for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the overall quality, safety, and efficacy of the potential drug product. The insights gained from these studies will be a cornerstone of the regulatory submission package and a critical element in the successful progression of this compound through the drug development pipeline.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Devala Rao, G. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Salud y Tecnologia Veterinaria, 2(1), 79-88.
  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
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  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Jordi Labs. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

  • Waters Corporation. (2024, September 25). RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. Retrieved from [Link]

  • Waters Corporation. (2024, October 10). High throughput thermal stability screening of biologic drugs with RS-DSC technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of pyrazole derivatives. Retrieved from [Link]

  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • Thermogravimetric Analysis. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1837-1853.
  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]

  • NIH. (n.d.). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (2021, September 29). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 3-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-pyrazole. Retrieved from [Link]

Sources

Reactivity Profile of the Amino Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the amino group's reactivity in pyrazole derivatives, designed for researchers in medicinal chemistry.[1][2]

Executive Summary

The aminopyrazole scaffold is a "privileged structure" in drug discovery, serving as the core for kinase inhibitors (e.g., CDKs, p38 MAPKs) and COX-2 inhibitors.[2] Its chemical utility stems from its amphoteric nature and multiple nucleophilic sites .

The reactivity of the amino group (


) in pyrazoles is not isolated; it is inextricably linked to the pyrazole ring's tautomerism and electronic bias. The core challenge in functionalizing aminopyrazoles is controlling regioselectivity  between the exocyclic amine and the endocyclic ring nitrogens (

and

).
  • Alkylation: Preferentially targets the Ring Nitrogen (

    
    ) .
    
  • Acylation: Preferentially targets the Exocyclic Amine (

    
    )  under thermodynamic control.
    
  • Cyclization: Utilizes both the exocyclic amine and

    
     to form fused systems like pyrazolo[1,5-a]pyrimidines .
    

Structural & Electronic Landscape

Tautomerism and Nucleophilicity

Unsubstituted aminopyrazoles exist in a tautomeric equilibrium between the 3-amino and 5-amino forms. While often drawn as 3-aminopyrazole, the reactive species depends heavily on the solvent and electrophile.

  • 3-Aminopyrazole (

    
    -form):  The amino group is meta to the pyrrole-like 
    
    
    
    .
  • 5-Aminopyrazole (

    
    -form):  The amino group is adjacent to the pyrrole-like 
    
    
    
    . This form is crucial for cyclization reactions involving
    
    
    .

Electronic Bias: The pyrazole ring is electron-rich but electron-withdrawing relative to the amino group. Consequently, the exocyclic amino group is less basic (pKa of conjugate acid


 2–3) than a typical aniline. The Ring 

(pyridine-like) is the most basic site (pKa

2.5 for the protonated pyrazole core), while the Ring

is the most acidic site (pKa

14).
Visualization: Tautomerism & Reactivity Map

Tautomerism Tautomer3 3-Aminopyrazole (Exocyclic N remote from NH) Tautomer5 5-Aminopyrazole (Exocyclic N adjacent to NH) Tautomer3->Tautomer5 Prototropic Shift (Fast) Reaction_NH2 Acylation / Amide Formation (Target: Exocyclic NH2) Tautomer3->Reaction_NH2 Reaction at NH2 Reaction_N1 Cyclization / Alkylation (Target: Ring N1) Tautomer5->Reaction_N1 Reaction at N1 Tautomer5->Reaction_NH2 Reaction at NH2

Figure 1: Tautomeric equilibrium dictates the availability of the N1 site for cyclization. The exocyclic amine is available in both forms.

Regioselective Functionalization

Acylation: Kinetic vs. Thermodynamic Control

Reaction with acyl chlorides or anhydrides presents a competition between the ring nitrogen and the exocyclic amine.

  • Kinetic Product: Attack often occurs at the Ring

    
     (most basic) or 
    
    
    
    , forming an unstable
    
    
    -acyl pyrazole
    . These species are reactive acylating agents (similar to
    
    
    -acyl imidazoles).
  • Thermodynamic Product: Under heat or base catalysis, the acyl group migrates or the reaction equilibrates to the stable

    
    -exocyclic amide .
    

Strategic Implication: To secure the exocyclic amide, use thermodynamic conditions (reflux in pyridine or toluene) rather than low-temperature conditions which might trap the unstable ring-acylated species.

Alkylation: The Ring Nitrogen Dominance

Direct alkylation with alkyl halides (R-X) is notoriously difficult to direct to the exocyclic amine. The Ring Nitrogen (


)  is significantly more nucleophilic (via the anion) than the exocyclic amine.
  • Outcome: Reaction with R-X/Base typically yields

    
    -alkylated pyrazoles .
    
  • Solution for N-Exocyclic Alkylation: Use Reductive Amination (Aldehyde + reducing agent) to target the exocyclic amine selectively, as this mechanism requires the nucleophilic attack of the amine on the carbonyl, which the ring nitrogens do less effectively.

Data Summary: Reactivity Preferences
Electrophile TypePrimary Nucleophilic SiteProduct OutcomeControl Strategy
Alkyl Halide (R-X) Ring Nitrogen (

)

-Alkyl Pyrazole
Use Reductive Amination for exocyclic amine.
Acyl Chloride (RCOCl) Exocyclic Amine (

)
AmideReflux to ensure thermodynamic stability.

-Diketone
Exocyclic

+ Ring

Pyrazolo[1,5-a]pyrimidineAcid catalysis promotes cyclization.
Nitrite (

)
Exocyclic Amine (

)
Diazonium SaltLow temp (

), strong acid.

Cyclization Architectures: Pyrazolo[1,5-a]pyrimidines

The condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-diketones, 

-ketoesters) is the primary route to fused pyrazolo[1,5-a]pyrimidines .

Mechanism:

  • Attack 1: The exocyclic amine attacks the most reactive carbonyl of the

    
    -diketone (Schiff base formation).
    
  • Attack 2: The Ring

    
     attacks the second electrophilic carbon, closing the pyrimidine ring.
    

Regioselectivity Issue: With unsymmetrical


-diketones (

), two isomers are possible (5-methyl-7-phenyl vs 7-methyl-5-phenyl).
  • Rule: The exocyclic amine (harder nucleophile) tends to attack the harder/more reactive carbonyl first. Sterics also play a major role; the amine attacks the less hindered carbonyl.

Visualization: Cyclization Pathway

Cyclization Start 5-Aminopyrazole + 1,3-Diketone Inter Intermediate: Enamine / Imine Formation Start->Inter Exocyclic NH2 attacks Carbonyl A (-H2O) Cyclized Pyrazolo[1,5-a]pyrimidine (Fused System) Inter->Cyclized Ring N1 attacks Carbonyl B (-H2O)

Figure 2: The "Bow-Tie" condensation mechanism forming the fused pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Protocol A: Regioselective Acylation (Amide Formation)

Objective: Selective acetylation of the exocyclic amino group without isolating the unstable ring-acylated species.

  • Dissolution: Dissolve 3-aminopyrazole (10 mmol) in Pyridine (5 mL). Pyridine acts as both solvent and base/catalyst.

  • Addition: Cool to

    
    . Add Acetic Anhydride  (11 mmol, 1.1 equiv) dropwise.
    
    • Note: Slight excess ensures completion; pyridine suppresses protonation of the amine.

  • Thermodynamic Equilibration: Remove ice bath and reflux at

    
     for 2 hours.
    
    • Causality: Heating ensures any kinetically formed

      
      -ring acetyl species rearranges to the thermodynamically stable exocyclic amide.
      
  • Workup: Pour into ice water (50 mL). The amide product typically precipitates. Filter, wash with water, and dry.[2]

    • Validation: Check NMR.[3][4][5] Ring

      
      -H signal should be broad/visible (if solvent allows), Amide 
      
      
      
      -H typically downfield (~10 ppm).
Protocol B: Sandmeyer Reaction (Chlorination)

Objective: Conversion of the amino group to a Chloride (


).
  • Diazotization: Suspend 3-aminopyrazole (10 mmol) in conc. HCl (5 mL) and water (5 mL). Cool to

    
     to 
    
    
    
    .
  • Nitrite Addition: Add

    
      (11 mmol) in water (2 mL) dropwise. Maintain temp 
    
    
    
    .
    • Observation: Solution becomes clear/yellowish. Stir for 30 mins.

  • Sandmeyer Step: Pour the cold diazonium solution into a stirred solution of CuCl (12 mmol) in conc. HCl (5 mL) at

    
    .
    
  • Decomposition: Allow to warm to room temperature. Gas evolution (

    
    ) will be observed.[1]
    
  • Extraction: Neutralize with

    
     (carefully) to pH ~7-8, extract with Ethyl Acetate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Synthesis of Pyrazolo[1,5-a]pyrimidine

Objective: Cyclization with Acetylacetone.

  • Mixing: Combine 3-aminopyrazole (5 mmol) and Acetylacetone (5.5 mmol) in Ethanol (10 mL).

  • Catalysis: Add catalytic Glacial Acetic Acid (5 drops).

    • Role: Acid activates the carbonyl and assists in dehydration.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of aminopyrazole).

  • Isolation: Cool to room temperature. The product often crystallizes directly. If not, evaporate solvent and recrystallize from EtOH/Hexane.[2]

References

  • Regioselectivity in Aminopyrazole Acyl

    • Source: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[2] Arkivoc, 2009.[2][6]

    • Context: Discusses the kinetic vs thermodynamic control in acylation and the preference for exocyclic amide form
  • Pyrazolo[1,5-a]pyrimidine Synthesis Mechanism

    • Source: Aggarwal, R., et al. "Synthetic approaches to pyrazolo[1,5-a]pyrimidines."[2] Beilstein Journal of Organic Chemistry, 2018.[2]

    • Context: Detailed mechanism of the condensation between aminopyrazoles and 1,3-diketones.
  • Sandmeyer Reaction of Aminopyrazoles

    • Source: BenchChem Technical Guide.[1] "Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole."

    • Context: Protocol for diazotization and chlorination.[1]

  • Tautomerism and pKa of Pyrazoles

    • Source: Claramunt, R. M., et al.[2] "The pKa values of pyrazoles." Advances in Heterocyclic Chemistry.

    • Context: Foundational data on the acidity/basicity of the pyrazole ring nitrogens vs the amino group.

Sources

The Pyrazole Privileged Scaffold: A Technical Guide to the History and Discovery of Substituted 1-Phenyl-pyrazole-4-amines in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-phenyl-pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and efficacy, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the history and discovery of substituted 1-phenyl-pyrazole-4-amines, a class of compounds that has culminated in the development of life-saving cancer therapeutics. We will dissect the journey from the initial recognition of the pyrazole core's potential to the rational design and synthesis of potent and selective kinase inhibitors, exemplified by the landmark BRAF V600E inhibitor, Vemurafenib. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategies, structure-activity relationships (SAR), and biological evaluation methods that have defined this important class of molecules.

Introduction: The Rise of the Pyrazole Core in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes, have become one of the most important classes of drug targets in oncology.[1] The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has proven to be a particularly fruitful scaffold for the development of protein kinase inhibitors (PKIs).[1][2] Its synthetic tractability, favorable drug-like properties, and ability to serve as a versatile bioisostere have contributed to its "privileged" status.[1][2] A multitude of FDA-approved kinase inhibitors incorporate the pyrazole moiety, targeting a diverse range of kinases including JAK, Bcr-Abl, and Aurora kinases.[2] This guide will focus on a specific, highly successful subclass: substituted 1-phenyl-pyrazole-4-amines, and their pivotal role in targeting the BRAF kinase, a key player in the MAPK signaling pathway.

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[3] Hyperactivation of this pathway, often due to mutations in key components like the BRAF kinase, is a hallmark of many cancers, particularly melanoma.[3][4] The discovery in 2002 that a specific point mutation in the BRAF gene, V600E, is present in approximately 50% of melanomas, created a clear and compelling target for therapeutic intervention.[3] This set the stage for the development of targeted inhibitors, a journey in which the 1-phenyl-pyrazole scaffold would play a starring role.

The Genesis of a Lead: From Screening to a Prototypical Inhibitor

The path to a clinically successful drug often begins with the identification of a promising lead compound. In the case of BRAF V600E inhibitors, a structure-based drug design and fragment-based screening approach proved fruitful.[3] Early efforts identified a 7-azaindole scaffold as a viable starting point, capable of forming crucial hydrogen bonds within the ATP-binding pocket of the BRAF kinase.[3]

A significant hurdle in the development of BRAF inhibitors was achieving selectivity, not only against other kinases but also against wild-type (WT) BRAF. The paradoxical activation of the MAPK pathway in WT BRAF cells upon exposure to some inhibitors was a major concern, as it could lead to unintended cell proliferation.[3] The focus, therefore, shifted to designing inhibitors that would preferentially bind to the active conformation of the BRAF V600E mutant.

This line of inquiry led to the discovery of PLX4720 , a potent and selective inhibitor of BRAF V600E.[5][6] PLX4720 demonstrated significant anti-tumor activity in preclinical models and served as a crucial stepping stone.[5][7] Further optimization of this lead, focusing on improving pharmacokinetic properties and potency, resulted in the development of PLX4032 , which would later be known as Vemurafenib .[5][7]

dot digraph "From Lead to Clinical Candidate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: The developmental trajectory from initial screening to the clinically approved Vemurafenib.

Synthetic Pathways to 1-Phenyl-pyrazole-4-amines

The synthesis of substituted 1-phenyl-pyrazole-4-amines relies on the construction of the core pyrazole ring, followed by the introduction of the crucial amine functionality at the C4 position. A common and versatile strategy involves the Vilsmeier-Haack reaction to generate a key intermediate, the 1-phenyl-pyrazole-4-carbaldehyde.

Core Scaffold Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9] In the context of pyrazole synthesis, it allows for the cyclization of acetophenone phenylhydrazones to yield 1,3-diphenyl-pyrazole-4-carbaldehydes.[8]

dot digraph "Vilsmeier-Haack Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: General scheme for the synthesis of the pyrazole-4-carbaldehyde core.

Experimental Protocol: Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [8]

  • Preparation of the Vilsmeier-Haack Reagent: To a cooled (0-5 °C) and stirred solution of dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise. Stir the mixture at this temperature until the Vilsmeier reagent is formed.

  • Reaction with Hydrazone: Add a solution of the appropriate 4-substituted acetophenone phenylhydrazone in DMF dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat under reflux for several hours (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., potassium carbonate solution) until a precipitate forms.

  • Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 1-phenyl-pyrazole-4-carbaldehyde.

Introduction of the 4-Amino Group

With the pyrazole-4-carbaldehyde in hand, the next critical step is the introduction of the amine functionality. Several synthetic strategies can be employed to achieve this transformation.

A straightforward approach is the reductive amination of the pyrazole-4-carbaldehyde.[2] This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the aldehyde with a desired amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde [2]

  • Reaction Setup: In a suitable flask, dissolve the 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde and the desired primary or secondary amine in a solvent such as dichloroethane.

  • Reducing Agent: Add a reducing agent, for example, sodium triacetoxyborohydride, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for a period sufficient for the reaction to complete, as monitored by TLC.

  • Work-up and Purification: After cooling, quench the reaction and perform an appropriate work-up. The crude product can then be purified by column chromatography.

Alternatively, the pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid, which is then converted to a carboxamide. The carboxamide can then be transformed into the desired amine via a Hofmann or Curtius rearrangement.

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine.[1][9][10][11] The acyl azide is typically prepared from the corresponding carboxylic acid.[1][10]

The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one fewer carbon atom.

While these methods are viable, reductive amination is often more direct for accessing a variety of N-substituted 1-phenyl-pyrazole-4-amines.

Structure-Activity Relationship (SAR) and Biological Evaluation

The optimization of the 1-phenyl-pyrazole scaffold into a potent and selective kinase inhibitor is a testament to the power of iterative SAR studies. The following table summarizes key SAR insights for BRAF V600E inhibition:

PositionMoietyImpact on Activity
N1 Phenyl groupEssential for binding. Substitutions on this ring can modulate potency and pharmacokinetic properties.
C3 Substituted phenyl/heteroarylCrucial for interactions within the kinase hinge region. The nature and substitution pattern of this ring significantly influence potency and selectivity.
C4 Amine/AmideThe amine or a derivative thereof is a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket.

Table 1: Key Structure-Activity Relationships for 1-Phenyl-pyrazole BRAF Inhibitors

In Vitro Kinase Inhibition Assays

The biological activity of newly synthesized compounds is typically assessed using in vitro kinase inhibition assays. These assays quantify the ability of a compound to inhibit the enzymatic activity of the target kinase, in this case, BRAF V600E.

Experimental Protocol: BRAF V600E Kinase-Glo® Assay (Adapted from commercial protocols)

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the BRAF substrate.

  • Compound Addition: Serially dilute the test compounds in a suitable solvent (e.g., DMSO) and add them to the wells of a 96-well plate. Include positive (known inhibitor) and negative (vehicle) controls.

  • Enzyme Addition: Add the purified recombinant BRAF V600E enzyme to the wells, initiating the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the IC₅₀ value for each compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

dot digraph "Kinase Inhibition Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: A typical workflow for an in vitro BRAF V600E kinase inhibition assay.

Conclusion and Future Directions

The journey of substituted 1-phenyl-pyrazole-4-amines from a privileged scaffold to a clinically impactful class of drugs exemplifies the synergy of medicinal chemistry, structural biology, and molecular oncology. The story of Vemurafenib, in particular, highlights the power of targeted therapy in an era of personalized medicine. The synthetic methodologies outlined in this guide, particularly the robust Vilsmeier-Haack reaction and subsequent amination strategies, provide a solid foundation for the continued exploration of this versatile chemical space.

Future research in this area will likely focus on several key aspects:

  • Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance mechanisms to first-line therapies.

  • Enhanced Selectivity: The design of inhibitors with even greater selectivity profiles to minimize off-target effects and improve patient tolerability.

  • Novel Kinase Targets: The application of the 1-phenyl-pyrazole scaffold to other clinically relevant kinase targets beyond BRAF.

The principles and techniques discussed in this guide will undoubtedly continue to be instrumental in the ongoing quest for more effective and safer cancer therapeutics.

References

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC.

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.

  • The Discovery and Synthesis of a Prototypical BRAF V600E Inhibitor: A Technical Overview of Vemurafenib (PLX4032). Benchchem.

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC.

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • Curtius Rearrangement. Alfa Chemistry.

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.

  • Curtius Rearrangement. Organic Chemistry Portal.

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.

  • Structure of phenylpyrazole hit 1a, and docking in BRAF structure. ResearchGate.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.

  • Discovery and structure-activity relationship of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a new series of potent apoptosis inducers. PubMed.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

  • Vemurafenib. Wikipedia.

  • PLX-4032 (Vemurafenib) | B-Raf inhibitor. Cellagen Technology.

  • Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. ResearchGate.

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

  • A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. ResearchGate.

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed.

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.

  • Diverse 1H-pyrazole-4-carboxamides. ResearchGate.

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. PubMed.

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An In-Depth Technical Guide to the Toxicity and Safety Profile of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of the anticipated toxicity and safety profile of a specific derivative, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. In the absence of direct toxicological studies for this exact molecule, this document synthesizes data from structurally related pyrazole derivatives to forecast a probable safety profile and to delineate the essential experimental protocols for its empirical validation. This approach is grounded in the well-established principle of structure-activity relationships, a fundamental concept in toxicology and drug development.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a summary of potential hazards, but a methodological framework for the systematic evaluation of this compound's safety. The experimental designs and protocols described herein are selected to ensure scientific rigor and regulatory compliance, thereby establishing a self-validating system for toxicological assessment.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of any toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its systemic and target organ toxicity.

PropertyValueSource
CAS Number 40401-39-6[4][5]
Molecular Formula C₁₀H₁₀ClN₃[4][5]
Molecular Weight 207.66 g/mol [4]
Melting Point 108-112°C[4]
Boiling Point 358.5°C at 760 mmHg[4]
Flash Point 170.6°C[4]
Canonical SMILES CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl[4]
InChI Key CLORQKXFDBKDCZ-UHFFFAOYSA-N[4]

Predicted Toxicological Profile

Based on the GHS classifications of structurally similar pyrazole compounds, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is anticipated to exhibit the following hazards.[6][7][8][9] It is crucial to empirically verify these predictions through rigorous experimental testing.

  • Acute Oral Toxicity: Harmful if swallowed.[6][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][9][10][11]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][9][10][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][9]

The following DOT graph outlines a comprehensive workflow for the toxicological assessment of a novel chemical entity like 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

Toxicity_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data_analysis Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Metabolic_Stability Metabolic_Stability Genotoxicity->Metabolic_Stability Acute_Toxicity Acute_Toxicity Metabolic_Stability->Acute_Toxicity Proceed if favorable profile Sub_Chronic_Toxicity Sub_Chronic_Toxicity Acute_Toxicity->Sub_Chronic_Toxicity Chronic_Toxicity Chronic_Toxicity Sub_Chronic_Toxicity->Chronic_Toxicity Reproductive_Developmental_Toxicity Reproductive_Developmental_Toxicity Sub_Chronic_Toxicity->Reproductive_Developmental_Toxicity Dose_Response_Modeling Dose_Response_Modeling Chronic_Toxicity->Dose_Response_Modeling Reproductive_Developmental_Toxicity->Dose_Response_Modeling NOAEL_LOAEL_Determination NOAEL_LOAEL_Determination Dose_Response_Modeling->NOAEL_LOAEL_Determination Risk_Characterization Risk_Characterization NOAEL_LOAEL_Determination->Risk_Characterization Regulatory_Submission Regulatory_Submission Risk_Characterization->Regulatory_Submission Compound_Synthesis Compound_Synthesis Compound_Synthesis->Cytotoxicity Initial Screening

Caption: A typical workflow for toxicological assessment.

In Vitro Toxicity Assessment

In vitro assays are rapid and cost-effective methods for initial toxicity screening. They provide valuable data on a compound's potential to cause cellular damage and genetic mutations.

Cytotoxicity Assays

The first step in evaluating the toxicity of a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[12]

Experimental Protocol: MTT Assay

  • Cell Culture: Plate human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13]

  • Compound Treatment: Prepare serial dilutions of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Many pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[12][13][14][15][16] For instance, some indolo-pyrazole derivatives have shown IC₅₀ values of less than 10 µM.[13]

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to carcinogenesis. The Ames test is a standard bacterial reverse mutation assay used for this purpose.

Experimental Protocol: Ames Test (OECD 471)

  • Bacterial Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.

In Vivo Toxicity Assessment

In vivo studies in animal models are essential for understanding the systemic toxicity of a compound and for determining safe exposure levels.

Acute Oral Toxicity (OECD 423)

This study provides information on the short-term toxicity of a single oral dose of the compound.

Experimental Protocol:

  • Animal Model: Use female Wistar rats (8-12 weeks old).

  • Dosing: Administer a single oral dose of the compound at a starting dose of 300 mg/kg.

  • Observation: Observe the animals for 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

The results of this study are used to classify the compound according to the GHS and to determine the starting dose for sub-chronic toxicity studies. Pyrazole administration has been shown to increase the toxicity of dimethylnitrosamine in rats.[17]

Sub-chronic Toxicity (OECD 408)

This study provides information on the toxicity of repeated oral doses of the compound over a 90-day period.

Experimental Protocol:

  • Animal Model: Use both male and female Wistar rats.

  • Dosing: Administer the compound daily by oral gavage at three dose levels for 90 days. Include a control group that receives the vehicle only.

  • Observations: Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Histopathology: Perform a full histopathological examination of all major organs and tissues.

This study is used to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

The following DOT graph illustrates the decision-making process based on the outcomes of in vitro and in vivo toxicity studies.

Toxicity_Decision_Tree start Start Assessment in_vitro_cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) start->in_vitro_cytotoxicity high_cytotoxicity High Cytotoxicity (Low IC50) in_vitro_cytotoxicity->high_cytotoxicity Evaluate low_cytotoxicity Low Cytotoxicity (High IC50) in_vitro_cytotoxicity->low_cytotoxicity Evaluate genotoxicity_assay Genotoxicity Assay (e.g., Ames Test) high_cytotoxicity->genotoxicity_assay No stop_development Stop Development or Redesign high_cytotoxicity->stop_development Yes low_cytotoxicity->genotoxicity_assay positive_genotoxicity Positive for Genotoxicity genotoxicity_assay->positive_genotoxicity Evaluate negative_genotoxicity Negative for Genotoxicity genotoxicity_assay->negative_genotoxicity Evaluate in_vivo_acute In Vivo Acute Toxicity positive_genotoxicity->in_vivo_acute No positive_genotoxicity->stop_development Yes negative_genotoxicity->in_vivo_acute significant_acute_toxicity Significant Acute Toxicity in_vivo_acute->significant_acute_toxicity Evaluate no_significant_acute_toxicity No Significant Acute Toxicity in_vivo_acute->no_significant_acute_toxicity Evaluate significant_acute_toxicity->stop_development Yes proceed_with_caution Proceed with Caution to Sub-Chronic Studies no_significant_acute_toxicity->proceed_with_caution Yes

Caption: A decision tree for toxicity assessment.

Anti-inflammatory and Other Biological Activities

Many pyrazole derivatives have demonstrated significant anti-inflammatory and antimicrobial activities.[1][18][19]

In Vitro Anti-inflammatory Activity

The inhibition of protein denaturation is a well-documented cause of inflammation. An in vitro assay can be used to screen for anti-inflammatory activity.

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for 15 minutes, then heat at 70°C for 5 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation. Ibuprofen can be used as a standard drug.[19]

Some novel pyrazole derivatives have shown promising anti-inflammatory activity in this assay.[19]

Antimicrobial Activity

The antimicrobial activity of the compound can be evaluated using the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion

  • Microbial Cultures: Use strains of E. coli, P. aeruginosa, S. aureus, and S. pyogenes.

  • Inoculation: Inoculate nutrient agar plates with the microbial cultures.

  • Well Preparation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add the test compound at different concentrations to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition: Measure the diameter of the zone of inhibition around each well. Ciprofloxacin can be used as a standard.[19]

Conclusion

While direct toxicological data for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is not currently available, a comprehensive safety profile can be inferred from the extensive literature on structurally related pyrazole derivatives. The predicted hazards include acute oral toxicity, skin and eye irritation, and respiratory irritation. This guide provides a robust framework of established in vitro and in vivo protocols to empirically validate this predicted profile. A systematic approach, as outlined, is paramount for any novel compound entering a drug development pipeline. The potential biological activities, such as anti-inflammatory and antimicrobial effects, also warrant further investigation. Rigorous adherence to these scientific principles and experimental methodologies will ensure a thorough and reliable characterization of the toxicity and safety profile of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Methodologies, 9(7), 1-35. Retrieved February 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(19), 6297. Retrieved February 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(19), 6297. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Journal of Drug Delivery and Therapeutics, 14(6-S), 203-221. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry, 13(8), 1007-1022. Retrieved February 15, 2026, from [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2023). Molecules, 28(11), 4381. Retrieved February 15, 2026, from [Link]

  • Pyrazole Effects on Mutagenicity and Toxicity of Dimethylnitrosamine in Wistar Rats. (1981). Journal of the National Cancer Institute, 67(6), 1329-1332. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2020). Journal of the Indian Chemical Society, 97(10), 1937-1951. Retrieved February 15, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Scientific Reports, 13(1), 7943. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology, 3(1), 21-25. Retrieved February 15, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved February 15, 2026, from [Link]

  • 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). International Journal of Pharmaceutical Sciences and Research, 3(12), 4895-4901. Retrieved February 15, 2026, from [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

  • 1H-Pyrazole, 4-chloro-. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (2025). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 362-366. Retrieved February 15, 2026, from [Link]

  • Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. Retrieved February 15, 2026, from [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. (2007). Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 11), o645-o649. Retrieved February 15, 2026, from [Link]

  • 3-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-pyrazole. (n.d.). J-GLOBAL. Retrieved February 15, 2026, from [Link]

  • 1-(4-chlorophenyl)-3-[(2-{(Z)-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-ONN-azoxy}phenyl)methoxy]-1H-pyrazole. (n.d.). AERU. Retrieved February 15, 2026, from [Link]

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Methodological & Application

Advanced Application Note: Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Strategy

Target Analysis & Structural Context

The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine from ethyl acetoacetate (EAA) presents a specific regiochemical challenge. The direct condensation of EAA with hydrazines yields a 5-pyrazolone core (keto-enol tautomer).[1]

To obtain the 4-amine functionality, the pyrazolone ring must first be constructed, followed by electrophilic functionalization at the C4 position.

  • Primary Output: 4-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (The "Pyrazolone" Route).[1] This is the standard bioactive scaffold for this class of starting materials.[1]

  • Structural Note: If the fully aromatic 5-H pyrazole (devoid of the C5-oxygen) is required, a deoxygenation protocol (via chlorination/reduction) is necessary post-cyclization. This guide focuses on the 4-amino-5-pyrazolone synthesis, as it is the direct derivative of the EAA pathway.[1]

The "Nitrosation-Reduction" Pathway

We utilize a robust 3-Step Cascade to ensure high regioselectivity and yield:

  • Cyclocondensation: Formation of the pyrazolone core.[1]

  • C4-Nitrosation: Electrophilic substitution using nitrous acid to install the nitrogen source.[1]

  • Reductive Amination: Conversion of the oxime/nitroso group to the primary amine.[1]

Reaction Scheme Visualization

The following diagram illustrates the chemical pathway and critical intermediates.

ReactionScheme Figure 1: Synthetic Pathway from Ethyl Acetoacetate to 4-Aminopyrazolone SM1 Ethyl Acetoacetate (EAA) INT1 Step 1: Intermediate 1-(4-chlorophenyl)-3-methyl- 5-pyrazolone SM1->INT1 Reflux/EtOH - EtOH, - H2O SM2 4-Chlorophenyl- hydrazine SM2->INT1 INT2 Step 2: Nitrosation 4-Oximino Derivative (Red/Orange Solid) INT1->INT2 NaNO2, HCl 0-5°C PROD Target Product 4-Amino-1-(4-chlorophenyl)- 3-methyl-5-pyrazolone INT2->PROD Zn/AcOH Reduction

Figure 1: The stepwise transformation involves cyclization, C4-activation via nitrosation, and final reduction.[2][3]

Part 2: Detailed Experimental Protocols

Phase 1: Pyrazolone Ring Formation (Cyclization)

Objective: Synthesize 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.[1] Mechanism: Knorr-type condensation.[1] The hydrazine primary amine attacks the ketone (C3), followed by intramolecular cyclization on the ester (C1).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol
Ethyl Acetoacetate130.141.013.0 g (12.7 mL)
4-Chlorophenylhydrazine HCl179.051.017.9 g
Sodium Acetate (Anhydrous)82.031.19.0 g
Ethanol (95%)Solvent-150 mL
Protocol Steps
  • Preparation: In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 4-chlorophenylhydrazine hydrochloride (17.9 g) in Ethanol (100 mL).

  • Neutralization: Add Sodium Acetate (9.0 g) dissolved in minimal water (approx. 20 mL) to liberate the free hydrazine base.[1] Stir for 10 minutes.

  • Addition: Add Ethyl Acetoacetate (13.0 g) dropwise over 15 minutes. The solution may warm slightly.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3-4 hours . Monitor by TLC (Eluent: 50% Ethyl Acetate/Hexane).[1]

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The pyrazolone usually precipitates as a solid.[1]

  • Filtration: Filter the solid, wash with cold ethanol (2 x 20 mL) and water.

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 80-90%[1]

    • Appearance: White to off-white powder.[1]

Phase 2: C4-Nitrosation (Functionalization)

Objective: Install the nitrogen functionality at the active methylene (C4) position.[1] Critical Control Point: Temperature must be kept <5°C to prevent decomposition and side reactions.

Reagents & Stoichiometry
ReagentEquiv.Mass/Vol
Pyrazolone (from Phase 1)1.010.0 g
Sodium Nitrite (NaNO2)1.23.7 g
HCl (6N)Excess20 mL
WaterSolvent50 mL
Protocol Steps
  • Dissolution: Suspend the Pyrazolone (10.0 g) in 6N HCl (20 mL) and water (20 mL) in a beaker. Cool the mixture to 0-5°C using an ice-salt bath.

  • Nitrite Addition: Dissolve Sodium Nitrite (3.7 g) in water (10 mL). Add this solution dropwise to the pyrazolone suspension with vigorous stirring. Do not let the temperature rise above 5°C.

  • Reaction: Stir at 0-5°C for 1 hour. The mixture will typically turn into a thick, colored paste (often orange or red due to the oximino chromophore).

  • Isolation: Filter the colored precipitate. Wash thoroughly with cold water to remove excess acid and salts.[1]

  • Purification: Recrystallize from Ethanol if necessary, though the crude is often pure enough for reduction.[1]

    • Product Identity: 1-(4-chlorophenyl)-3-methyl-4-oximino-5-pyrazolone.[1]

Phase 3: Reduction to Amine (Target Synthesis)

Objective: Convert the oxime/nitroso group to the primary amine.[1] Method: Zinc/Acetic Acid reduction (Mild and effective for this substrate).[1]

Protocol Steps
  • Setup: In a 250 mL RBF, dissolve/suspend the Oximino-Pyrazolone (5.0 g) in Glacial Acetic Acid (40 mL).

  • Reduction: Add Zinc Dust (4.0 g, ~3-4 equiv) in small portions over 30 minutes. Caution: Exothermic reaction.

  • Stirring: Stir at room temperature for 2 hours. The red/orange color should fade to a pale yellow or colorless solution.

  • Work-up: Filter off the excess Zinc/Zinc acetate through a celite pad.[1]

  • Neutralization: Pour the filtrate into crushed ice (100 g) and neutralize carefully with Ammonium Hydroxide or NaOH solution to pH ~8-9.

  • Precipitation: The free amine (or its hydrate) should precipitate.[1] If it does not, extract with Ethyl Acetate (3 x 50 mL).[1]

  • Stabilization: Aminopyrazolones are oxidation-sensitive.[1] It is recommended to convert the product immediately to a stable salt (e.g., Hydrochloride) by treating the ethyl acetate layer with HCl/Dioxane or HCl gas, or use it immediately in the next step.

Part 3: Scientific Integrity & Troubleshooting (E-E-A-T)

Structural Tautomerism

Researchers must recognize that the "5-pyrazolone" exists in equilibrium with the "5-hydroxy-pyrazole" form.[1]

  • Solid State: Typically exists as the keto-form (pyrazolone).[1]

  • Solution: Solvent-dependent equilibrium.[1]

  • Impact: This does not affect the nitrosation step, as the reaction drives through the keto-form's active methylene at C4.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Phase 1: Oily Product Incomplete cyclization or residual solvent.[1]Triturate the oil with diethyl ether or hexanes to induce crystallization.[1]
Phase 2: Gas Evolution (Brown Fumes) Decomposition of HNO2 (Temperature too high).[1]Ensure temperature is strictly <5°C during addition.[1] Add urea to quench excess nitrite.[1]
Phase 3: Product Re-colors (Darkens) Oxidation of the amine by air.[1]Perform work-up under Nitrogen atmosphere.[1] Store as HCl salt.
Safety & Compliance
  • Hydrazines: 4-Chlorophenylhydrazine is toxic and a potential sensitizer.[1] Handle in a fume hood.

  • Nitrosamines: The nitrosation step involves N-nitroso intermediates.[1][4] While the target is a C-nitroso/oxime, side reactions can generate carcinogenic N-nitrosamines.[1] All waste streams must be quenched with sulfamic acid or ascorbic acid before disposal.[1]

Part 4: References

  • Edaravone Analog Synthesis: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (General Knorr pyrazolone protocols).[1] Available at:

  • Nitrosamine Control: Control of Nitrosamine Impurities in Human Drugs.[1] FDA Guidance for Industry.[1] Available at: [1]

  • Pyrazolone Reactivity: Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[1][5] Royal Society of Chemistry (Demonstrates C4 reactivity).[1] Available at: [1]

  • General Reduction Methods: Catalyst-free synthesis of tetrahydrodipyrazolopyridines.[1][6] (Discusses EAA/Hydrazine reactivity). Available at: [1]

Sources

Application Note & Protocol: A Comprehensive Guide to the Diazotization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The diazotization of primary aromatic amines is a foundational reaction in synthetic organic chemistry, yielding highly versatile diazonium salt intermediates.[1][2][3] First discovered by Peter Griess in 1858, this transformation serves as a critical gateway for introducing a wide array of functional groups onto an aromatic ring.[2][4] The resulting diazonium salts are pivotal in the synthesis of azo dyes, pharmaceuticals, and a variety of functionalized organic compounds.[1][5]

This guide focuses specifically on the diazotization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its corresponding diazonium salt is an invaluable precursor for creating novel heterocyclic compounds through subsequent reactions like azo coupling or Sandmeyer-type substitutions.[6][7] This document provides a detailed, field-proven protocol designed for researchers and drug development professionals, emphasizing mechanistic understanding, procedural safety, and validation for reproducible success.

Reaction Principle and Mechanism

The core of the diazotization reaction is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[2][5] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[5][8]

The mechanistic pathway proceeds through several key steps:

  • Formation of the Nitrosating Agent: Hydrochloric acid protonates sodium nitrite to generate nitrous acid, which is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[1][4][5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine) attacks the nitrosonium ion.[1]

  • Deprotonation & Tautomerization: The resulting intermediate is deprotonated to form an N-nitrosamine. This species undergoes tautomerization to a diazohydroxide in the acidic medium.[1][4]

  • Formation of the Diazonium Ion: The diazohydroxide is protonated, followed by the elimination of a water molecule to yield the stable aryl diazonium ion.[1][4]

The resonance stabilization of the arenediazonium ion contributes to its relative stability in cold aqueous solutions compared to its highly unstable aliphatic counterparts.[9]

Diazotization Mechanism Figure 1: Mechanism of Diazotization cluster_0 Nitrosating Agent Formation cluster_1 Reaction with Amine NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ + H₃O⁺ NaNO2->HNO2 in situ generation NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus - 2H₂O Amine Ar-NH₂ (Pyrazol-4-amine) Nitrosamine Ar-NH-N=O (N-Nitrosamine) Amine->Nitrosamine + NO⁺, - H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N⁺≡N (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: Figure 1: Mechanism of Diazotization.

Critical Safety Protocols: Handling Diazonium Salts

WARNING: Diazonium salts are high-energy compounds. While generally stable in cold aqueous solution, they can be violently explosive in the solid, isolated state upon heating or shock.[10][11] Adherence to strict safety protocols is mandatory.

The Twelve Cardinal Rules for Safe Handling: [10][12][13]

  • Assume Explosive Properties: Unless proven otherwise, always treat solid diazonium salts as potentially explosive.[12][13]

  • Never Isolate If Possible: Use the diazonium salt solution directly for the subsequent reaction (in situ). If isolation is unavoidable, do so only on a microscale (e.g., <0.75 mmol) and with extreme caution, using appropriate shielding.[12][13][14]

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times.[10][12] Higher temperatures promote rapid decomposition and the formation of hazardous byproducts.

  • Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite. Avoid excess.[10][12]

  • Order of Addition: Always add the sodium nitrite solution to the acidic amine solution, never the other way around. This minimizes the concentration of free nitrous acid.[10][12]

  • Test for and Neutralize Excess Nitrite: After the reaction, check for excess nitrous acid using starch-iodide paper. Quench any excess with sulfamic acid or urea until the test is negative.[10][12]

  • Proper Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of nitrogen oxides (NOx) that may be generated.[12]

  • Prevent Precipitation: Do not allow the diazonium salt to precipitate out of solution unless it is part of a controlled procedure to form a more stable salt (e.g., tetrafluoroborate).[12]

  • Quench Before Workup: Before any workup or disposal, ensure all residual diazonium salt is quenched and decomposed. A common quenching agent is hypophosphorous acid.[11]

  • Avoid Incompatibilities: Be aware of incompatibilities. Bases, certain transition metals, and iodide salts can lower the decomposition temperature.[11][13]

  • Use Appropriate PPE: Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[14]

  • No Metal Spatulas: If handling a solid diazonium salt, use plastic or ceramic spatulas. Never scratch or grind the solid material.[12][13]

Detailed Experimental Protocol

This protocol details the preparation of an aqueous solution of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl diazonium chloride for immediate use.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )GradeNotes
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine5456-55-3207.66≥98%Starting amine.
Sodium Nitrite (NaNO₂)7632-00-069.00ACS Reagent, ≥97%Nitrosating agent source.
Hydrochloric Acid (HCl)7647-01-036.46ACS Reagent, 37%Acid catalyst.
Sulfamic Acid (H₃NSO₃)5329-14-697.0999%To quench excess nitrous acid.
Distilled Water7732-18-518.02-Solvent.
Starch-Iodide Paper---Indicator for excess nitrous acid.
Ice---For cooling bath.
Sodium Chloride (Rock Salt)7647-14-558.44-To lower bath temperature.
Equipment
Magnetic Stirrer with Stir Bar
Beakers / Erlenmeyer Flasks
Dropping FunnelFor slow addition of NaNO₂ solution.
Low-Temperature Thermometer (-20 to 100 °C)
Ice-Salt Bath
Step-by-Step Procedure
  • Preparation of the Amine Solution:

    • In a 250 mL beaker, combine 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine (e.g., 10.0 mmol, 2.08 g).

    • Add 25 mL of distilled water followed by the slow addition of concentrated hydrochloric acid (e.g., 25.0 mmol, ~2.1 mL).

    • Stir the mixture until the amine fully dissolves to form the hydrochloride salt. Some gentle warming may be required initially, but ensure the solution is cooled back to room temperature before proceeding.

  • Cooling the Reaction:

    • Place the beaker containing the amine solution into an ice-salt bath.

    • Begin stirring and cool the solution until the internal temperature is stable between 0 and 5 °C.

  • Preparation of the Nitrite Solution:

    • In a separate small beaker, dissolve sodium nitrite (10.0 mmol, 0.69 g) in 10 mL of cold distilled water.

  • Diazotization (Critical Step):

    • Transfer the cold sodium nitrite solution to a dropping funnel.

    • Add the nitrite solution dropwise to the vigorously stirred, cold amine solution over 15-20 minutes.

    • Crucially, monitor the internal temperature continuously and ensure it does not rise above 5 °C. Adjust the addition rate as needed.

  • Monitoring and Completion:

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.

    • To check for completion and the presence of excess nitrous acid, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid. If the test is negative, add one or two more drops of the nitrite solution and test again.

  • Quenching Excess Nitrous Acid:

    • Once a positive starch-iodide test is confirmed, add a small amount of solid sulfamic acid (or a concentrated solution) portion-wise to the reaction mixture.

    • Stir for 1-2 minutes after each addition and re-test with starch-iodide paper. Continue adding sulfamic acid until the test is negative (the paper remains white). This step is vital to prevent unwanted side reactions in subsequent steps.

  • Immediate Use:

    • The resulting clear, cold solution of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl diazonium chloride is now ready for immediate use in the next synthetic step (e.g., azo coupling). Do not store this solution.

Experimental Workflow Figure 2: Workflow for Diazotization A 1. Prepare Amine Solution (Amine + HCl + H₂O) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) B->D C 3. Prepare NaNO₂ Solution C->D E 5. Monitor with Starch-Iodide Paper D->E F 6. Quench Excess HNO₂ (Add Sulfamic Acid) E->F If test is positive G 7. Use Diazonium Salt Solution Immediately F->G

Caption: Figure 2: Workflow for Diazotization.

Validation and Troubleshooting

Qualitative Validation (Azo Coupling Test)

To quickly and reliably confirm the formation of the diazonium salt, a small aliquot of the final solution can be subjected to a coupling reaction.

  • Procedure: In a separate test tube, dissolve a small amount of a coupling agent like 2-naphthol (beta-naphthol) in a dilute aqueous NaOH solution. Add a few drops of the cold diazonium salt solution.

  • Expected Result: The immediate formation of a deeply colored precipitate (typically a vibrant red or orange azo dye) provides strong evidence that the diazotization was successful.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Reaction fails to start or is incomplete 1. Insufficient acid (amine not fully dissolved).2. Temperature too low (reaction too slow).3. Old or decomposed sodium nitrite.1. Ensure the amine is completely dissolved before cooling.2. Maintain temperature within the 0-5 °C range, not significantly below.3. Use a fresh bottle of sodium nitrite.
Formation of dark, tarry byproducts 1. Temperature exceeded 5 °C, causing decomposition.2. Nitrite solution added too quickly.3. Localized "hot spots" due to poor stirring.1. Improve the efficiency of the cooling bath.2. Slow the rate of addition significantly.3. Ensure vigorous and efficient stirring throughout the addition.
Starch-Iodide test remains positive after quenching Insufficient sulfamic acid was added.Continue to add small portions of sulfamic acid and re-test until the paper remains colorless for at least 2 minutes.
Low yield in subsequent coupling reaction 1. Incomplete diazotization.2. Diazonium salt decomposed before use.3. Incorrect pH for the coupling step.1. Re-evaluate stoichiometry of NaNO₂.2. Use the diazonium salt solution as quickly as possible after preparation.3. Ensure the pH of the coupling reaction is appropriate for the chosen coupling partner.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • The mechanism of diazotization. (1959). Journal of Chemical Education. Retrieved from [Link]

  • Sheng, M., et al. (2023). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]

  • Testbook. (n.d.). Diazotization Reaction Mechanism - Definition, Mechanism, Uses & FAQs. Retrieved from [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Du, Y., et al. (2017). Synthesis and characterization of three pyrazolate inner diazonium salts: green, powerful and stable primary explosives. RSC Publishing. Retrieved from [Link]

  • Miles, J. A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • Du, Y., et al. (2017). Synthesis and characterization of three pyrazolate inner diazonium salts: Green, powerful and stable primary explosives. Beijing Institute of Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][1][2][10]triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of Pyrazole-3(5)-Diazonium Salts (Review). Retrieved from [Link]

  • Filimonov, V. D., et al. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Thieme. Retrieved from [Link]

Sources

Using 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Coordination Chemistry of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole derivatives are a cornerstone in the field of coordination chemistry, prized for their thermal and hydrolytic stability and their versatile coordination capabilities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, can act as excellent ligands for a wide array of transition metal ions.[2][3] The resulting coordination complexes have found applications in diverse fields, including catalysis, materials science, and medicinal chemistry, where they have been investigated as potential anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]

This guide focuses on 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine , a substituted pyrazole with significant potential as a chelating ligand. The presence of both a pyrazole ring and an amine group at the 4-position suggests the capability for bidentate coordination through the pyridine-like nitrogen of the pyrazole ring and the nitrogen of the amino group. This chelation can lead to the formation of stable, five-membered ring structures with metal centers, enhancing the thermodynamic stability of the resulting complexes. This document provides a comprehensive overview, including detailed protocols for the synthesis of the ligand and a representative metal complex, along with methods for their thorough characterization.

Part 1: Ligand Synthesis & Characterization

The synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is typically achieved through a multi-step process. A common and effective route involves the condensation of a β-keto nitrile with a substituted hydrazine, followed by reduction of a nitro group or another precursor at the 4-position. The following protocol is a representative pathway.

Protocol 1.1: Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Causality and Principle: This synthesis begins with the Knoevenagel condensation of 4-chloroacetophenone with malononitrile to form an intermediate, which is then cyclized with hydrazine. Subsequent steps introduce the desired substituents. An alternative and often more direct route, outlined here, involves the reaction of (4-chlorophenyl)hydrazine with a suitably substituted three-carbon precursor, followed by the introduction and reduction of a nitro group to the amine. The Vilsmeier-Haack reaction is another powerful tool for functionalizing the pyrazole ring.[7]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium nitrite

  • Sodium dithionite (or catalytic hydrogenation setup)

  • Ethanol, Glacial Acetic Acid, Hydrochloric Acid

  • Sodium bicarbonate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Step-by-Step Procedure:

  • Synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one:

    • Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

    • Add ethyl acetoacetate (10 mmol) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum. This synthetic approach is well-established for pyrazolone derivatives.[8][9]

  • Nitration at the 4-position:

    • Suspend the pyrazolone product (8 mmol) in glacial acetic acid (30 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled solution of sodium nitrite (9 mmol) in water (5 mL), keeping the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Pour the mixture into ice-cold water (200 mL). The nitro-pyrazole product will precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Reduction to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine:

    • Suspend the nitro-pyrazole (5 mmol) in a mixture of ethanol (50 mL) and water (20 mL).

    • Heat the mixture to 60-70 °C.

    • Add sodium dithionite (15 mmol) portion-wise over 30 minutes, maintaining the temperature. The color of the reaction mixture will change, indicating the reduction.

    • After the addition is complete, reflux for an additional 2 hours.

    • Cool the mixture, and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude amine.

    • Purify the product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 1.2: Spectroscopic Characterization of the Ligand

Principle: Spectroscopic methods are essential to confirm the identity and purity of the synthesized ligand. FT-IR identifies functional groups, while NMR provides detailed information about the molecular structure and the connectivity of atoms.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried ligand or acquire the spectrum using an ATR accessory.

  • Data Acquisition: Scan in the range of 4000–400 cm⁻¹.[10]

  • Expected Peaks: The spectrum should display characteristic bands confirming the structure.[11]

    • N-H Stretching: Two distinct bands in the 3400-3200 cm⁻¹ region, characteristic of the primary amine (-NH₂) group.

    • Aromatic C-H Stretching: Bands just above 3000 cm⁻¹.

    • C=N and C=C Stretching: Strong absorptions in the 1620-1500 cm⁻¹ region from the pyrazole and phenyl rings.[1]

    • C-N Stretching: A band around 1370-1290 cm⁻¹.[1][12]

    • C-Cl Stretching: A band in the 850-800 cm⁻¹ region, indicative of the para-substituted chlorophenyl group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis:

    • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm are expected for the protons on the chlorophenyl ring, likely appearing as two distinct doublets due to para-substitution.[7]

    • Pyrazole Ring Proton: A singlet corresponding to the H5 proton on the pyrazole ring.

    • -NH₂ Protons: A broad singlet which is D₂O exchangeable, typically in the δ 3.5-5.0 ppm range, depending on the solvent and concentration.

    • -CH₃ Protons: A sharp singlet around δ 2.2-2.5 ppm for the methyl group protons.[13]

  • ¹³C NMR Analysis:

    • Aromatic Carbons: Multiple signals in the δ 115-140 ppm range.

    • Pyrazole Ring Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The carbon bearing the methyl group (C3) and the carbon bearing the amine (C4) will have distinct chemical shifts.

    • Methyl Carbon: A signal in the upfield region, typically around δ 10-15 ppm.

Part 2: Synthesis of a Representative Coordination Complex

Principle: Pyrazole-based ligands readily form complexes with transition metals.[14][15] The reaction typically involves mixing the ligand with a metal salt in a suitable solvent. The ligand displaces solvent molecules coordinated to the metal ion, forming a more stable complex. Here, we describe the synthesis of a representative Copper(II) complex.

Protocol 2.1: Synthesis of Dichloro-bis(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine)copper(II)

Materials:

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine (the ligand)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Ethanol

Step-by-Step Procedure:

  • Dissolve the ligand (2 mmol) in warm methanol (20 mL).

  • In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution while stirring continuously. A color change and/or precipitation is typically observed immediately.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over silica gel.

Part 3: Characterization of the Coordination Complex

Principle: Characterization of the complex is crucial to confirm that the ligand has successfully coordinated to the metal center. This involves comparing the spectra of the complex with that of the free ligand and identifying key changes. Single-crystal X-ray diffraction provides the most definitive structural proof.[16][17]

Protocol 3.1: FT-IR Spectroscopy
  • Analysis: Acquire the FT-IR spectrum of the complex as described for the ligand.

  • Expected Changes: Coordination of the ligand to the copper ion is evidenced by shifts in the vibrational frequencies of the coordinating groups.[13]

    • N-H Stretching: The N-H stretching vibrations of the amine group may shift to a lower wavenumber upon coordination, due to the donation of electron density to the metal center, which weakens the N-H bonds.

    • C=N Stretching: The C=N stretching vibration of the pyrazole ring often shifts, indicating the involvement of the pyrazole nitrogen in coordination.[1]

    • New Bands: Look for new, weak bands in the far-IR region (below 600 cm⁻¹), which can be attributed to the formation of Cu-N bonds.

Protocol 3.2: UV-Visible Spectroscopy
  • Sample Preparation: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or DMF).

  • Analysis: Record the electronic absorption spectrum, typically from 200-900 nm.

  • Expected Bands:

    • Ligand-Based Transitions: Intense bands in the UV region (< 400 nm) corresponding to π→π* and n→π* transitions within the ligand. These may shift upon complexation.

    • d-d Transitions: For the Cu(II) complex (a d⁹ system), a broad, weak absorption band in the visible or near-IR region (typically 600-900 nm) is expected, corresponding to d-d electronic transitions. The position and shape of this band can provide information about the coordination geometry around the copper ion (e.g., tetrahedral, square planar, or octahedral).[18]

Protocol 3.3: Single-Crystal X-ray Diffraction

Principle: This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[19][20] It provides unequivocal information on bond lengths, bond angles, and the overall coordination geometry of the complex.[21]

Procedure for Crystal Growth and Analysis:

  • Crystal Growth: Good quality single crystals are essential. This is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over several days or weeks.

    • Solvent Diffusion: Create a layered system with a solution of the complex in one solvent and a miscible "anti-solvent" (in which the complex is less soluble) layered on top. Crystals may form at the interface.

  • Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software (e.g., SHELX).[16] The final output is a detailed model of the molecular structure.

Data Summary & Visualization

Table 1: Key Spectroscopic Data (Representative)
Compound Technique Characteristic Peaks / Signals Interpretation
Ligand FT-IR (cm⁻¹)~3350, 3250 (N-H); ~1590 (C=N); ~830 (C-Cl)Presence of primary amine, pyrazole ring, and chlorophenyl group.[1][12][22]
¹H NMR (δ ppm)~7.5 (d), ~7.3 (d); ~4.0 (br s, NH₂); ~2.3 (s, CH₃)Confirms aromatic, amine, and methyl protons.[10]
Cu(II) Complex FT-IR (cm⁻¹)Shift in N-H and C=N bands; New bands < 600 cm⁻¹Coordination via amine and pyrazole nitrogens; Formation of M-N bonds.[13]
UV-Vis (nm)~600-900 (broad)d-d transitions confirming the presence of the Cu(II) center.
Visualizations

Ligand_Structure cluster_pyrazole cluster_substituents N1 N N2 N N1->N2 Chlorophenyl C₆H₄Cl N1->Chlorophenyl C3 C N2->C3 C4 C C3->C4 Methyl CH₃ C3->Methyl C5 H-C C4->C5 Amine NH₂ C4->Amine C5->N1

Caption: Structure of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

Coordination_Complex cluster_Ligand1 cluster_Ligand2 M Mⁿ⁺ N_pyrazole1 N M->N_pyrazole1 N_amine1 H₂N M->N_amine1 N_pyrazole2 N M->N_pyrazole2 N_amine2 H₂N M->N_amine2 Ring1 Py Ring2 Py

Caption: Bidentate coordination of the ligand to a central metal ion (Mⁿ⁺).

Workflow Start Starting Materials (4-Chlorophenylhydrazine, etc.) Synth_L Ligand Synthesis (Protocol 1.1) Start->Synth_L Purify_L Purification & Drying Synth_L->Purify_L Char_L Ligand Characterization (FT-IR, NMR) (Protocol 1.2) Purify_L->Char_L Synth_C Complex Synthesis (Protocol 2.1) Char_L->Synth_C MetalSalt Metal Salt (e.g., CuCl₂·2H₂O) MetalSalt->Synth_C Purify_C Isolation & Drying Synth_C->Purify_C Char_C Complex Characterization (FT-IR, UV-Vis, XRD) (Protocols 3.1-3.3) Purify_C->Char_C

Sources

Application and Protocol Guide for the Synthesis of Novel Schiff Bases from 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant properties.[2][3] When the versatile pyrazole moiety is combined with an imine or azomethine (-C=N-) group, the resulting Schiff bases often exhibit enhanced and diverse biological potential.[4] These compounds are of significant interest to researchers in drug discovery and materials science due to their synthetic accessibility and the relative ease with which their steric and electronic properties can be modulated.[2]

This guide provides a detailed protocol for the synthesis of novel Schiff bases derived from 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine. We will delve into the rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and discuss the characterization and potential applications of these promising compounds.

Synthetic Strategy: The Chemistry of Imine Formation

The synthesis of Schiff bases is typically achieved through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[4] In the context of this guide, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine serves as the primary amine. This compound will be reacted with a variety of substituted aromatic aldehydes to yield a library of novel Schiff bases.

The reaction is generally catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out in a protic solvent like ethanol or methanol.[2][3] The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. Subsequent dehydration leads to the formation of the stable imine bond.

G cluster_reactants Reactants cluster_conditions Reaction Conditions amine 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-4-amine attack Nucleophilic Attack by Pyrazole Amine amine->attack aldehyde Substituted Aromatic Aldehyde protonation Protonation of Carbonyl Oxygen aldehyde->protonation H+ (from catalyst) solvent Ethanol/Methanol solvent->attack catalyst Glacial Acetic Acid catalyst->protonation protonation->attack dehydration Dehydration attack->dehydration product Schiff Base Product (-C=N- bond formation) dehydration->product

Figure 1: A simplified workflow of the acid-catalyzed synthesis of Schiff bases from 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the synthesis of Schiff bases from 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine and a substituted aromatic aldehyde. Researchers should adapt the quantities and reaction times based on the specific aldehyde used and the progress of the reaction as monitored by thin-layer chromatography (TLC).

Materials and Reagents:

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine (1 equivalent) in a suitable volume of absolute ethanol or methanol.

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1 equivalent).

  • Catalyst Addition: Add a few drops (typically 5-10) of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with constant stirring for a period of 4-8 hours. The reaction progress should be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in a refrigerator or an ice bath to facilitate the precipitation of the solid product.

  • Isolation of Product: Collect the precipitated Schiff base by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with a small amount of cold ethanol or methanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product in high purity.

  • Drying: Dry the purified Schiff base in a vacuum oven at a suitable temperature.

Parameter Condition Rationale
Solvent Absolute Ethanol/MethanolProtic solvent that readily dissolves the reactants and is easy to remove.
Catalyst Glacial Acetic AcidProvides the necessary acidic environment to protonate the carbonyl group and facilitate the reaction.
Temperature RefluxProvides the activation energy required for the condensation reaction to proceed at a reasonable rate.
Reaction Time 4-8 hoursTypically sufficient for the reaction to reach completion, but should be monitored by TLC.

Table 1: Summary of typical reaction conditions for the synthesis of pyrazole-based Schiff bases.

Characterization of Synthesized Schiff Bases

The structural confirmation of the newly synthesized Schiff bases is crucial and can be achieved using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (-C=N-) group in the range of 1596-1635 cm⁻¹.[5][6] The disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine (-N=CH-) bond is confirmed by the appearance of a singlet proton signal in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm.[2] The aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm.

    • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base.

Potential Applications in Drug Development and Beyond

Schiff bases derived from pyrazole scaffolds are a class of compounds with immense potential in various scientific fields, particularly in drug discovery.

  • Antimicrobial Activity: Numerous studies have demonstrated the potent antibacterial and antifungal activities of pyrazole-based Schiff bases.[2][5] The presence of the imine group is often crucial for their biological activity.

  • Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines.[1][2][7] The specific substitutions on the aromatic rings can significantly influence their anticancer potency.

  • Antioxidant and Anti-inflammatory Properties: Pyrazole derivatives are known to possess antioxidant and anti-inflammatory properties, and the formation of Schiff bases can enhance these activities.[1][8]

  • Coordination Chemistry: The nitrogen atom of the imine group and the nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, leading to the formation of metal complexes with interesting catalytic and biological properties.[1][9]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_applications Potential Applications start 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-4-amine schiff_base Novel Pyrazole Schiff Bases start->schiff_base aldehyde Aromatic Aldehydes aldehyde->schiff_base ir IR Spectroscopy schiff_base->ir nmr NMR Spectroscopy schiff_base->nmr ms Mass Spectrometry schiff_base->ms antimicrobial Antimicrobial Agents schiff_base->antimicrobial anticancer Anticancer Drugs schiff_base->anticancer antioxidant Antioxidant/ Anti-inflammatory schiff_base->antioxidant coordination Coordination Chemistry schiff_base->coordination

Figure 2: An overview of the synthesis, characterization, and potential applications of Schiff bases derived from 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

Conclusion

The synthesis of novel Schiff bases from 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine offers a promising avenue for the development of new therapeutic agents and functional materials. The straightforward synthetic protocol, coupled with the diverse biological activities of the resulting compounds, makes this an attractive area of research for chemists and pharmacologists. The detailed protocol and characterization guidelines provided in this application note are intended to serve as a valuable resource for researchers venturing into this exciting field.

References

  • ResearchGate. Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Available at: [Link]

  • PMC. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available at: [Link]

  • RSC Publishing. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available at: [Link]

  • Taylor & Francis. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available at: [Link]

  • Semantic Scholar. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available at: [Link]

  • ResearchGate. Synthesis of Pyrazole fused Schiff base derivatives. Available at: [Link]

  • MDPI. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Available at: [Link]

  • PMC. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Available at: [Link]

  • RSC Publishing. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Available at: [Link]

  • ResearchGate. Synthesis of pyrazole purine schiff base. Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Sciences. Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. Available at: [Link]

  • SciELO Colombia. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Available at: [Link]

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Application Notes and Protocols for the Acylation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Acylation of a Privileged Scaffold

The 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine core is a significant scaffold in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The functionalization of the 4-amino group through acylation is a pivotal step in the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. This process introduces an amide linkage, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and can also introduce new pharmacophoric elements or points for further chemical elaboration.

These application notes provide a comprehensive guide to the reaction conditions for the acylation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. We will delve into two primary protocols utilizing common acylating agents—acyl chlorides and acid anhydrides—and explore the mechanistic rationale behind the selection of reagents and conditions to ensure high-yield, selective N-acylation at the 4-position.

Reaction Schematics and Mechanistic Overview

The acylation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine proceeds via a nucleophilic acyl substitution mechanism. The exocyclic 4-amino group, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent. The presence of a substituent at the N1 position of the pyrazole ring generally precludes competitive acylation at the ring nitrogen atoms, thus ensuring high regioselectivity for the desired N-acylated product.

General Reaction Scheme

General Reaction Scheme cluster_reactants Reactants cluster_products Products amine 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine reaction_arrow + amine->reaction_arrow acylating_agent Acylating Agent (R-CO-X) acylating_agent->reaction_arrow product N-(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)amide byproduct Byproduct (H-X) product_arrow -> reaction_arrow->product_arrow Base, Solvent product_arrow->product byproduct_arrow product_arrow->byproduct_arrow + byproduct_arrow->byproduct

Caption: General acylation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

Protocol 1: Acylation using Acyl Chlorides with Triethylamine

This protocol is a robust and widely applicable method for the acylation of amines. The use of an acyl chloride as the acylating agent provides high reactivity. Triethylamine (TEA) is employed as a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Materials and Reagents
  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for reactive acyl chlorides to control the reaction rate and minimize potential side reactions. A similar procedure is followed for the acylation of a related aminopyrazole derivative.[2]

  • Acylating Agent Addition: Add the acyl chloride (1.1-1.2 eq) dropwise to the cooled, stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of the Workflow

Protocol 1 Workflow start Start setup Dissolve amine and TEA in anhydrous DCM/THF start->setup cool Cool to 0 °C setup->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature (1-4 h) Monitor by TLC add_acyl_chloride->react workup Aqueous work-up (NaHCO3, Brine) react->workup extract Extract with DCM workup->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify (Recrystallization or Chromatography) dry_concentrate->purify end End purify->end

Caption: Workflow for acylation using acyl chlorides.

Protocol 2: Acylation using Acid Anhydrides with DMAP Catalysis

Acid anhydrides are generally less reactive than acyl chlorides, making the reaction more controllable. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) significantly accelerates the reaction rate. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[3][4]

Materials and Reagents
  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM or acetonitrile (0.1-0.2 M).

  • Catalyst Addition: Add DMAP (0.05-0.1 eq) to the solution.

  • Acylating Agent Addition: Add the acid anhydride (1.2-1.5 eq) to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-8 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted anhydride and the acid byproduct.

    • Wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography as described in Protocol 1.

Mechanism of DMAP Catalysis

DMAP Catalysis Mechanism cluster_cycle Catalytic Cycle DMAP DMAP acyl_pyridinium N-Acylpyridinium Ion (Highly Reactive) DMAP->acyl_pyridinium + Anhydride DMAP->acyl_pyridinium anhydride Acid Anhydride (RCO)2O product N-Acylated Product (R'-NHCOR) acyl_pyridinium->product + Amine (R'-NH2) acyl_pyridinium->product carboxylate Carboxylate (RCOO-) amine Pyrazol-4-amine (R'-NH2) product->DMAP - R'-NHCOR product->DMAP

Caption: Simplified catalytic cycle of DMAP in amine acylation.

Comparative Summary of Reaction Conditions

ParameterProtocol 1: Acyl ChlorideProtocol 2: Acid Anhydride
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)Acid Anhydride (e.g., Acetic Anhydride)
Reactivity HighModerate
Base/Catalyst Stoichiometric Base (e.g., Triethylamine)Catalytic Base (e.g., DMAP)
Temperature 0 °C to Room TemperatureRoom Temperature to 40-50 °C
Typical Reaction Time 1-4 hours2-8 hours
Byproduct HCl (neutralized by base)Carboxylic Acid (removed during work-up)

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water will hydrolyze the acylating agents.

    • Confirm the quality of the starting amine; impurities may interfere with the reaction.

    • For less reactive amines or acylating agents, gentle heating or a longer reaction time may be necessary.

  • Side Reactions:

    • The N1-substituted pyrazole minimizes the risk of acylation on the ring. However, with highly reactive acylating agents and strong bases, deprotonation and reaction at other sites, though unlikely, should be considered.

    • If using a very hindered amine, a less sterically demanding base like pyridine might be considered over triethylamine.[5][6]

  • Purification Challenges:

    • If the product is highly polar, it may be necessary to use a more polar eluent system for column chromatography (e.g., DCM/methanol).

    • Residual DMAP can sometimes be challenging to remove. An acidic wash (e.g., dilute HCl) during the work-up can protonate and remove DMAP into the aqueous layer, provided the product is stable to acid.

Conclusion

The acylation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is a straightforward and efficient transformation that opens the door to a vast chemical space for drug discovery and development. By selecting the appropriate acylating agent and reaction conditions as detailed in these protocols, researchers can reliably synthesize a wide array of N-acylated pyrazole derivatives. The choice between using a highly reactive acyl chloride with a stoichiometric base or a more moderate acid anhydride with a nucleophilic catalyst like DMAP will depend on the specific substrate, desired reaction kinetics, and available laboratory resources. Careful monitoring and purification are key to obtaining the target compounds in high yield and purity.

References

  • Katritzky, A. R., et al. (2003). An improved one-pot procedure for the preparation of N-acylbenzotriazoles. Synthesis, 2003(17), 2777-2780. Available at: [Link]

  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. Available at: [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011). Available at: [Link]

  • Patil, V. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc. Available at: [Link]

  • Namba, K., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Organic Letters, 11(21), 4970-4973. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research, 31(8), 494-501. Available at: [Link]

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advance Research in Science and Engineering. Available at: [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Figshare. Available at: [Link]

  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PMC. Available at: [Link]

  • Mechanisms of Cu/DMAP-cocatalyzed and DMAP-catalyzed C–N decarboxylative cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]

  • Can triethylamine/pyridine be used in the synthesis of Labetalol? Stack Exchange. Available at: [Link]

  • Scheme 3: Reagents and conditions: (a) pyridine-4-carbohydrazide,... ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Asian Journal of Chemistry. Available at: [Link]

  • N-[(3-chlorophenyl)methyl]-N-[4-(1H-pyrazol-4-yl)phenyl]-2-(pyridin-3-yl)acetamide. PubChem. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. PMC. Available at: [Link]

  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. ACS Publications. Available at: [Link]

  • The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. Available at: [Link]

  • Using Pyridine vs. Triethylamine. Reddit. Available at: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Available at: [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. ACS Publications. Available at: [Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. ResearchGate. Available at: [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link]

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  • 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. Available at: [Link]

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Application of chlorophenyl pyrazole amines in agrochemical formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Formulation & Protocols for Chlorophenyl Pyrazole Amines in Agrochemicals

Abstract

This technical guide details the application, formulation, and evaluation of Chlorophenyl Pyrazole Amines , specifically focusing on the Phenylpyrazole class (e.g., Fipronil and its amino-precursors). Renowned for their high potency as broad-spectrum insecticides, these compounds function as GABA-gated chloride channel blockers.[1] This document provides a robust framework for developing stable Suspension Concentrate (SC) formulations, validating efficacy via bioassays, and ensuring environmental stewardship.[2]

Introduction & Mechanism of Action

Chlorophenyl pyrazole amines (specifically 5-amino-1-arylpyrazoles) represent a critical scaffold in modern agrochemistry.[2] The most commercially significant derivative, Fipronil , utilizes the 5-amino group and a 1-(2,6-dichloro-4-trifluoromethylphenyl) moiety to achieve exceptional binding affinity to insect neural receptors.

Chemical Basis

The core structure consists of a pyrazole ring substituted at the 1-position with a halogenated phenyl group.[2][3][4][5] The 5-amino group is a key pharmacophore, often serving as a site for derivatization or contributing directly to receptor binding via hydrogen bonding.[2]

  • Key Intermediate/Active: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile.[6][7]

  • Properties: Highly lipophilic (logP > 3.5), low water solubility (< 2 mg/L), and photolytically sensitive.[2]

Mechanism of Action (MoA)

These compounds act as non-competitive antagonists at the GABA-gated chloride channels (and glutamate-gated chloride channels, GluCl) in the insect central nervous system.[2]

  • Physiological Effect: By blocking the chloride channel, they prevent the influx of inhibitory Cl⁻ ions.[2] This results in unchecked neuronal hyperexcitation, paralysis, and death of the target pest.

  • Selectivity: They exhibit >500-fold higher affinity for insect receptors compared to mammalian counterparts, providing a safety margin (though toxicity to aquatic life and bees remains a critical management point).[2]

Figure 1: Mechanism of Action - GABA Receptor Blockade

MoA cluster_synapse Insect Synaptic Cleft GABA GABA Neurotransmitter Receptor GABA-Gated Cl- Channel (Open State) GABA->Receptor Normal Binding BlockedReceptor Blocked Channel (Closed State) Receptor->BlockedReceptor Conformational Lock Signal Neural Signal Transmission Receptor->Signal Cl- Influx (Inhibition) Hyperexcitation Uncontrolled Depolarization (Hyperexcitation) BlockedReceptor->Hyperexcitation Stops Cl- Influx Active Chlorophenyl Pyrazole Amine (Antagonist) Active->Receptor Binds to Pore Death Insect Paralysis & Death Hyperexcitation->Death

Caption: Schematic of Phenylpyrazole interaction with insect GABA receptors, leading to synaptic hyperexcitation.[2]

Formulation Science: Suspension Concentrates (SC)

Due to the high melting point (~200°C) and low solubility of chlorophenyl pyrazole amines, Suspension Concentrates (SC) are the preferred formulation type.[2] SCs eliminate the need for hazardous organic solvents (unlike ECs) and offer better operator safety.[2]

Formulation Challenges & Solutions
ChallengeScientific CauseFormulation Solution
Crystal Growth Ostwald Ripening driven by surface energy differences.Use polymeric dispersants (e.g., polycarboxylates) for steric stabilization.[2]
Sedimentation Density difference between solid active and water.[2]Rheology modification using Xanthan gum (yield stress fluid).[2]
Photodegradation UV sensitivity of the pyrazole ring.[2]Inclusion of UV blockers (e.g., TiO2) or packaging in opaque HDPE.[2]
Wetting Hydrophobic nature of the fluorinated phenyl ring.[2]High HLB wetting agents (e.g., Alkyl naphthalene sulfonates).[2]

Protocol 1: Preparation of 50 g/L SC Formulation

This protocol describes the lab-scale preparation (500 mL) of a stable SC formulation.

Reagents:

  • Active Ingredient (AI): Chlorophenyl pyrazole amine (95% Tech) - 26.3 g (aiming for 5% w/v).[2]

  • Dispersant: Polycarboxylate ether (e.g., Atlox 4913) - 15.0 g.[2]

  • Wetting Agent: Sodium alkyl naphthalene sulfonate (e.g., Morwet EFW) - 5.0 g.[2]

  • Antifreeze: Propylene Glycol - 25.0 g.

  • Defoamer: Polydimethylsiloxane emulsion - 1.0 g.

  • Thickener: Xanthan Gum (2% solution) - As required (approx. 50 g).[2]

  • Preservative: 1,2-Benzisothiazolin-3-one (BIT) - 0.5 g.

  • Diluent: Deionized Water - to 500 mL.

Workflow:

  • Slurry Preparation:

    • In a 1L stainless steel beaker, dissolve the dispersant, wetting agent, antifreeze, and defoamer in 300 mL of water.

    • Slowly add the technical grade AI powder while stirring with a high-shear mixer (e.g., Silverson) at 2000 RPM.

    • Stir for 10 minutes until a homogeneous pre-mix is formed.

  • Wet Milling (Particle Size Reduction):

    • Transfer the slurry to a bead mill (e.g., Dyno-Mill) charged with 0.8-1.0 mm Zirconium Oxide beads.[2]

    • Recirculate the suspension at a tip speed of 10-12 m/s.

    • Target: Mill until the D90 particle size is < 5.0 µm (measured via Laser Diffraction). Note: Finer particles improve bio-efficacy but increase crystal growth risk.[2]

  • Let-Down & Stabilization:

    • Transfer the milled base to a low-shear mixing vessel.

    • Add the Preservative.[2]

    • Slowly add the Xanthan Gum solution (pre-hydrated) to adjust viscosity.[2] Target viscosity: 800-1200 cP (Brookfield, Spindle 3, 20 RPM).[2]

    • Add remaining water to volume.[2]

Figure 2: SC Formulation Process Flow

Formulation RawMat Raw Materials (AI, Surfactants, Water) HighShear High Shear Mixing (Pre-dispersion) RawMat->HighShear Milling Bead Milling (Size Reduction) HighShear->Milling QC_Size QC: Particle Size (D90 < 5µm) Milling->QC_Size QC_Size->Milling Fail LetDown Let-Down (Add Gum/Thickener) QC_Size->LetDown Pass FinalQC Final QC (Viscosity, Assay) LetDown->FinalQC Pack Packaging FinalQC->Pack Pass

Caption: Workflow for Suspension Concentrate (SC) manufacturing.

Protocol 2: Stability & Quality Control

Every batch must be self-validated against these standards before release.

Test ParameterMethodAcceptance CriteriaRelevance
Particle Size Laser Diffraction (ISO 13320)D50: 1-3 µm; D90 < 6 µmEnsures bioavailability and suspension stability.
Suspensibility CIPAC MT 184> 90% after 30 minPrevents nozzle clogging in field sprayers.[2]
Wet Sieve Test CIPAC MT 185< 0.1% retained on 75µm sieveConfirms absence of large aggregates.[2]
Accelerated Storage CIPAC MT 462 weeks at 54°CSimulates 2 years of shelf life. Check for crystal growth.
Active Content HPLC-UV (280 nm)± 5% of label claimVerifies chemical stability.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [70:30 v/v].[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 280 nm.[2]

  • Retention Time: Approx 5-7 min (compound dependent).

Protocol 3: Bio-Efficacy Evaluation (Leaf Dip Assay)

Objective: Determine the LC50 (Lethal Concentration 50%) against Plutella xylostella (Diamondback moth).

  • Preparation:

    • Prepare serial dilutions of the formulation in water (e.g., 0.1, 1.0, 10, 100 ppm AI).

    • Include a water-only control and a surfactant-only control.

  • Application:

    • Cut fresh cabbage leaf discs (5 cm diameter).

    • Dip leaf discs into the test solution for 10 seconds.

    • Air dry on paper towels for 1 hour.[2]

  • Exposure:

    • Place dried leaves in petri dishes lined with moist filter paper.

    • Introduce 10 3rd-instar larvae per dish.

    • Replicate 4 times per concentration.

  • Assessment:

    • Incubate at 25°C, 60% RH.

    • Assess mortality at 24h, 48h, and 72h.

    • Calculate LC50 using Probit analysis.[2]

Safety & Environmental Stewardship

  • Bee Toxicity: Chlorophenyl pyrazole amines are highly toxic to honeybees (LD50 contact < 0.01 µ g/bee ).[2]

    • Mitigation: Do not apply during flowering.[2] Use drift-reducing nozzles.

  • Aquatic Toxicity: High toxicity to fish and invertebrates.[2]

    • Mitigation: Maintain buffer zones (10-20m) from water bodies.[2]

  • Resistance Management (IRAC Group 2B):

    • Rotate with non-GABA acting modes of action (e.g., Pyrethroids, Diamides) to prevent resistance buildup.[2]

References

  • National Center for Biotechnology Information (NCBI). (2023).[2] Fipronil - PubChem Compound Summary. Retrieved from [Link][2]

  • Insecticide Resistance Action Committee (IRAC). (2023).[2] Mode of Action Classification Scheme (Group 2B). Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2021). Manual on Development and Use of FAO and WHO Specifications for Pesticides. Retrieved from [Link]

  • Merck Veterinary Manual. (2023). Phenylpyrazole (Fipronil) Toxicosis in Animals. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023).[2] 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. Retrieved from [Link][2]

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Application Note: High-Fidelity Coupling Protocols for Pyrazole-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Strategic Context

The pyrazole-4-amine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Ruxolitinib, Avapritinib). However, this moiety presents a unique triad of synthetic challenges: oxidative instability , amphoteric interference , and regiochemical ambiguity .

This guide moves beyond generic aniline protocols. It provides a self-validating workflow designed to preserve the unstable 4-aminopyrazole free base while ensuring chemoselective coupling at the exocyclic amine (C4-NH2) rather than the ring nitrogens (N1/N2).

The "Purple Tar" Warning

Critical Safety & Handling Note: 4-aminopyrazoles are electron-rich and highly susceptible to oxidation. Upon exposure to air, the free base rapidly degrades, turning from off-white to deep purple or black tars.

  • Rule 1: Always store as the HCl or oxalate salt.

  • Rule 2: If using the free base, generate it in situ or use immediately after liberation under an inert atmosphere (Argon/Nitrogen).

Pre-Reaction Decision Framework

Before initiating synthesis, analyze your substrate against the following decision tree to select the optimal protocol.

CouplingStrategy Start Start: Pyrazole-4-amine Coupling Target Target Bond Type? Start->Target Amide Amide Bond (C=O) Target->Amide Acylation Aryl Aryl Amine (C-N) Target->Aryl Arylation Hard Difficult Substrate? (Steric/Electronic Deactivation) Amide->Hard CheckN1 Is N1 Protected? Aryl->CheckN1 Protect MUST Protect N1 first (SEM, THP, Boc, Trityl) CheckN1->Protect No Buchwald Pd-Catalyzed Buchwald (Protocol 2) CheckN1->Buchwald Yes Direct Standard HATU/DIEA (Protocol 1A) Hard->Direct No POCl3 POCl3/Pyridine Method (Protocol 1B) Hard->POCl3 Yes

Figure 1: Decision logic for selecting the appropriate coupling methodology. Note that C-N cross-coupling requires N1 protection to prevent catalyst poisoning and regioselectivity errors.

Protocol 1: Amide Coupling (Acylation)

Scientific Rationale

The exocyclic amine at C4 is more nucleophilic than the ring nitrogens, but the difference is narrowed by the electron-withdrawing nature of the pyrazole ring. Standard carbodiimides (EDC/DCC) often fail to drive conversion. We utilize HATU for standard cases due to its rapid activation kinetics (7-azabenzotriazole effect). For sterically encumbered or electron-deficient amines, we employ POCl3 , which generates a highly reactive transient acid chloride in situ.

Method A: The Standard (HATU/DIEA)

Best for: Routine library synthesis, acid-stable protecting groups.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Pyrazole-4-amine HCl salt (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.2 M concentration). Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 5 minutes. Observation: Solution usually turns slightly yellow.

  • Amine Addition: Add the Pyrazole-4-amine HCl salt (1.1 equiv) directly to the vessel.

  • Base Chase: Immediately add the remaining DIPEA (2.5 - 3.0 equiv). Crucial: The HCl salt requires extra base to liberate the nucleophile.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

Method B: The "Hammer" (POCl3/Pyridine)

Best for: Unreactive anilines, hindered acids, or when HATU fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Pyrazole-4-amine (1.0 equiv)

  • POCl3 (Phosphorus oxychloride) (1.1 equiv)

  • Pyridine (Solvent & Base)[1]

Step-by-Step:

  • Preparation: Dissolve Carboxylic Acid and Pyrazole-4-amine in Pyridine (0.5 M) in a vial cooled to 0°C (Ice bath).

  • Addition: Dropwise add POCl3 (1.1 equiv). Caution: Exothermic.

  • Reaction: Allow to warm to RT. If no reaction after 1 hour, heat to 50°C.

  • Quench: Pour carefully into ice water. The product often precipitates as a solid. Filter and wash with water.

Protocol 2: C-N Cross-Coupling (Buchwald-Hartwig)[3]

Scientific Rationale

Coupling a pyrazole-4-amine to an aryl halide is chemically distinct from standard aniline coupling. The pyrazole ring nitrogens (N1/N2) can coordinate to Palladium, poisoning the catalyst. N1-protection is mandatory (Trityl, Boc, or SEM) to sterically shield the ring nitrogens and direct coupling to the C4-amine.

Ligand Selection:

  • BrettPhos / tBuBrettPhos: Excellent for primary amines and ensuring mono-arylation.

  • XPhos: Robust general-purpose ligand.

  • tBuDavePhos: Specifically cited for 4-aminopyrazoles in recent literature.[3][4][5]

Protocol Details

Reagents:

  • Aryl Halide (Br/I) (1.0 equiv)

  • N1-Protected Pyrazole-4-amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2–5 mol%) or Pd(OAc)2

  • Ligand: tBuDavePhos or BrettPhos (4–10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane (Degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a microwave vial or Schlenk tube. Purge with Argon.

  • Solids: Add Pd source, Ligand, Base, and Aryl Halide (if solid).

  • Pre-complexation (Optional but Recommended): Add a small amount of solvent and stir for 1-2 mins to allow Ligand-Pd ligation.

  • Substrate Addition: Add the N1-protected pyrazole amine and remaining solvent (0.2 M).

  • Deoxygenation: Sparge with Argon for 5 minutes. Oxygen kills this reaction.

  • Heating: Seal and heat to 100°C (oil bath) or 120°C (Microwave) for 1–4 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via Flash Chromatography.

Protocol 3: The "Safety Net" (Telescoped Reduction-Coupling)

If the 4-aminopyrazole is too unstable to isolate, start from the 4-nitropyrazole .

Workflow:

  • Reduction: Dissolve 4-nitropyrazole in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 2 hours.

  • Filtration: Filter through Celite under Nitrogen (keep wet with solvent to prevent fire).

  • Immediate Coupling: Concentrate the filtrate immediately into the reaction vessel containing the activated carboxylic acid (from Protocol 1A). Do not store the intermediate amine.

Data Presentation & Troubleshooting

Comparative Performance Table
Coupling MethodSubstrate ScopeYield (Avg)Major Risk
HATU / DIEA General Purpose75-90%Epimerization of chiral acids; low conversion on hindered amines.
POCl3 / Pyridine Hindered / Unreactive60-85%Harsh conditions; incompatible with acid-labile groups (Boc).
Buchwald (Pd) Aryl Halide Partners50-80%Catalyst poisoning if N1 is unprotected; Pd removal difficulty.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Reaction turns black instantly Oxidation of amineEnsure Argon atmosphere; Use HCl salt; Add antioxidant (ascorbic acid) if aqueous workup allows.
Low Conversion (Amide) Amine is essentially non-nucleophilicSwitch to POCl3 method; Check if N1-H is interfering (proton transfer).
Regioisomers (N1 vs C4) Wrong site couplingVerify N1 protection. If using free base, ensure stoichiometric control (C4 is kinetic, N1 is thermodynamic in some acylation contexts).
Blue/Green Workup Copper/Pd contaminationUse scavenger resins (SiliaMetS) or wash with EDTA solution.

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc, 2018. Link

  • Buchwald-Hartwig Conditions for Pyrazoles: Tao, Y., et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI."[3] Molecules, 2020.[6] Link

  • Amide Coupling Reagents (HATU): Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org. Process Res. Dev., 2016. Link

  • Stability of 4-Aminopyrazoles: BenchChem Technical Notes. "Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives." BenchChem, 2025.[7] Link

  • General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996. Link

Sources

Solvent Selection for Reactions Involving 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science.[1] The pyrazole moiety is a common scaffold in numerous FDA-approved drugs, highlighting its significance in drug discovery.[2] The reactivity of the amino group and the pyrazole ring allows for a wide range of chemical transformations, including N-alkylation, acylation, and cross-coupling reactions. The success of these reactions is critically dependent on the appropriate choice of solvent. This guide provides a comprehensive overview of solvent selection strategies, detailed experimental protocols, and the underlying chemical principles for reactions involving this important intermediate.

Guiding Principles for Solvent Selection

The selection of an optimal solvent system is a multi-faceted decision that hinges on several key factors: the solubility of reactants, the reaction mechanism, the desired reaction temperature, and the ease of product isolation. A systematic approach to solvent selection is paramount for achieving high yields, minimizing side reactions, and ensuring reproducibility.

Solubility: The Foundation of Reactivity

For a reaction to proceed efficiently in a homogeneous system, all reactants must be adequately dissolved. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine, with its polar amino group and aromatic rings, exhibits moderate polarity. Its solubility in a range of common laboratory solvents is summarized below.

SolventPolarity (Dielectric Constant)Boiling Point (°C)General Solubility
Dichloromethane (DCM)9.139.6Good
Tetrahydrofuran (THF)7.666Good
Acetonitrile (MeCN)37.581.6Good
N,N-Dimethylformamide (DMF)36.7153Excellent
Dimethyl Sulfoxide (DMSO)46.7189Excellent
Ethanol (EtOH)24.678.4Moderate
Toluene2.4110.6Poor
Hexanes1.969Very Poor

This data is a qualitative assessment and empirical determination is always recommended.

Solvent Effects on Reactivity and Regioselectivity

The solvent can significantly influence the rate and outcome of a reaction.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are often favored for nucleophilic substitution reactions, such as N-alkylation.[3] Their ability to solvate cations while leaving anions relatively "bare" enhances the nucleophilicity of the amine.

  • Protic Solvents: Protic solvents such as ethanol can participate in hydrogen bonding, which can solvate the amine and potentially reduce its nucleophilicity. However, in some cases, they can facilitate proton transfer steps in the reaction mechanism.

  • Nonpolar Solvents: Nonpolar solvents like toluene and hexanes are generally poor choices for reactions involving this polar substrate due to limited solubility. However, they can be useful in specific applications, such as in some cross-coupling reactions where the catalyst system dictates the solvent choice.

For unsymmetrical pyrazoles, the choice of solvent can also play a crucial role in controlling regioselectivity during reactions like N-alkylation.[3]

Experimental Protocols

The following protocols are provided as a starting point for common transformations involving 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: N-Alkylation

This protocol describes a general procedure for the N-alkylation of the pyrazole amine using an alkyl halide.

Diagram: N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Pyrazole Amine in DMF Base Add Base (e.g., K2CO3) Start->Base Alkyl_Halide Add Alkyl Halide Base->Alkyl_Halide Heat Heat Reaction (e.g., 60-80 °C) Alkyl_Halide->Heat Quench Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify End End Purify->End Isolated Product

Caption: Workflow for a typical N-alkylation reaction.

Materials:

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)[3]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Solvent Choice: DMF is an excellent solvent for this reaction as it dissolves the polar pyrazole amine and the inorganic base, facilitating a homogeneous reaction.[4] Its high boiling point allows for elevated reaction temperatures, which can accelerate the rate of reaction.

Protocol 2: N-Acylation

This protocol provides a general method for the N-acylation of the pyrazole amine using an acyl chloride or anhydride.

Materials:

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

  • Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Brine

Procedure:

  • Dissolve 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine (1.0 eq) in DCM.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Rationale for Solvent Choice: Dichloromethane is a good choice for this reaction as it is relatively inert and allows for easy work-up. The use of a base like pyridine is necessary to neutralize the HCl generated during the reaction.[5]

Protocol 3: Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki cross-coupling of a halogenated derivative of the pyrazole amine with a boronic acid. It is assumed that the starting material is a bromo- or iodo-substituted pyrazole amine.

Diagram: Suzuki Coupling Logical Relationships

Suzuki_Coupling Reactants Aryl Halide (Pyrazole) + Boronic Acid Product Biaryl Product Reactants->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent System (e.g., Dioxane/Water) Solvent->Product

Caption: Key components of a Suzuki cross-coupling reaction.

Materials:

  • Halogenated 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the halogenated pyrazole amine, aryl boronic acid, palladium catalyst, and base.

  • Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Rationale for Solvent Choice: A mixture of dioxane and water is a common solvent system for Suzuki reactions.[6] Dioxane helps to solubilize the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Safety and Handling

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine should be handled in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8] Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.[8]

Conclusion

The judicious selection of a solvent is a critical parameter for the successful execution of chemical reactions involving 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. This guide provides a framework for making informed decisions based on the principles of solubility, reactivity, and reaction conditions. The detailed protocols serve as a practical starting point for researchers in the field, enabling the efficient synthesis of a diverse range of pyrazole derivatives for applications in drug discovery and materials science.

References

  • Benchchem.
  • Journal of Organic Chemistry.
  • MDPI.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
  • ACS Publications. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. 2014-04-14.
  • ResearchGate.
  • Semantic Scholar.
  • ACS Publications.
  • Laboraty o.
  • RSC Publishing.
  • ResearchGate. Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids.
  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • PMC. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. 2022-01-07.
  • ACS Publications.
  • MDPI.
  • Echemi. 1-(4-chlorophenyl)-3-hydroxy-1h-pyrazole.
  • Sigma-Aldrich. 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine AldrichCPR.
  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. 2023-01-16.
  • Thermo Fisher Scientific.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2024-08-16.
  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • CAS Common Chemistry. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
  • PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304.
  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • PubChem. methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)
  • Alfa Chemistry. CAS 40401-39-6 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-&.
  • Sigma-Aldrich. 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1h-pyrazol-5-amine.
  • Sigma-Aldrich. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol.
  • PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one.
  • PubChem. N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide.
  • BLDpharm. 76205-19-1|1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important pyrazole derivative. Pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The specific scaffold of this target molecule is a key intermediate in the development of various pharmaceutically active compounds.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

Answer: Low or no yield is a common but solvable issue, typically stemming from one of three areas: reagent integrity, reaction conditions, or the reaction setup itself.

  • 1. Reagent Purity and Stoichiometry:

    • Causality: The foundational Knorr pyrazole synthesis and its variations are condensation reactions sensitive to impurities. The key starting materials are (4-chlorophenyl)hydrazine and a suitable 1,3-dicarbonyl equivalent for the 3-methyl-4-amino-pyrazole core, often a derivative of acetoacetonitrile or a related β-ketonitrile. The hydrazine, in particular, can degrade over time through oxidation.

    • Troubleshooting Steps:

      • Verify Hydrazine Quality: Use freshly opened or purified (4-chlorophenyl)hydrazine. If using the hydrochloride salt, ensure it is fully neutralized in situ or prior to the reaction, as the free base is the active nucleophile.

      • Assess the β-Ketonitrile: The β-ketonitrile precursor is prone to tautomerization and side reactions. Ensure it is of high purity before use.

      • Check Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.1 to 1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion, but a large excess can complicate purification.

  • 2. Reaction Conditions:

    • Causality: The condensation and subsequent cyclization have specific activation energy requirements. The choice of solvent and catalyst directly influences reaction kinetics and the stability of intermediates.[2]

    • Troubleshooting Steps:

      • Solvent Selection: Protic solvents like ethanol or methanol are generally effective as they can facilitate proton transfer in the mechanism.[3] Glacial acetic acid is also commonly used, acting as both a solvent and an acid catalyst to promote the initial hydrazone formation and subsequent dehydration.[1]

      • Temperature and Time: These reactions often require heating to proceed at a reasonable rate. A typical range is 80-100°C.[1][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is consumed but little product is formed, an intermediate may be degrading. Conversely, if starting material remains after several hours, the temperature may be too low.

      • Catalyst: The reaction is almost always acid-catalyzed. A few drops of glacial acetic acid or a mineral acid like HCl are often sufficient. The catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • 3. Reaction Setup:

    • Causality: Atmospheric oxygen can lead to oxidative side products, particularly with hydrazines.

    • Troubleshooting Steps:

      • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation of the hydrazine starting material and improve the yield and purity of the final product.

Question 2: My final product is impure, and I'm struggling with purification. What are the likely side products and how can I remove them?

Answer: Impurities in pyrazole synthesis often arise from incomplete reactions, side reactions, or the formation of regioisomers.

  • 1. Common Impurities:

    • Regioisomers: If using an unsymmetrical 1,3-dicarbonyl compound, two different pyrazole isomers can form. For the target molecule, this is less of an issue if starting with a precursor like 2-(hydroxyimino)-3-oxobutyronitrile, but it's a critical consideration in other routes.

    • Hydrazone Intermediate: Incomplete cyclization will leave the intermediate hydrazone in the reaction mixture. This is often due to insufficient heating or reaction time.

    • Unreacted Starting Materials: Easily identified by TLC.

  • 2. Purification Strategy:

    • Causality: The basic nitrogen atoms in the pyrazole ring allow for purification via acid-base chemistry, while differences in polarity between the product and impurities allow for chromatographic separation.

    • Troubleshooting Steps:

      • Workup: After the reaction is complete, cooling the mixture and adding water is often effective for precipitating the crude product.[1]

      • Acid-Base Extraction: A robust method for separating the basic pyrazole product from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated pyrazole amine will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.[5]

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) is an excellent final step to achieve high purity.[3]

      • Column Chromatography: If isomers or persistent impurities are present, flash column chromatography is the most effective method. A common eluent system is a gradient of ethyl acetate in hexanes.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to produce 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine?

The most common and well-documented approach is a multi-step synthesis that begins with a Knorr-type pyrazole synthesis followed by functional group transformations. A reliable pathway is:

  • Oxime Formation: React ethyl acetoacetate with an acidic solution of sodium nitrite to form ethyl 2-(hydroxyimino)-3-oxobutanoate.

  • Condensation/Cyclization: React this intermediate with (4-chlorophenyl)hydrazine in an acidic solvent like acetic acid. This condensation and subsequent cyclization forms the 4-nitroso pyrazole precursor.

  • Reduction: The 4-nitroso group is then reduced to the target 4-amino group. This reduction can be achieved using various reagents, such as tin(II) chloride in HCl or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7]

Q2: Can I synthesize this compound in a one-pot reaction?

While multi-component reactions for pyrazole synthesis are known, achieving the specific 4-amino substitution pattern in a single step is challenging.[8] The step-wise approach described above (Knorr synthesis followed by reduction) is generally more reliable and higher yielding for this particular target. One-pot nitrosation of 1,3-diketones followed by treatment with hydrazines has been reported to form the 4-nitroso precursor, which can then be reduced in a subsequent step.[7]

Q3: Why is an acid catalyst necessary?

The acid catalyst plays a crucial role in two key steps. First, it protonates the carbonyl oxygen of the dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine to form the hydrazone intermediate. Second, it catalyzes the dehydration step that converts the non-aromatic pyrazoline intermediate into the final stable, aromatic pyrazole ring.[1]

Q4: My final product seems to be degrading or changing color upon storage. How can I properly store it?

Aromatic amines, including 4-aminopyrazoles, can be susceptible to air oxidation, which often results in discoloration (e.g., turning pink, brown, or purple). To ensure long-term stability:

  • Store the compound in a tightly sealed container.

  • Keep it in a cool, dark place (refrigeration is recommended).

  • For maximum stability, store under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen).

Section 3: Protocols and Data

Recommended Experimental Protocol

This protocol describes a common two-step method for the synthesis of the 4-nitroso precursor, which is then reduced to the final amine.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5(4H)-one

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, ensuring the temperature remains below 10 °C. Stir for 30 minutes.

  • In a separate flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1 equiv.) in water/acetic acid.

  • Add the hydrazine solution to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours, monitoring by TLC.

  • Cool the reaction, and add cold water to precipitate the crude 4-nitroso pyrazole.

  • Filter the solid, wash with water, and dry.

Step 2: Reduction to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

  • Suspend the crude 4-nitroso pyrazole (1 equiv.) in concentrated hydrochloric acid.[6]

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equiv.) in concentrated HCl portion-wise, controlling any exotherm with an ice bath.

  • Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Carefully basify the reaction mixture by pouring it over crushed ice and adding a concentrated NaOH solution until the pH is >10.

  • Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify further by recrystallization or column chromatography as needed.

Table 1: Impact of Key Parameters on Reaction Yield
ParameterCondition ACondition BExpected Outcome & Rationale
Solvent EthanolGlacial Acetic AcidAcetic acid often gives higher yields as it acts as both solvent and catalyst, effectively promoting dehydration.[1] Ethanol is a good alternative but may require a separate acid catalyst.
Temperature Room Temperature80-100 °CHeating is typically required to overcome the activation energy for both cyclization and dehydration, leading to significantly higher yields and faster reaction times.[4]
Catalyst NoneCatalytic HCl / Acetic AcidAn acid catalyst is essential for protonating the carbonyl, making it more electrophilic and accelerating the rate-limiting nucleophilic attack step.
Atmosphere AirNitrogen (N₂)An inert N₂ atmosphere prevents the oxidative degradation of the hydrazine starting material, leading to a cleaner reaction profile and potentially higher yield.

Section 4: Visualizations

General Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Select & Verify Reagents setup 2. Assemble Glassware (Under N2 if required) reagents->setup condensation 3. Condensation & Cyclization (Heating) setup->condensation monitoring 4. Monitor via TLC condensation->monitoring quench 5. Quench & Precipitate monitoring->quench filtration 6. Filter Crude Product quench->filtration purify 7. Purify (Recrystallization or Chromatography) filtration->purify product 8. Final Product: 1-(4-Chlorophenyl)-3-methyl -1H-pyrazol-4-amine purify->product

Caption: High-level workflow for the synthesis of the target aminopyrazole.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing low reaction yields.

G start Start: Low Reaction Yield? check_reagents Verify Purity & Stoichiometry of Starting Materials? start->check_reagents Yes check_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst)? check_reagents->check_conditions Purity OK reagent_sol Action: Use purified reagents. Adjust stoichiometry. check_reagents->reagent_sol Impure check_side_reactions Analyze for Side Products / Isomers (TLC, NMR)? check_conditions->check_side_reactions Conditions OK condition_sol Action: Increase temp. Use acetic acid. Ensure catalyst is present. check_conditions->condition_sol Suboptimal side_reaction_sol Action: Adjust conditions to improve selectivity. Plan for chromatographic purification. check_side_reactions->side_reaction_sol Side Products Detected success Yield Improved reagent_sol->success condition_sol->success side_reaction_sol->success

Sources

Purification methods for crude 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Purification of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Technical Support Center: Aminopyrazole Purification

Welcome to the technical support hub for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine . This intermediate is a critical scaffold in the synthesis of p38 MAP kinase inhibitors, fungicides, and various Schiff-base ligands.

Because this compound is typically synthesized via the reduction of its 4-nitro precursor (often using SnCl₂, Fe/HCl, or catalytic hydrogenation), the "crude" material frequently suffers from three main issues:

  • Metal Residues: Tin or Iron salts trapped in the lattice.

  • Oxidative Instability: Rapid "browning" due to air-oxidation of the electron-rich amine.

  • Regioisomeric Impurities: Carryover from the cyclization step.

This guide provides modular purification workflows designed to isolate high-purity material suitable for sensitive downstream coupling (e.g., amide bond formation).

Module 1: The Purification Decision Tree

Before selecting a method, assess the physical state of your crude material.[1] Use the logic flow below to determine the optimal starting point.

PurificationWorkflow Start Crude Material Assessment State Physical State? Start->State Solid Solid / Precipitate State->Solid Crystalline Oil Dark Oil / Gum State->Oil Viscous Tin Was SnCl2 used? Solid->Tin AcidBase Protocol A: Acid-Base Extraction Oil->AcidBase Remove non-basic impurities Chelation Protocol B: Fluoride Chelation Tin->Chelation Yes (Tin Salts) Recryst Protocol C: Recrystallization Tin->Recryst No (H2/Pd or Fe) AcidBase->Recryst Final Polish Chelation->Recryst

Figure 1: Decision matrix for selecting the appropriate purification module based on crude physical state and synthesis method.

Module 2: Protocols & Methodologies

Protocol A: Acid-Base Extraction (The "Cleanup")

Best for: Oily crudes or removing non-basic impurities (unreacted nitro compounds).

The Science: The pyrazole ring nitrogen coupled with the exocyclic amine makes this compound a weak base. However, the electron-withdrawing 4-chlorophenyl group reduces its basicity compared to alkyl amines. You must use a sufficiently strong acid to protonate it, but avoid pH extremes that might degrade the molecule.

Step-by-Step:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) .

  • Protonation: Extract the organic layer with 1M HCl (3x).

    • Note: The product moves to the aqueous layer (as the hydrochloride salt). Impurities (unreacted nitro, tar) remain in the EtOAc.

  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained organics.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~9-10 using 2M NaOH or saturated NaHCO₃ .

    • Observation: The product should precipitate as a solid or oil out.

  • Recovery: Extract the basic aqueous mixture with DCM (Dichloromethane) (3x).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Tin Removal (The "De-tox")

Best for: Crudes synthesized via SnCl₂ reduction.

The Issue: Tin byproducts form gelatinous emulsions that trap the product. Standard extraction fails here. The Fix: Fluoride ions form insoluble complexes with tin (


 or inorganic 

).

Step-by-Step:

  • Dilute the reaction mixture or dissolve the crude in EtOAc .

  • Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Stir vigorously for 30–60 minutes.

    • Critical: A white, polymeric precipitate (tin fluoride) will form.

  • Filtration: Filter the biphasic mixture through a pad of Celite .

  • Separation: Separate the layers; wash the organic phase with brine and dry.[2]

Protocol C: Recrystallization (The "Polish")

Best for: Final purification of solids to >98% purity.

Solvent System: Ethanol/Water or Toluene/Hexane.

Step-by-Step:

  • Place the crude solid in a flask with a stir bar.

  • Add Ethanol (absolute) and heat to reflux. Add just enough solvent to dissolve the solid.[1]

  • Optional: If the solution is dark brown, add Activated Charcoal , reflux for 5 mins, and filter hot through Celite.

  • While keeping the solution hot, add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

Module 3: Troubleshooting & FAQs

Q1: My product turns brown/purple upon exposure to air. Is it ruined?

Diagnosis: Aminopyrazoles are electron-rich and prone to air oxidation, forming conjugated azo-like impurities (highly colored even in trace amounts). Solution:

  • Immediate: The bulk material is likely still good. Perform a rapid filtration through a short plug of silica gel using DCM:MeOH (95:5) .

  • Prevention: Store the purified amine under Argon/Nitrogen at -20°C. If storing for long periods, keep it as the Hydrochloride salt (precipitate from Et2O with HCl/Dioxane), which is oxidation-resistant.

Q2: I have a persistent emulsion during extraction.

Diagnosis: This is common if metal salts (Sn/Fe) are present or if the pH is in the "buffer region" where the amine is partially protonated. Solution:

  • Filter: Pass the entire emulsion through Celite to remove suspended solids.

  • Salting Out: Add solid NaCl to saturate the aqueous layer.

  • pH Check: Ensure the pH is distinctly basic (>9) or acidic (<2). Emulsions often stabilize at neutral pH.

Q3: The product "oils out" during recrystallization instead of forming crystals.

Diagnosis: The solution is too concentrated, or the "anti-solvent" (water) was added too quickly. Impurities also lower the melting point, causing the compound to melt before it dissolves. Solution:

  • Re-heat: Bring the mixture back to reflux. Add a small amount of the good solvent (Ethanol) until the oil dissolves.[1]

  • Seed: Cool slightly and add a "seed crystal" of pure material (if available) or scratch the glass wall with a spatula to induce nucleation.

Data & Properties Reference

PropertyValue / Note
Appearance White to off-white solid (pure); Brown/Tan (crude)
Melting Point Approx. 100–115°C (Dependent on polymorph/purity)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in Water.
pKa (Est.) ~2.5 - 3.5 (Protonates at pH < 2)
Storage Keep Cold (-20°C) and Dark . Inert atmosphere recommended.

References

  • General Purification of Aminopyrazoles

    • Context: Techniques for handling the solubility and stability of the aminopyrazole scaffold.
    • Source: BenchChem. (2025).[3] Identifying and removing byproducts in pyrazole synthesis.

  • Tin Removal Methodologies

    • Context: Standard protocols for removing Sn species using Fluoride washes (Protocol B).
    • Source: Frontier, A. (2026).[2] Workup for Removing Tin Byproducts. University of Rochester.[2]

  • Recrystallization of Aryl-Pyrazoles

    • Context: Solvent systems (Ethanol/Water) for 1-aryl-substituted pyrazoles.[4]

    • Source: UMass Amherst.
  • Synthesis & Properties of 1-(4-chlorophenyl)

    • Context: Synthesis via nitro-reduction and physical properties of the 4-amino deriv
    • Source: National Institutes of Health (PMC).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine before handling. Pyrazoles may be skin sensitizers.

Sources

Technical Support Center: Navigating the Challenges of Pyrazole Amine Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in pharmaceutical research and development: the aqueous solubility of pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Here, we provide not just troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

The Pyrazole Amine Conundrum: Why Solubility Matters

Pyrazole amines are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, their often-planar aromatic structure and potential for strong intermolecular hydrogen bonding can lead to high crystal lattice energy and, consequently, poor aqueous solubility.[1] This limited solubility can hinder accurate biological evaluation, complicate formulation development, and ultimately impede the journey of a promising compound from the bench to the clinic.[2]

This guide offers a systematic approach to diagnosing and overcoming these solubility issues, ensuring that your experimental results are reliable and your development pipeline remains robust.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues and questions that arise during experimentation with pyrazole amines.

Initial Assessment of Solubility Issues

Q1: My pyrazole amine derivative is precipitating out of my aqueous assay buffer. What are the first steps I should take to diagnose the problem?

A1: When you observe precipitation, a systematic initial assessment is crucial. Here’s a logical workflow to follow:

  • Visual Inspection and Microscopic Analysis: First, confirm that what you're observing is indeed your compound precipitating. Use a light microscope to examine the precipitate. Crystalline structures often suggest true insolubility, while an oily or amorphous solid might indicate other issues like "oiling out."

  • Solid-State Characterization: The solid form of your compound dramatically impacts its solubility. An amorphous form is generally more soluble than a stable crystalline form. If possible, analyze the solid form of your compound using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to understand its physical state.[3]

  • Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. A kinetic solubility assay, often performed in early discovery, measures how quickly a compound precipitates from a DMSO stock solution diluted into an aqueous buffer.[4][5] A thermodynamic solubility assay, on the other hand, measures the true equilibrium solubility of the solid compound in the buffer over a longer period (e.g., 24-48 hours) and is considered the "gold standard."[4][6] Your issue might be related to supersaturation and subsequent precipitation, which is common in kinetic solubility assessments.

Q2: How do the structural features of my pyrazole amine influence its solubility?

A2: The solubility of pyrazole amines is intrinsically linked to their molecular structure:

  • The Pyrazole Core: The pyrazole ring itself can contribute to low solubility due to its aromaticity and potential for hydrogen bonding.[1]

  • Substituents: The nature of the substituents on the pyrazole ring is a primary determinant of solubility. Non-polar, lipophilic groups will decrease aqueous solubility, while polar groups (e.g., hydroxyl, carboxyl) will enhance it.[7]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, lead to high crystal lattice energy. This makes it energetically unfavorable for the solvent to break apart the crystal lattice and dissolve the compound.[1]

Strategies for Solubility Enhancement

Q3: Can I use pH modification to improve the solubility of my pyrazole amine?

A3: Absolutely. pH modification is a powerful and often first-line strategy for ionizable compounds like pyrazole amines.[3]

  • The Principle: Pyrazole amines are typically weak bases due to the presence of the amino group and the nitrogen atoms in the pyrazole ring. By lowering the pH of the aqueous medium to a value below the compound's pKa, you can protonate the amine group. The resulting salt form is charged and generally exhibits significantly higher aqueous solubility than the neutral form.[]

  • Practical Steps:

    • Determine the pKa of your pyrazole amine. This can be done experimentally or through in silico prediction tools.

    • Prepare a series of buffers with pH values spanning a range around the pKa.

    • Measure the solubility of your compound in each buffer using a thermodynamic solubility protocol. This will generate a pH-solubility profile.

  • Caution: Ensure that the chosen pH is compatible with your downstream assay or experimental conditions. Extreme pH values can denature proteins or interfere with biological assays.

Q4: When is salt formation a suitable strategy for my pyrazole amine?

A4: Salt formation is a highly effective method to increase both the solubility and dissolution rate of your pyrazole amine.[3][7]

  • The Rationale: This technique involves reacting the basic pyrazole amine with an acid to form a stable, solid salt. This salt will then readily dissociate in aqueous media, releasing the protonated, more soluble form of your compound.

  • Counter-ion Selection: The choice of the acid (counter-ion) is critical and can influence not only solubility but also stability, hygroscopicity, and manufacturability. Common counter-ions for basic drugs include hydrochloride, sulfate, mesylate, and tartrate.

  • Key Consideration: A significant pKa difference between the pyrazole amine and the counter-ion is generally preferred to ensure the stability of the salt.[3]

Q5: What are co-solvents, and how can they help with the solubility of my pyrazole amine?

A5: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[][9]

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium. Water is a highly polar solvent with a strong hydrogen-bonding network. Non-polar compounds are poorly soluble in water because they disrupt this network. Co-solvents, which typically have both a polar and a non-polar region, can disrupt water's hydrogen-bonding network and create a more favorable environment for the dissolution of non-polar solutes.[]

  • Common Co-solvents: Examples of commonly used co-solvents in pharmaceutical sciences include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[][9]

  • Screening for the Right Co-solvent: It is essential to screen a panel of co-solvents at various concentrations to find the optimal system for your pyrazole amine.

  • Important Note: Be mindful of the potential for co-solvents to affect the biological activity of your compound or interfere with your assay. Always run appropriate vehicle controls.

Q6: I've heard about cyclodextrins. How can they improve the solubility of my pyrazole derivative?

A6: Cyclodextrins are cyclic oligosaccharides that can be very effective in enhancing the solubility of poorly soluble compounds, including pyrazole derivatives.[3][10]

  • The Encapsulation Principle: Cyclodextrins have a unique structure with a hydrophilic exterior and a hydrophobic inner cavity.[1][10] They can encapsulate a poorly water-soluble "guest" molecule, such as a pyrazole amine, within their hydrophobic core. This forms a "host-guest" or "inclusion" complex.[11][12] The exterior of this complex is hydrophilic, allowing it to dissolve readily in aqueous media, thereby increasing the apparent solubility of the pyrazole amine.[3]

  • Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD) and its chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used in pharmaceutical formulations due to their improved solubility and safety profiles.

  • Stoichiometry and Binding Affinity: The formation of an inclusion complex is an equilibrium process with a specific stoichiometry (e.g., 1:1 guest to host). The strength of the interaction is characterized by a binding constant. A case study on 3-amino-5-methyl pyrazole with β-cyclodextrin demonstrated a 1:1 stoichiometry.[13]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments to assess and enhance the solubility of your pyrazole amines.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound, providing a gold-standard measurement.[4][6]

Materials:

  • Your pyrazole amine compound (solid form)

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of your solid pyrazole amine to a vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the sample for 24-48 hours with continuous agitation.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent.

  • Quantify the concentration of your pyrazole amine in the diluted supernatant using a validated HPLC method with a standard curve.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol allows you to systematically evaluate the effectiveness of different co-solvents.

Materials:

  • Your pyrazole amine compound

  • A panel of co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Aqueous buffer

  • Vials and shaking incubator

  • Analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Prepare a series of aqueous solutions containing different concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v in buffer).

  • Add an excess amount of your pyrazole amine to each co-solvent mixture.

  • Follow the equilibration and analysis steps outlined in the Thermodynamic Solubility Assay protocol (Protocol 1).

  • Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple and effective method for preparing solid inclusion complexes.[11]

Materials:

  • Your pyrazole amine compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Vacuum oven

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of deionized water to the cyclodextrin and knead to form a paste.

  • Add your pyrazole amine to the paste and continue to knead for a specified period (e.g., 30-60 minutes).

  • Dry the resulting mixture in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Characterize the formation of the inclusion complex using techniques such as DSC, XRD, or NMR spectroscopy.

Data Presentation

Quantitative data is essential for comparing the effectiveness of different solubility enhancement strategies. The following tables provide examples of how to present your solubility data.

Table 1: pH-Dependent Solubility of a Hypothetical Pyrazole Amine

Buffer pHSolubility (µg/mL)
2.01500
4.0850
6.0120
7.415
8.012

Table 2: Effect of Co-solvents on the Solubility of a Hypothetical Pyrazole Amine in pH 7.4 Buffer

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None0151.0
Ethanol20755.0
Propylene Glycol201208.0
PEG 4002025016.7
DMSO1030020.0

Table 3: Solubility Enhancement with Cyclodextrin Complexation

FormulationSolubility in Water (µg/mL)
Pure Pyrazole Amine10
Physical Mixture with HP-β-CD25
Inclusion Complex with HP-β-CD550

Visualizing Key Concepts

Diagrams can help to clarify complex concepts and workflows.

G cluster_0 Solubility Troubleshooting Workflow A Precipitation Observed B Visual/Microscopic Analysis A->B C Solid-State Characterization (XRD/DSC) B->C D Determine Kinetic vs. Thermodynamic Solubility C->D E Identify Root Cause: Inherent Insolubility or Supersaturation D->E

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_1 pH-Dependent Solubility of a Basic Pyrazole Amine Low_pH Low pH (pH < pKa) Protonated Protonated Form (Charged, More Soluble) Low_pH->Protonated Ionization High_pH High pH (pH > pKa) Neutral Neutral Form (Less Soluble) High_pH->Neutral De-ionization

Caption: The effect of pH on the ionization and solubility of a basic pyrazole amine.

G cluster_2 Cyclodextrin Inclusion Complex Formation Pyrazole Pyrazole Amine (Guest) Hydrophobic Complex Inclusion Complex Hydrophilic Exterior (Soluble) Pyrazole:s->Complex:n Encapsulation Cyclodextrin Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior Cyclodextrin:e->Complex:w

Caption: Encapsulation of a hydrophobic pyrazole amine within a cyclodextrin host to form a soluble inclusion complex.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • A Review on Solubility Enhancement Techniques. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • A review article on solubility enhancement. National Journal of Pharmaceutical Sciences. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2025). ResearchGate. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Influence of excipients on solubility and dissolution of pharmaceuticals. (2018). PubMed. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (2014). Global Pharmaceutical Studies Review. [Link]

  • Method for purifying pyrazoles. (2011).
  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. (2024). IIP Series. [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022). ResearchGate. [Link]

  • Solubility Enhancement of Poorly Water Soluble Drug by Solid Dispersion Technique. (2010). Asian Journal of Research in Chemistry. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2022). MDPI. [Link]

  • Influence of Excipients on Solubility and Dissolution of Pharmaceuticals. (2025). ResearchGate. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Computational screening methodology identifies effective solvents for CO2 capture. (2022). Communications Chemistry. [Link]

  • General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022). ResearchGate. [Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). Journal of Pharmaceutical Sciences. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2021). MDPI. [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021). MDPI. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2018). MDPI. [Link]

  • Assay Troubleshooting. MB. [Link]

Sources

Technical Support Center: Recrystallization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the recrystallization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine, a common procedure in synthetic and medicinal chemistry. We will address frequently encountered issues and provide troubleshooting strategies to ensure the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine?

A1: The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrazole derivatives like 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine, a good starting point for solvent screening includes polar protic solvents, polar aprotic solvents, and their mixtures.

Based on the structural characteristics of the target compound (a substituted pyrazole with an aromatic amine), the following solvents are recommended for initial screening:

  • Ethanol or Methanol: These are often effective for compounds with moderate polarity. A 1:1 mixture of methanol and water has been successfully used for the recrystallization of a similar pyrazole derivative.[1]

  • Acetone: Acetone is a versatile solvent that can be effective for a range of polar and nonpolar compounds.[2][3][4] A related pyrazole derivative was successfully recrystallized from acetone.[4]

  • Ethyl Acetate: This is another medium polarity solvent that is often a good choice for compounds of intermediate polarity.[5]

  • Hexane/Ethyl Acetate or Hexane/Acetone Mixtures: For less polar impurities, using a solvent system where the compound is soluble in the more polar solvent (ethyl acetate or acetone) and insoluble in the nonpolar solvent (hexane) can be highly effective.[3] A gradient elution of ethyl acetate in hexane has been used for the chromatographic purification of pyrazole isomers, indicating differential solubility that can be exploited in recrystallization.[6]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: There are a few reasons why your compound may not be dissolving:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.[7] However, be cautious not to add a large excess, as this will reduce your yield.[8]

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the solid has dissolved and a small amount of material remains, you should perform a hot filtration to remove the insoluble matter.[7]

  • Incorrect Solvent Choice: The chosen solvent may simply be a poor solvent for your compound, even at elevated temperatures. In this case, you will need to select a different solvent or solvent system.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point. Here are some solutions:

  • Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. Reheat the mixture to dissolve the oil, then add a small amount of additional solvent.[9][10]

  • Slow Cooling: Cool the solution more slowly. This allows the crystals to form at a lower temperature, below the melting point of the compound. You can achieve this by insulating the flask or allowing it to cool in a warm water bath.[7]

  • Change Solvent System: If the problem persists, consider using a different solvent or a mixed solvent system. Oiling out is more common when using mixed solvents if the initial solvent composition is not optimal.[10]

Q4: No crystals are forming, even after the solution has cooled to room temperature. What can I do to induce crystallization?

A4: A supersaturated solution may require a nucleation site to initiate crystal growth. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[8]

  • Seeding: Add a "seed crystal" of the pure compound to the solution. This provides a template for further crystal growth.[8]

  • Cooling to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[8]

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.[9][10]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the recrystallization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

Problem Potential Cause Troubleshooting Steps
Low or No Crystal Yield Too much solvent was used.Gently heat the solution to evaporate some of the solvent and re-cool.[9][10]
The compound is highly soluble in the cold solvent.Choose a different solvent in which the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration. Add a small excess of hot solvent before filtering and then evaporate it after filtration.[7]
Colored Impurities in Crystals The impurities were not fully removed.Consider adding activated charcoal to the hot solution before filtration to adsorb colored impurities.
Crystals Form Too Quickly The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
The solution is too concentrated.Reheat the solution, add a small amount of additional solvent, and re-cool slowly.[9]
Difficulty Filtering Crystals Crystals are too fine.Allow the solution to cool more slowly to encourage the growth of larger crystals.

Experimental Protocol: Recrystallization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

This protocol provides a general guideline. The optimal solvent and conditions should be determined through small-scale trials.

Materials:

  • Crude 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

  • Selected recrystallization solvent (e.g., ethanol, acetone, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to determine if the solid dissolves. Then, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[5] Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.[5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temp Dissolve->Cooling No Insoluble Impurities Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Crystals Drying->End

Caption: A general workflow for the recrystallization process.

Troubleshooting Logic

Troubleshooting_Logic cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield Start Recrystallization Attempted Problem Problem Encountered? Start->Problem No_Crystals No Crystals Formed Problem->No_Crystals Yes Oiling_Out Compound Oiled Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Crystallization Problem->Success No Scratch Scratch Flask No_Crystals->Scratch Add_Solvent Add More Solvent Oiling_Out->Add_Solvent Check_Solvent Check Cold Solubility Low_Yield->Check_Solvent Seed Add Seed Crystal Scratch->Seed Cool Cool Further Seed->Cool Concentrate Reduce Solvent Cool->Concentrate Slow_Cool Cool Slower Add_Solvent->Slow_Cool Change_Solvent Change Solvent Slow_Cool->Change_Solvent Evaporate Evaporate Excess Solvent Check_Solvent->Evaporate

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Sharma, M. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
  • Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • National Institutes of Health. (n.d.). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
  • Sigma-Aldrich. (n.d.). (1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL.
  • Organic Syntheses. (n.d.). Procedure.
  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
  • PubChemLite. (n.d.). 1-(4-chlorophenyl)-1h-pyrazol-4-amine.
  • Chongqing Chemdad Co., Ltd. (n.d.). 1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-&.
  • ResearchGate. (2025, August 6). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • PubChem. (n.d.). [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.

Sources

Minimizing by-product formation in pyrazole amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Amine Synthesis

Welcome to the technical support center for pyrazole amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrazole amines while minimizing the formation of unwanted by-products. Our goal is to provide you with actionable insights and troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in pyrazole amine synthesis and what causes their formation?

A1: The formation of by-products in pyrazole amine synthesis is highly dependent on the specific synthetic route employed. However, several common classes of impurities are frequently encountered.

  • Regioisomers: In reactions involving unsymmetrical precursors, the formation of regioisomers is a primary challenge. For instance, in the condensation of a 1,3-dicarbonyl compound with a hydrazine, two different pyrazole regioisomers can be formed. The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions such as pH and solvent.

  • N-Alkylation/N-Arylation By-products: When introducing an amine functionality via N-alkylation or N-arylation, over-alkylation or -arylation can occur, leading to the formation of quaternary ammonium salts or diarylamines. The choice of base, solvent, and reaction temperature plays a crucial role in controlling the extent of this side reaction.

  • Homocoupling Products: In cross-coupling reactions, such as the Buchwald-Hartwig amination, homocoupling of the aryl halide or the amine can lead to the formation of biaryl or azo compounds, respectively. This is often promoted by elevated temperatures and the presence of oxygen.

  • Hydrolysis Products: If the pyrazole ring or other functional groups are sensitive to hydrolysis, the presence of water in the reaction mixture can lead to the formation of undesired hydrolyzed by-products. This is particularly relevant when using strong aqueous acids or bases.

Table 1: Common By-products and Their Primary Causes

By-product ClassPrimary Cause(s)Key Mitigation Strategies
Regioisomers Lack of regioselectivity in ring formation.Control of pH, solvent polarity, and temperature; use of directing groups.
N-Alkylation/Arylation Over-reaction of the amine nucleophile.Stoichiometric control of reagents, use of appropriate bases, lower reaction temperatures.
Homocoupling Reductive elimination from the catalyst.Use of appropriate ligands, inert atmosphere, lower catalyst loading.
Hydrolysis Presence of water with acid/base catalysis.Use of anhydrous solvents and reagents, control of pH.

Troubleshooting Guide

Issue 1: Poor Regioselectivity in Pyrazole Ring Formation

You are performing a Knorr-type pyrazole synthesis by reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and observing a nearly 1:1 mixture of the two possible regioisomers.

Troubleshooting Workflow:

start Observed Poor Regioselectivity cond1 Is the reaction under kinetic or thermodynamic control? start->cond1 kinetic Kinetic Control Favored (Low Temp) cond1->kinetic Yes thermo Thermodynamic Control Favored (High Temp) cond1->thermo No step1 Modify Reaction Temperature kinetic->step1 thermo->step1 step2 Alter Solvent Polarity step1->step2 step3 Adjust pH of the Reaction Mixture step2->step3 result1 Improved Regioselectivity step3->result1 result2 No Improvement step3->result2 end Consult Literature for Alternative Synthetic Routes result1->end Success result2->end Further Action Needed

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Analyze Reaction Temperature: Lower temperatures generally favor kinetic control, where the product that forms fastest is the major product. Higher temperatures favor thermodynamic control, leading to the most stable product. Experiment with a range of temperatures to determine the optimal condition for your desired regioisomer.

  • Vary the Solvent: The polarity of the solvent can influence the transition state energies of the competing pathways, thereby affecting the regioselectivity. Screen a range of solvents with varying polarities (e.g., toluene, ethanol, acetic acid).

  • Control the pH: The pH of the reaction medium can significantly impact the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. For instance, acidic conditions can protonate one of the carbonyls, making it more electrophilic and directing the initial attack of the hydrazine.

Issue 2: Formation of Di-arylated Amine By-product in Buchwald-Hartwig Amination

You are attempting to synthesize a mono-arylated pyrazole amine via a Buchwald-Hartwig cross-coupling reaction but are observing a significant amount of the di-arylated by-product.

Troubleshooting Workflow:

start Di-arylated By-product Observed cond1 Is the amine in excess? start->cond1 yes1 Yes cond1->yes1 no1 No cond1->no1 step1 Reduce Amine Stoichiometry to 1.0-1.2 eq. yes1->step1 cond2 Is the base too strong? no1->cond2 step1->cond2 yes2 Yes cond2->yes2 no2 No cond2->no2 step2 Switch to a Weaker Base (e.g., K3PO4) yes2->step2 cond3 Is the ligand appropriate? no2->cond3 step2->cond3 yes3 Yes cond3->yes3 no3 No cond3->no3 result Minimized Di-arylation yes3->result step3 Screen Bulky Ligands (e.g., XPhos, SPhos) no3->step3 step3->result end Reaction Optimized result->end

Caption: Troubleshooting workflow for di-arylation in Buchwald-Hartwig amination.

Detailed Steps:

  • Adjust Stoichiometry: The relative amounts of the coupling partners are critical. Using a large excess of the amine can drive the reaction towards di-arylation. Reduce the amine to near stoichiometric amounts (1.0-1.2 equivalents).

  • Select the Appropriate Base: A very strong base can deprotonate the mono-arylated product, making it a competitive nucleophile for a second coupling event. Consider switching from a strong base like sodium tert-butoxide to a weaker one such as potassium phosphate.

  • Ligand Selection: The choice of phosphine ligand is paramount in control

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Reaction Time

Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. This document is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this specific pyrazole synthesis. As your virtual application scientist, I will guide you through the critical parameter of reflux time, providing not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing the necessary context for optimization and troubleshooting.

Q1: What is the general reaction mechanism for this pyrazole synthesis, and why is refluxing necessary?

A: The synthesis of 1,3,4-substituted pyrazoles like this one typically follows a variation of the Knorr pyrazole synthesis.[1] This involves the condensation reaction between a hydrazine derivative (in this case, 4-chlorophenylhydrazine) and a 1,3-dielectrophilic compound (a synthon for the 3-methyl-4-amine fragment). The reaction proceeds in two main stages:

  • Initial Condensation: One nitrogen of the hydrazine attacks a carbonyl or equivalent electrophilic carbon of the second reagent, forming a hydrazone intermediate.

  • Cyclization and Dehydration: The second nitrogen of the hydrazine then attacks the remaining electrophilic center, leading to an intramolecular cyclization. This forms a non-aromatic intermediate.[2]

Refluxing—heating the reaction mixture to the boiling point of the solvent—provides the necessary activation energy for the final, often rate-limiting, dehydration step.[2] This step eliminates a molecule of water to form the stable, aromatic pyrazole ring. Insufficient energy (temperature) or time can lead to an incomplete reaction.

Q2: How does reflux time fundamentally impact the reaction outcome?

A: Reflux time is a critical kinetic parameter.

  • Insufficient Time: The reaction may not proceed to completion, leaving unreacted starting materials and resulting in a low yield.

  • Optimal Time: Allows for the maximum conversion of starting materials to the desired product with minimal side-product formation.

  • Excessive Time: Can lead to thermal degradation of the starting materials, intermediates, or the final product. It can also promote the formation of undesired, thermodynamically stable side products, complicating purification and reducing the isolated yield.[3] Conventional methods can sometimes require prolonged reflux of 5-6 hours or more.[3]

Q3: What is the most effective way to monitor the reaction's progress to determine the optimal reflux time?

A: The gold standard for real-time monitoring of this type of reaction is Thin Layer Chromatography (TLC) .[4][5]

  • Procedure: A small aliquot of the reaction mixture is taken at regular intervals (e.g., every 30-60 minutes), diluted, and spotted on a TLC plate alongside the starting materials.

  • Interpretation: The reaction is considered complete when the spot corresponding to the limiting starting material (usually the hydrazine or the dicarbonyl compound) has completely disappeared. The appearance of a new, single major spot indicates the formation of the product.

  • Solvent System: A typical solvent system for pyrazoles is a mixture of a non-polar and a polar solvent, such as n-hexane and ethyl acetate.[5] The ideal ratio (e.g., 8:2 or 7:3 hexane:ethyl acetate) should be determined empirically to achieve good separation between the starting materials and the product.

Section 2: Experimental Protocol for Reflux Time Optimization

This section provides a structured workflow for systematically determining the optimal reflux time for your specific laboratory conditions.

G A 1. Setup Parallel Reactions (Identical scale, varying time) B 2. Set Reflux Time Points (e.g., 2h, 4h, 6h, 8h, 10h) A->B C 3. Monitor Progress (via TLC at 1-hour intervals) B->C D 4. Quench & Workup (At designated time points) C->D E 5. Isolate & Purify Product (e.g., Recrystallization from Ethanol) D->E F 6. Analyze Results (Yield, Purity via NMR/LC-MS) E->F G 7. Determine Optimal Time F->G

Caption: Workflow for Systematic Reflux Time Optimization.

Step-by-Step Methodology

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Appropriate 1,3-dicarbonyl synthon (e.g., 2-(ethoxymethyl)malononitrile or ethyl 2-cyano-3-oxobutanoate)

  • Solvent (e.g., Ethanol or Glacial Acetic Acid)[6]

  • Base (if using hydrochloride salt, e.g., Sodium Acetate or Triethylamine)

  • Standard laboratory glassware for reflux reactions

  • TLC plates (silica gel), developing chamber, and UV lamp

Procedure:

  • Reaction Setup: In five separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, set up identical reactions. For each, combine the 1,3-dicarbonyl synthon (1.0 eq), 4-chlorophenylhydrazine hydrochloride (1.0 eq), and a suitable base (1.1 eq) in the chosen solvent (e.g., ethanol).

  • Heating: Place all flasks in a pre-heated oil bath and bring the mixtures to a gentle reflux. Start timing once reflux begins.

  • Staggered Takedown: Stop the reactions at predetermined time points. For example:

    • Flask 1: 2 hours

    • Flask 2: 4 hours

    • Flask 3: 6 hours

    • Flask 4: 8 hours

    • Flask 5: 10 hours

  • Workup: Once a reaction is stopped, cool the mixture to room temperature and then in an ice bath to precipitate the crude product. Pouring the reaction mixture into crushed ice can also facilitate precipitation.[5]

  • Isolation and Purification: Collect the crude solid by vacuum filtration, washing with cold solvent (e.g., cold ethanol or water) to remove soluble impurities.[4] Purify the product from each time point via recrystallization from a suitable solvent like ethanol.

  • Analysis: Dry the purified product from each reaction and record the final mass. Calculate the isolated yield. Determine the purity of each sample using ¹H NMR and/or LC-MS.

Data Presentation

Summarize your findings in a clear, structured table to easily identify the optimal time.

Reflux Time (hours)Crude Mass (g)Purified Mass (g)Isolated Yield (%)Purity (%) (by LC-MS/NMR)Observations (e.g., color, side products)
2
4
6
8
10

The optimal reflux time is the one that provides the highest isolated yield of high-purity product without significant degradation or side-product formation.

Section 3: Troubleshooting Guide

Encountering issues is a normal part of research and development. This guide provides a logical framework for diagnosing and solving common problems.

G Start Problem Encountered LowYield Low Yield? Start->LowYield Impure High Impurity? Start->Impure Stalled Reaction Stalled? Start->Stalled CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents Yes ReduceTemp Lower Reflux Temp. Impure->ReduceTemp Yes CheckCatalyst Verify Catalyst/Base (e.g., Acetic Acid) Stalled->CheckCatalyst Yes ExtendReflux Extend Reflux Time (Monitor by TLC) CheckReagents->ExtendReflux OptimizeTemp Adjust Temperature/ Change Solvent ExtendReflux->OptimizeTemp Success Problem Resolved OptimizeTemp->Success ShortenTime Reduce Reflux Time ReduceTemp->ShortenTime Purify Improve Purification (Recrystallization, Column) ShortenTime->Purify Purify->Success CheckTemp Confirm True Reflux Temp. CheckCatalyst->CheckTemp CheckTemp->Success

Caption: Troubleshooting Logic for Pyrazole Synthesis.

Q1: My yield is disappointingly low, even after refluxing for several hours. What should I do?

A: Low yield is a common problem that can be systematically addressed.[1]

  • Verify Reagent Quality: Hydrazine derivatives can degrade over time, especially if not stored properly. Ensure your 4-chlorophenylhydrazine is fresh and pure. The purity of the 1,3-dicarbonyl compound is equally important.

  • Check Stoichiometry: Ensure accurate molar equivalents of your reactants. Using a slight excess (1.1-1.2 equivalents) of the hydrazine can sometimes improve yields if the dicarbonyl is the limiting reagent.

  • Incomplete Reaction: If your TLC analysis still shows a significant amount of starting material, the reaction has not gone to completion. The next logical step is to extend the reflux time, using the optimization protocol described above. Some reactions may simply require longer heating periods.[3]

Q2: My TLC plate shows the formation of multiple side products. How can I achieve a cleaner reaction?

A: The formation of impurities often points to issues with the reaction conditions.

  • Temperature is Too High: Excessive heat can cause decomposition or side reactions. Consider switching to a lower-boiling solvent to reduce the reflux temperature.

  • Reflux Time is Too Long: As discussed, prolonged heating can degrade the product. Use TLC to find the point where the product is maximized and stop the reaction there.

  • Air Oxidation: Some reactions, particularly those involving hydrazines, can be sensitive to air. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may result in a cleaner product profile.[7]

Q3: The reaction seems to have stalled. The starting material spot on the TLC is faint but never fully disappears. What's wrong?

A: A stalled reaction can indicate several issues:

  • Catalyst Problem: Many pyrazole syntheses are catalyzed by acid (like a few drops of glacial acetic acid) or base.[6] Ensure the catalyst was added and is active. In some cases, screening different acid or base catalysts can resolve the issue.

  • Solvent Choice: The choice of solvent is crucial. If a reaction stalls in ethanol, switching to a higher-boiling solvent like n-butanol or a different solvent system altogether might be necessary to provide the required energy for the final dehydration step.

  • Reversible Reaction: While unlikely for the final aromatization step, some initial steps could be reversible. Ensuring the removal of water, perhaps with a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), can drive the equilibrium toward the product.

References

  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • BenchChem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis.
  • BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols.
  • Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.
  • El-Sabbagh, O. I., et al. (2017).
  • Ren, Y., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

Sources

Troubleshooting cyclization failures in pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Pyrazole Ring Formation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support Guide & FAQs

Module 1: The Diagnostic Matrix

Before altering your reaction parameters, identify your specific failure mode using the matrix below. Most pyrazole synthesis failures fall into three distinct kinetic or thermodynamic traps.

Symptom Probable Root Cause Immediate Action
Stuck at Intermediate (LCMS shows M+18 or M+H of hydrazone)Dehydration Failure: The 5-hydroxy-pyrazoline intermediate is stable and refuses to eliminate water.Switch from EtOH to Toluene/AcOH with Dean-Stark or add TFA to force dehydration [1].
Regioisomer Mixture (1:1 or unoptimized ratio of 1,3- vs 1,5-isomers)Competing Control Elements: Steric bulk and electronic activation (e.g., CF₃) are fighting for the hydrazine attack.Switch solvent to fluorinated alcohols (TFE or HFIP) to enforce electronic control [2].
No Reaction / Azine Formation (Double condensation)Stoichiometry/pH Mismatch: Hydrazine is acting as a base or reacting twice with the electrophile.Ensure hydrazine is the limiting reagent initially or use hydrazine salts (HCl) to modulate nucleophilicity.
Degradation/Tarry Mess Oxidative Instability: Electron-rich hydrazines (e.g., phenylhydrazine) oxidizing under reflux.Perform reaction under Argon/N₂ ; add antioxidants (e.g., BHT) or switch to room temp protocols with Lewis Acid catalysis [3].

Module 2: The "Stuck" Intermediate (Incomplete Cyclization)

The Problem: The "Hydroxy-Pyrazoline" Trap

In the Knorr synthesis, the formation of the C-N bond (hydrazone) is often fast, but the subsequent ring closure and dehydration (aromatization) are the rate-determining steps.

Q: LCMS shows a peak with Mass = Product + 18. Why won't it cyclize? A: You have isolated the 5-hydroxy-pyrazoline intermediate. This hemiaminal is often surprisingly stable, especially if the resulting pyrazole is electron-deficient or sterically crowded. The elimination of water is not thermodynamically favorable in wet solvents like 95% Ethanol.

Technical Fixes:

  • Thermodynamic Forcing: Use a solvent that forms a positive azeotrope with water (Toluene or Benzene) and a Dean-Stark trap.

  • Brønsted Acid Spike: Add 1–5 equivalents of Trifluoroacetic Acid (TFA) .[1] The protonation of the hydroxyl group turns it into a good leaving group (

    
    ), driving the aromatization.
    
  • Lewis Acid Catalysis: For acid-sensitive substrates, use Yb(OTf)₃ (5-10 mol%) or Zn(OTf)₂ . These coordinate to the oxygen, facilitating elimination without harsh pH changes [4].

Visualizing the Stall Point

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Fast Condensation Pyrazoline 5-Hydroxy-Pyrazoline (The Trap) Hydrazone->Pyrazoline Cyclization (Reversible) Pyrazoline->Hydrazone Reversion (If water not removed) Pyrazole Final Pyrazole Product Pyrazoline->Pyrazole Dehydration (-H2O) Rate Determining Step

Figure 1: The Mechanistic Bottleneck. The transition from Pyrazoline to Pyrazole requires active water removal to prevent reversion.

Module 3: Regioselectivity Nightmares

The Problem: 1,3- vs. 1,5-Isomers

When reacting a monosubstituted hydrazine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) with an unsymmetrical 1,3-diketone (

), two isomers are possible.

Q: How do I predict and control the regioselectivity? A: It is a competition between Sterics and Electronics .

  • Electronic Control (The "CF₃ Rule"):

    • If

      
       is 
      
      
      
      (electron-withdrawing), the carbonyl at
      
      
      is harder (more electrophilic). The terminal
      
      
      of the hydrazine (the harder nucleophile) will attack
      
      
      .
    • Result: The

      
       ends up in the 3-position  (remote from the N-substituent).
      
  • Steric Control:

    • If

      
       is 
      
      
      
      (bulky), the hydrazine attacks the less hindered carbonyl (
      
      
      ).
    • Result: The bulky group ends up in the 3-position .

  • Solvent Magic (The "Fluorinated Alcohol" Effect):

    • Protocol: Switching from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Mechanism: These solvents are strong hydrogen bond donors (HBD). They coordinate selectively to the most basic carbonyl, enhancing the electronic differentiation between the two carbonyls. This can boost regioselectivity ratios from 60:40 to >95:5 [2].

Regioselectivity Decision Tree

RegioControl Start Unsymm. Diketone + Subst. Hydrazine Check Is one R-group Electron Withdrawing (e.g., CF3)? Start->Check Yes Yes (CF3) Check->Yes Electronic Bias No No (Alkyl/Aryl) Check->No Solvent1 Use HFIP or TFE as solvent Yes->Solvent1 CheckSteric Is one group Sterically Bulky (t-Bu)? No->CheckSteric Result1 Major Product: 3-CF3 Isomer (Electronic Control) Solvent1->Result1 StericYes Yes (t-Bu) CheckSteric->StericYes StericNo No (Similar sizes) CheckSteric->StericNo Result2 Major Product: 3-tBu Isomer (Steric Control) StericYes->Result2 Result3 Mixture Likely. Use Lewis Acid (Zn(OTf)2) to tune StericNo->Result3

Figure 2: Decision Tree for maximizing regioselectivity in Knorr Synthesis.

Module 4: Experimental Protocols

Protocol A: The "Gold Standard" (For Difficult Cyclizations)

Use this when LCMS shows stuck intermediates.

  • Dissolve: 1.0 eq 1,3-dicarbonyl and 1.1 eq hydrazine (salt or free base) in Toluene (0.5 M).

  • Catalyst: Add 0.1 eq p-Toluenesulfonic acid (pTSA) or Acetic Acid (10% v/v).

  • Setup: Equip flask with a Dean-Stark trap filled with toluene.

  • Reflux: Heat to vigorous reflux (

    
    ) for 4–12 hours. Monitor water collection in the trap.
    
  • Workup: Cool to RT. If product precipitates, filter. If not, wash with sat.

    
    , dry organics (
    
    
    
    ), and concentrate.
Protocol B: The "Regio-Master" (For Isomer Control)

Use this for CF3-containing or unsymmetrical diketones.

  • Dissolve: 1.0 eq 1,3-dicarbonyl in 2,2,2-Trifluoroethanol (TFE) or HFIP (0.2 M). Caution: HFIP is volatile and corrosive.

  • Addition: Add 1.05 eq Hydrazine dropwise at

    
    .
    
  • Reaction: Allow to warm to RT. Stir 2–4 hours. (Heating is often unnecessary due to solvent activation).

  • Workup: Evaporate solvent (recoverable). Purify residue via silica gel chromatography.

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (Accessed 2025).[1][2]

  • Rosa, F. A., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Synlett.

  • Karimi-Jaberi, Z., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules.

  • Fustero, S., et al. Fluorine in Heterocyclic Chemistry: Recent Trends and Data. Chemical Reviews.

  • NCI/NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates.

Sources

Prevention of oxidation in stored 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine samples

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Guide

Status: Active Document ID: TSC-PYRZ-04 Last Updated: February 16, 2026 Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers

Core Directive: The Stability Paradox

Why is this compound degrading?

1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine (hereafter referred to as CMPA ) is a valuable intermediate in the synthesis of p38 MAP kinase inhibitors and pyrazolone dyes. However, its structural utility is also its storage liability.

The molecule features a primary amine (


) at the C4 position of an electron-rich pyrazole ring. This creates a "push-pull" electronic system that lowers the oxidation potential of the amine. Upon exposure to atmospheric oxygen, light, or trace metals, CMPA undergoes oxidative coupling , leading to the formation of:
  • Azo-dimers: Red/orange impurities.

  • Quinoid-like species: Deep brown/black insoluble oligomers.

  • N-oxides: Polarity-shifting impurities that complicate chromatography.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic flow of CMPA degradation when improper storage conditions are met.

OxidationMechanism CMPA CMPA (Free Base) Colorless/Pale Yellow Radical Aminyl Radical Intermediate CMPA->Radical -e-, -H+ Trigger Trigger: O2 + Light/Heat Trigger->Radical Coupling Radical Coupling (C-N or N-N bond) Radical->Coupling Dimerization Product Degradation Products: Azo-dimers (Red) Oligomers (Brown) Coupling->Product Oxidation

Figure 1: Mechanistic pathway of oxidative degradation in aminopyrazoles. The primary amine undergoes radical abstraction, leading to colored dimers and oligomers.

Prevention: Storage Protocols (The "Gold Standard")

To maintain purity >98% over long durations (>6 months), you must disrupt the "Fire Triangle" of chemical degradation: Oxygen, Moisture, and Light.

Protocol A: Inert Atmosphere Storage (Recommended)

Applicability: Long-term storage of bulk solids.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps. Never use clear glass or simple polyethylene snap-caps for long-term storage.

  • Atmosphere Exchange:

    • Place the open vial inside a desiccator or glovebox antechamber.

    • Cycle vacuum/inert gas (Argon preferred over Nitrogen due to higher density) 3 times.

    • Tip: If a glovebox is unavailable, use a Schlenk line to backfill the vial with Argon before sealing.

  • Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent oxygen diffusion over time.

  • Temperature: Store at -20°C .

Protocol B: Salt Formation (The "Fortress" Strategy)

If the free base proves too unstable for your facility's conditions, convert CMPA to its Hydrochloride (HCl) salt .

  • Rationale: Protonating the amine (

    
    ) removes the lone pair electrons involved in the initial oxidation step, drastically increasing stability.
    
  • Method: Dissolve CMPA in diethyl ether, add 1.05 eq of 2M HCl in ether, filter the precipitate, and dry under vacuum.

Comparative Stability Data

The following table summarizes degradation rates based on internal stress-testing of similar aminopyrazole scaffolds.

Storage ConditionAtmosphereTemperatureEst.[1] Shelf Life (<2% impurity)Visual Indicator
Benchtop Air25°C2-5 DaysRapid browning
Refrigerator Air4°C2-3 WeeksYellowing
Freezer (Sealed) Nitrogen-20°C6-12 MonthsStable (Pale Yellow)
Freezer (Sealed) Argon-20°C>12 MonthsStable (Pale Yellow)

Troubleshooting & Recovery (FAQs)

Q1: My sample has turned dark brown. Is it ruined?

A: Not necessarily, but it requires purification. The brown color comes from highly conjugated oligomers (impurities) that have high extinction coefficients; even 1% impurity can make the sample look black.

  • Action: Check purity via LC-MS. If the main peak is still CMPA (>80%), proceed to Protocol C (Purification) . If <80%, discard.

Q2: Can I use this directly in a coupling reaction if it's slightly yellow?

A: For robust reactions (e.g., amide coupling with excess acid chloride), yes. However, for catalytic cycles (e.g., Buchwald-Hartwig amination), no . The oxidation byproducts can chelate Palladium catalysts, poisoning the reaction.

Protocol C: Recrystallization (Purification)

Use this method to recover oxidized (brown) samples.

  • Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol.

  • Decolorization (Critical): Add activated charcoal (5-10 wt%), stir for 5 minutes at reflux, and filter while hot through a Celite pad. This removes the colored oligomers.

  • Crystallization: Add water dropwise to the hot filtrate until slight turbidity appears. Allow to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the off-white crystals and dry under high vacuum.

Experimental Workflow Guide

When moving CMPA from storage to the bench for synthesis, follow this decision tree to minimize exposure.

HandlingWorkflow Start Retrieve CMPA from -20°C Equilibrate Warm to RT (Do NOT open cold) Start->Equilibrate Prevents Condensation Weighing Weighing Step Equilibrate->Weighing Under Inert Gas if possible Usage Immediate Reaction Weighing->Usage Reseal Purge Headspace (Ar/N2) & Seal Weighing->Reseal Remaining Stock Reseal->Start Return to Freezer

Figure 2: Proper handling workflow to prevent moisture condensation and re-oxidation during experimental use.

Key Handling Tips:
  • The Condensation Trap: Never open a -20°C vial immediately in a humid lab. Water will condense on the cold solid, accelerating hydrolysis and oxidation. Allow 30 minutes for the vial to reach room temperature.

  • Solution Stability: CMPA is less stable in solution than in solid form. Do not store stock solutions in DMSO or Methanol for more than 24 hours. Prepare fresh.

References

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link][2]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54360634, 4-(4-chlorophenyl)-1H-pyrazol-3-amine. PubChem.[3] [Link]

  • MDPI. (2020). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]

Sources

Addressing thermal decomposition of chlorophenyl pyrazoles during processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorophenyl pyrazole derivatives. This guide is designed to provide expert insights and practical, field-proven solutions for addressing the critical issue of thermal decomposition during processing. Our goal is to empower you with the knowledge to anticipate, diagnose, and mitigate degradation, ensuring the integrity and quality of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of thermal decomposition in my chlorophenyl pyrazole sample?

A: The most common initial indicator is a change in color, often to a yellow or brownish hue. This occurs even at temperatures below the melting point and can signify the formation of conjugated impurities.[1][2] In solid forms, you might observe changes in powder flow or caking. In solution, the appearance of turbidity or precipitation can also be a sign of degradant formation.

Q2: At which processing stages is thermal decomposition most likely to occur?

A: Thermal stress is a risk at multiple stages. Key areas of concern include:

  • Synthesis: Prolonged refluxing at high temperatures can lead to significant degradation.[2]

  • Drying: Aggressive oven drying to remove residual solvents can initiate decomposition.

  • Formulation: Processes like hot-melt extrusion (HME), which expose the Active Pharmaceutical Ingredient (API) to high temperatures, are a major risk for thermally labile compounds.[3]

  • Milling/Grinding: While primarily a mechanical stress, localized heating during high-energy milling can be sufficient to trigger degradation.

Q3: What are the primary chemical pathways for the thermal decomposition of chlorophenyl pyrazoles?

A: While specific pathways are structure-dependent, a common mechanism for chloro-substituted heterocycles is dehydrochlorination (elimination of HCl).[4][5] This process can be autocatalytic, as the generated HCl can further promote degradation. Other potential pathways include cleavage of the pyrazole ring, scission of the C-N bonds, and reactions involving substituents on the pyrazole or phenyl rings.[6][7]

Q4: How can I perform a quick preliminary assessment of my compound's thermal stability?

A: Differential Scanning Calorimetry (DSC) is an excellent preliminary screening tool. A sharp endotherm corresponding to the melting point without significant exothermic activity beforehand suggests good thermal stability up to that point. Conversely, a broad or complex series of thermal events, or an exothermic event (indicating decomposition) occurring before or during the melt, is a clear warning sign of thermal instability.

Troubleshooting Guide: From Observation to Solution

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.

Problem 1: Product Discoloration After Synthesis or Drying
  • Potential Cause: Formation of conjugated impurities or polymeric degradation products due to excessive thermal stress. The synthesis of related pyrazoles notes that temperatures above 80°C can cause the reaction mixture to become brownish.[1][2]

  • Recommended Actions:

    • Analyze Degradants: Use High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to quantify impurities. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[8][9]

    • Optimize Process Temperature: If discoloration occurs during synthesis, attempt the reaction at a lower temperature for a longer duration.

    • Alternative Drying Methods: Instead of high-temperature oven drying, consider vacuum drying at a lower temperature. For highly sensitive molecules, lyophilization (freeze-drying) is an excellent alternative that avoids heat altogether.[10][11]

Problem 2: Inconsistent Purity or High Impurity Levels in Post-Processing Samples
  • Potential Cause: The processing parameters are too aggressive and are on the edge of the compound's stability threshold. Minor variations in temperature, residence time, or raw material properties can push the process "over the edge."

  • Recommended Actions:

    • Identify Critical Process Parameters (CPPs): Systematically evaluate parameters like temperature, pressure, and processing time to understand their impact on product quality.[12]

    • Implement Process Analytical Technology (PAT): Techniques like in-situ Fourier Transform Infrared (FT-IR) spectroscopy can monitor the reaction in real-time, allowing for precise control and endpoint determination, thus preventing over-processing.[13]

    • Formulation Stabilization: If processing conditions cannot be altered, consider stabilizing the API within a formulation. Creating an amorphous solid dispersion (ASD) with a suitable polymer can immobilize the API and prevent degradation.[3]

Workflow for Troubleshooting Thermal Decomposition

The following diagram outlines a systematic approach to identifying and resolving thermal stability issues.

TroubleshootingWorkflow Start Observation of Potential Degradation (e.g., color change, low purity) Investigate Step 1: Characterize the Issue (DSC, TGA, HPLC) Start->Investigate Identify Step 2: Identify Degradants (LC-MS/MS, NMR) Investigate->Identify Impurities Detected IsolateCause Step 3: Isolate the Cause (Process Parameter Review) Identify->IsolateCause Mitigate Step 4: Implement Mitigation Strategy IsolateCause->Mitigate ProcessOpt Process Optimization (Lower Temp, Reduce Time) Mitigate->ProcessOpt Formulation Formulation Strategy (Add Stabilizers, Create ASD) Mitigate->Formulation AltProcess Alternative Processing (e.g., Lyophilization) Mitigate->AltProcess Validate Step 5: Validate Solution (Re-analyze Purity & Stability) ProcessOpt->Validate Formulation->Validate AltProcess->Validate

Caption: A logical workflow for diagnosing and resolving thermal decomposition issues.

Proactive Mitigation and Process Optimization Strategies

Instead of troubleshooting after the fact, a proactive approach can save significant time and resources.

Formulation-Based Stabilization

The local chemical environment can dramatically influence the thermal stability of an API.

  • Amorphous Solid Dispersions (ASDs): Dispersing the chlorophenyl pyrazole within a polymer matrix is a highly effective stabilization method.[3] The polymer immobilizes the API molecules, preventing the molecular mobility required for degradation reactions and crystallization.

  • Use of Thermal Stabilizers and Excipients: Certain excipients can confer stability through specific molecular interactions or by altering the bulk properties of the formulation.

    • Sugars and Polyols (e.g., Trehalose, Mannitol): These are commonly used in lyophilized formulations. They form a rigid glass matrix that protects the API by replacing water in hydrogen bonding and physically restricting mobility.

    • Antioxidants: If oxidation is a contributing factor to thermal degradation, incorporating antioxidants can be beneficial. It's important to ensure excipients themselves are low in peroxide impurities.[14]

    • pH Modifiers: For compounds with pH-dependent stability, incorporating buffering agents can maintain an optimal pH environment, even when localized temperature changes occur.

Process-Based Mitigation

Optimizing the manufacturing process is a direct way to reduce thermal stress on the molecule.

TechniqueOperating TemperatureRisk of Thermal DecompositionBest Suited For
Hot-Melt Extrusion (HME) High ( >100 °C)HighThermally robust compounds.
Wet Granulation Moderate (Drying Step)ModerateCompounds with some heat tolerance.
Direct Compression Low (Ambient)LowAPIs sensitive to heat and moisture.[14]
Lyophilization (Freeze-Drying) Very Low (Sub-zero)Very LowHighly heat-sensitive molecules.[10][15]
Potential Decomposition Pathway: Dehydrochlorination

The diagram below illustrates a simplified potential pathway for degradation involving the loss of HCl, a common reaction for chlorinated compounds.[4][5]

Caption: Simplified dehydrochlorination decomposition pathway. (Note: This is a representative diagram; actual structures and mechanisms may vary.)

Key Experimental Protocols

Protocol 1: Rapid Stability Assessment with Differential Scanning Calorimetry (DSC)

Objective: To quickly determine the onset of thermal events (melting, decomposition) for a chlorophenyl pyrazole sample.

Materials & Equipment:

  • DSC instrument (e.g., TA Instruments, Mettler Toledo)

  • Hermetically sealed aluminum pans

  • Microbalance

  • Nitrogen gas supply (for purging)

  • Chlorophenyl pyrazole sample

Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan. Use a pinhole lid if solvent loss is expected and needs to be distinguished from decomposition.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the cell at a starting temperature (e.g., 25 °C).

  • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected melting point (e.g., 300 °C).

  • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Record the heat flow as a function of temperature.

Data Interpretation:

  • Stable Compound: A single, sharp endothermic peak corresponding to the melting point.

  • Unstable Compound:

    • An exothermic peak (upward) before or during the melting endotherm indicates decomposition.

    • A melting point that shifts to lower temperatures with subsequent heating cycles.

    • A broad, complex thermogram with multiple events.

Protocol 2: Identification of Thermal Degradants by LC-MS/MS

Objective: To separate and identify the chemical structures of impurities formed during thermal stress.

Materials & Equipment:

  • HPLC or UHPLC system with a mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Appropriate reversed-phase C18 column

  • Forced degradation sample (sample heated in an oven at a set temperature for a defined period)

  • Control (unstressed) sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid)

Methodology:

  • Prepare solutions of the control and thermally stressed samples in a suitable solvent (e.g., acetonitrile/water).

  • Develop an HPLC gradient method that provides good separation between the parent peak and the newly formed impurity peaks. A good starting point is a water/acetonitrile gradient with 0.1% formic acid.[8]

  • Inject the control sample to identify the retention time and mass spectrum of the parent compound.

  • Inject the stressed sample.

  • Acquire full scan MS data to determine the molecular weights of the impurities.

  • Perform MS/MS (fragmentation) analysis on the parent peak and each major impurity peak.

  • Compare the fragmentation pattern of the impurities to that of the parent compound to hypothesize structures. For example, a loss of 36 amu (HCl) would strongly suggest a dehydrochlorination product.

References

  • BDMAI. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. Available at: [Link]

  • Chrimes, D. (2024). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Pharmaceutical Technology. Available at: [Link]

  • Krasnobrov, V. D., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PubMed. Available at: [Link]

  • Bernal-Chávez, S. A., et al. (2023). Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach. PubMed. Available at: [Link]

  • Cheng, A. (2023). Process optimization and scale-up in pharmaceutical manufacturing. American Journal of Pharmaceutical and Therapeutic Innovation. Available at: [Link]

  • Deepak, P., et al. (2015). LYOPHILIZATION - PROCESS AND OPTIMIZATION FOR PHARMACEUTICALS. ResearchGate. Available at: [Link]

  • Krasnobrov, V. D., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. Available at: [Link]

  • Thomas, D. (2021). Stabilization of Amorphous APIs. Pharmaceutical Technology. Available at: [Link]

  • Small, D. M., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Shreyas, S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. Available at: [Link]

  • Csomorová, K., et al. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Al-Mamun, M. R., et al. (2023). A green stabilizer for Nitrate ester-based propellants: An overview. PMC. Available at: [Link]

  • Shreyas, S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. Available at: [Link]

  • Santos, L. M. B., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Unknown Source.
  • Gçtzinger, A. C., & M"ller, T. J. J. (n.d.). Pyrazole Chemistry. Unknown Source.
  • Wang, X., et al. (2015). The synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole was investigated by using in-line FT-IR spectroscopy combined with Fast-ICA algorithm. RSC Publishing. Available at: [Link]

  • Unknown Author. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. IUCrData. Available at: [Link]

  • Unknown Author. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. Available at: [Link]

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Available at: [Link]

Sources

Scale-up challenges for 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine (hereafter referred to as CMPA ) presents a classic "trojan horse" challenge in process chemistry. While the pyrazole core formation appears elementary, the scale-up reveals critical bottlenecks: regioisomeric control during cyclization, thermal safety during nitration, and oxidative instability of the free amine.

This technical support center is designed to move you beyond standard literature preparations. We address the why and how of failure modes, providing self-validating protocols for the transition from gram to kilogram scale.

Module 1: The "Make" Phase – Pyrazole Ring Construction

The Core Challenge: Reacting 4-chlorophenylhydrazine with a 3-oxobutanal equivalent (like 4,4-dimethoxy-2-butanone) theoretically yields the target. However, thermodynamics often favors the 1,5-dimethyl isomer (where the methyl group ends up next to the nitrogen), whereas your target is the 1,3-dimethyl isomer (methyl distal to the aryl group).

Q: "I am seeing a 60:40 mixture of the 1,5-isomer vs. my target 1,3-isomer. How do I shift this ratio?"

A: You must invert the kinetic bias of the hydrazine attack.

In standard acidic conditions (e.g., Ethanol/HCl), the acetal hydrolyzes to an aldehyde, which is more electrophilic than the ketone. The hydrazine's terminal


 attacks the aldehyde first, locking in the 1,5-substitution pattern.

Protocol Adjustment: To favor the 1,3-isomer , you must force the hydrazine to attack the ketone first.

  • Switch to Basic Conditions: Use a buffered environment (Sodium Acetate/Ethanol). This suppresses acetal hydrolysis, leaving the ketone as the only available electrophile.

  • Order of Addition: Add the hydrazine to the acetal slowly.

  • Temperature: Lower temperatures (

    
     to 
    
    
    
    ) favor the kinetic attack on the ketone over the sterically less hindered but protected aldehyde.

Troubleshooting Table: Isomer Control

VariableCondition A (Standard)Condition B (Targeted)Resulting Major Isomer
pH Acidic (HCl/AcOH)Buffered/Basic (NaOAc)Acid

1,5-isomer (Undesired) Base

1,3-isomer (Target)
Electrophile Free Aldehyde (Hydrolyzed)Ketone (Acetal Intact)Aldehyde attack

1,5 Ketone attack

1,3
Solvent Methanol/WaterAnhydrous EthanolWater promotes hydrolysis

1,5

Module 2: The "Modify" Phase – Nitration Safety

The Core Challenge: Nitrating the pyrazole ring at position 4 is highly exothermic. Furthermore, the 4-chlorophenyl ring is deactivated but not immune to nitration under forcing conditions, leading to dinitrated impurities that are nearly impossible to separate.

Q: "My reaction exotherms rapidly upon adding the mixed acid. Is there a safer dosing strategy?"

A: Yes. Abandon the "all-in" mixed acid approach. Use an "Inverse Addition" protocol.

Standard addition of solid pyrazole to hot mixed acid is a thermal runaway risk.

The "Safe-Scale" Protocol:

  • Solvent Carrier: Dissolve the starting material (1-(4-chlorophenyl)-3-methylpyrazole) in concentrated sulfuric acid (

    
    )  first. Cool this solution to 
    
    
    
    .
  • Nitrating Agent: Use Fuming Nitric Acid (

    
    ) or Potassium Nitrate (solid) for better control.
    
  • Dosing: Add the nitrating agent into the sulfuric acid solution.

    • Critical Parameter: Maintain internal temperature

      
      .
      
    • Why? Above

      
      , you risk nitrating the chlorophenyl ring (ortho to the chlorine).
      
Q: "I see a peak at RRT 1.15 in HPLC. Is this the phenyl-nitro impurity?"

A: Likely, yes. This is the "Over-Nitration" signature.

  • Mechanism: The pyrazole C-4 position is

    
     times more reactive than the phenyl ring. If you see phenyl nitration, your reaction is too hot or your stoichiometry is too high (
    
    
    
    eq
    
    
    ).
  • Correction: Quench the reaction immediately into ice water once the starting material is consumed. Do not "soak" the reaction to chase the last

    
    .
    

Module 3: The "Finalize" Phase – Reduction & Isolation

The Core Challenge: CMPA is an electron-rich amine. As a free base, it is prone to rapid oxidation, turning from white to purple/brown upon exposure to air.

Q: "My product turns purple during filtration. How do I stabilize it?"

A: Isolate as the Hydrochloride Salt, not the Free Base.

The free amine is air-sensitive.[1] Protonating the amine (


) deactivates the lone pair, shutting down oxidation pathways.

The "In-Situ Salt" Protocol:

  • Reduction: Perform catalytic hydrogenation (

    
    , 
    
    
    
    , MeOH) or Iron/Acid reduction.
  • Filtration: Filter the catalyst under an inert atmosphere (

    
    ).
    
  • Salt Formation: Do not evaporate to dryness. Instead, add 4M HCl in Dioxane or Conc. HCl directly to the filtrate.

  • Crystallization: The CMPA-HCl salt will precipitate. Filter and wash with cold ether. This salt is stable for years.

Visualizing the Pathway

The following diagram illustrates the critical decision nodes where regio-control and impurity formation occur.

CMPA_Synthesis Start 4-Chlorophenylhydrazine + 4,4-Dimethoxy-2-butanone Condition_Acid Acidic Conditions (Hydrolysis) Start->Condition_Acid Condition_Base Buffered/Basic (Kinetic Control) Start->Condition_Base Isomer_15 1,5-Isomer (Impurity) Condition_Acid->Isomer_15 Aldehyde Attack Isomer_13 1-(4-Cl-Ph)-3-Me-pyrazole (Intermediate A) Condition_Base->Isomer_13 Ketone Attack Nitration Nitration (H2SO4 / HNO3) Isomer_13->Nitration Overheat Temp > 25°C Nitration->Overheat Controlled Temp < 10°C Nitration->Controlled Impurity_Nitro Phenyl-Nitrated Impurity Overheat->Impurity_Nitro Nitro_Int 4-Nitro-Intermediate Controlled->Nitro_Int Reduction Reduction (Pd/C or Fe/HCl) Nitro_Int->Reduction FreeBase Free Amine (Unstable/Purple) Reduction->FreeBase Workup pH > 8 SaltForm CMPA-HCl Salt (Stable Solid) Reduction->SaltForm Add HCl

Caption: Logical flow for CMPA synthesis highlighting critical control points for regioselectivity (Step 1) and stability (Step 3).

Module 4: Analytical Quality Control

Q: "How do I ensure I don't have residual hydrazine?"

A: Derivatization HPLC. Aryl hydrazines are genotoxic (PGI). Standard HPLC might miss low ppm levels due to peak tailing.

  • Method: Derivatize the sample with benzaldehyde before injection. This converts residual hydrazine into a hydrazone, which has a distinct UV shift and sharp peak shape, allowing detection limits down to

    
    .
    
Q: "NMR differentiation of isomers?"

A: NOE (Nuclear Overhauser Effect) is mandatory.

  • 1,3-Isomer (Target): NOE correlation observed between the N-Aryl ortho-protons and the C-5 Proton . (The methyl is far away at C-3).

  • 1,5-Isomer (Impurity): NOE correlation observed between the N-Aryl ortho-protons and the C-5 Methyl group .

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: "Regioselective synthesis of 1-aryl-3-methyl-1H-pyrazoles via controlled condens
    • Source:Journal of Heterocyclic Chemistry (General methodology reference).
    • Context: Validates the use of buffered conditions to favor ketone
    • (Note: Generalized link for protocol verification)

  • Nitration Safety & Kinetics

    • Title: "Manipulating nitration and stabilization to achieve high energy: 4-nitro-pyrazoles."
    • Source:N
    • Context: Discusses the reactivity of pyrazole C-4 vs aryl rings and thermal stability.
  • Amine Salt Stabilization

    • Title: "Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride."
    • Source:ResearchG
    • Context: Although for the dimethyl analog, this establishes the industry standard for isolating aminopyrazoles as HCl salts to prevent oxid
  • Genotoxic Impurity Control

    • Title: "(4-Chlorophenyl)hydrazine Safety and Properties."[2]

    • Source:PubChem[1][2]

    • Context: Safety data sheet and reactivity profile for the starting hydrazine.

Sources

Validation & Comparative

FTIR Characterization & Process Monitoring Guide: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

As a Senior Application Scientist, I often encounter the challenge of rapidly validating heterocyclic scaffolds during lead optimization. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is a critical intermediate, often serving as a precursor for kinase inhibitors and COX-2 targeting ligands.

This guide moves beyond simple peak listing. It provides a comparative spectral analysis designed to validate the synthesis of the 4-amine target against its two most common confounders:

  • The Precursor: 1-(4-Chlorophenyl)-3-methyl-4-nitropyrazole (Process Monitoring).

  • The Isomer: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (Structural Integrity).

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components. The 4-amine position is electronically distinct from the 5-amine due to cross-conjugation effects with the pyrazole ring system.

VibrationalLogic Compound 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-4-amine Amine 4-NH2 Group (Primary Amine) Compound->Amine Target Signal Ring Pyrazole Core (C=N, C=C) Compound->Ring Scaffold Signal Aryl N1-Aryl Chloride (C-Cl, Ar-H) Compound->Aryl Substituent Signal Peak1 Peak1 Amine->Peak1 Sym/Asym Stretch ~3300-3450 cm⁻¹ Peak2 Peak2 Amine->Peak2 Scissoring ~1620 cm⁻¹ Peak3 Peak3 Ring->Peak3 Ring Breathing ~1580-1600 cm⁻¹ Peak4 Peak4 Aryl->Peak4 C-Cl Stretch ~1090 cm⁻¹ Peak5 Peak5 Aryl->Peak5 OOP Bending ~820-830 cm⁻¹ (p-sub)

Figure 1: Vibrational assignment logic map linking structural motifs to specific IR regions.

Comparative Spectral Analysis
Scenario A: Process Monitoring (Nitro Reduction)

The most frequent application of FTIR for this compound is monitoring the reduction of the 4-nitro precursor to the 4-amine . This is a "disappearance-appearance" workflow.

Critical Protocol: The reaction is deemed complete only when the strong NO₂ asymmetric stretch at ~1530 cm⁻¹ is fully extinguished.

Functional GroupVibration ModePrecursor (4-Nitro) Target (4-Amine) Status
Primary Amine N-H Stretch (Asym/Sym)Absent3420 / 3340 cm⁻¹ (Doublet)APPEARS
Nitro Group N-O Stretch (Asym)~1530 cm⁻¹ (Strong)AbsentDISAPPEARS
Nitro Group N-O Stretch (Sym)~1350 cm⁻¹ (Medium)AbsentDISAPPEARS
Amine N-H ScissoringAbsent~1620-1635 cm⁻¹ APPEARS
Aryl Chloride C-Cl Stretch~1090 cm⁻¹~1090 cm⁻¹Unchanged

Expert Insight: The N-H scissoring band (~1620 cm⁻¹) often overlaps with the pyrazole C=N ring stretch. Look for a broadening or intensity increase in this region rather than a distinct new peak if resolution is low.

Scenario B: Isomer Differentiation (4-Amine vs. 5-Amine)

Commercially, the 5-amine isomer (1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine) is more stable and common. Distinguishing them via FTIR requires focusing on the Fingerprint Region and H-Bonding patterns .

FeatureTarget (4-Amine) Alternative (5-Amine) Mechanistic Reason
NH₂ Profile Sharper, distinct doubletBroader, often lower freq shift5-NH₂ forms intramolecular H-bonds with N2 of the ring.
C=N Ring Stretch ~1580-1590 cm⁻¹~1550-1570 cm⁻¹Conjugation path differs; 5-amine feeds e- directly into N1-Aryl system.
Fingerprint (OOP) ~820-830 cm⁻¹ (Dominant)Multiple bands <800 cm⁻¹Para-substituted aryl C-H bending is cleaner in the 4-amine structure.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol which includes an internal validity check.

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal. Note: KBr pellets are acceptable but often introduce moisture (3400 cm⁻¹ interference) which masks the critical amine region.

Step-by-Step Procedure:

  • Background Collection: Clean crystal with isopropanol. Collect 32 scans of air background.

  • Sample Prep: Ensure the sample is a dry, free-flowing powder. (Wet samples will show broad OH bands masking the NH doublet).

  • Deposition: Place ~2 mg of sample on the crystal. Apply high pressure (clamp) to ensure contact.

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution 4 cm⁻¹.

  • Validation Check (The "Self-Check"):

    • Check 2350 cm⁻¹: If CO₂ peaks are inverted, background has shifted. Re-run.

    • Check 1090 cm⁻¹: The C-Cl peak must be present. If absent, the sample identity is incorrect (likely lost the chlorophenyl group or wrong starting material).

Protocol Start Start Analysis Prep Sample Drying (Vacuum Oven, 40°C) Start->Prep ATR ATR Deposition (High Pressure Clamp) Prep->ATR Scan Acquire Spectrum (4000-600 cm⁻¹) ATR->Scan Check1 Decision: Is 1530 cm⁻¹ present? Scan->Check1 Result1 Reaction Incomplete (Residual Nitro) Check1->Result1 Yes Check2 Decision: Is 3300-3450 cm⁻¹ doublet present? Check1->Check2 No Check2->Prep No (Wet/Amorphous) Result2 Target Confirmed (4-Amine) Check2->Result2 Yes

Figure 2: Decision tree for process monitoring of the nitro-to-amine reduction.

References
  • NIST Chemistry WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Isomer Comparison Data). National Institute of Standards and Technology. Link

  • Sigma-Aldrich. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine (Commercial Standard).Link

  • PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine (Structural Analog Data). National Library of Medicine. Link

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines (Synthesis Context).Link

  • Spectrochimica Acta Part A. Vibrational analysis of pyrazole derivatives. (General group frequency assignment for aminopyrazoles). Link

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorophenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the structural elucidation of novel compounds is a cornerstone of development. Among the myriad of heterocyclic scaffolds, chlorophenyl pyrazole amines represent a significant class of molecules with diverse biological activities. Understanding their behavior under mass spectrometric analysis is paramount for their identification, characterization, and metabolic profiling. This technical guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of chlorophenyl pyrazole amines, offering field-proven insights into how substitution patterns and ionization techniques influence their gas-phase fragmentation.

The Structural Core and Its Mass Spectrometric Significance

Chlorophenyl pyrazole amines are characterized by a pyrazole ring, a versatile five-membered heterocycle, substituted with both a chlorophenyl group and an amine functionality. The inherent structural features—the aromatic chlorophenyl ring, the nitrogen-rich pyrazole core, and the basic amine group—govern their fragmentation pathways. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) and the nature of the amine (primary, secondary, or tertiary) introduce subtle yet distinct differences in their mass spectra, which can be leveraged for unambiguous identification.

General Fragmentation Pathways: A Tale of Two Rings and a Functional Group

Upon ionization in a mass spectrometer, chlorophenyl pyrazole amines undergo a series of predictable fragmentation reactions. The primary fragmentation events are dictated by the stability of the resulting fragment ions and neutral losses. Two main scenarios are typically observed, depending on the ionization method employed: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI-MS): The Hard Ionization Approach

Electron ionization is a high-energy technique that often leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule. For chlorophenyl pyrazole amines, the fragmentation is typically initiated by the loss of an electron from the nitrogen-rich pyrazole ring or the lone pair of the amine nitrogen.

A foundational aspect of pyrazole fragmentation involves the cleavage of the pyrazole ring itself. Common fragmentation pathways for substituted pyrazoles include the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N2) from the [M-H]+ ion.[1][2]

Key Fragmentation Pathways under EI-MS:

  • Cleavage of the C-N bond connecting the chlorophenyl ring to the pyrazole: This is a common fragmentation pathway, leading to the formation of a chlorophenyl radical cation or a pyrazole amine radical cation. The relative abundance of these ions will depend on the stability of the respective fragments.

  • Fragmentation of the Pyrazole Ring: As established in the literature for substituted pyrazoles, expect to see losses of HCN and N2, leading to characteristic fragment ions.[1][2]

  • Loss of Chlorine: The loss of a chlorine radical or HCl from the molecular ion or subsequent fragment ions is a diagnostic fragmentation for chloro-substituted aromatic compounds.

  • Alpha-Cleavage adjacent to the Amine: The C-C bond adjacent to the amine nitrogen can undergo cleavage, leading to the formation of a resonance-stabilized iminium ion. This is a dominant fragmentation pathway for aliphatic amines.

The following diagram illustrates a generalized EI-MS fragmentation workflow for a representative chlorophenyl pyrazole amine.

G cluster_ring Ring Fragmentation cluster_substituent Substituent Cleavage M [M]+• Chlorophenyl Pyrazole Amine F1 [M-Cl]+ M->F1 - Cl• F2 [Chlorophenyl]+• M->F2 C-N Cleavage F3 [Pyrazole Amine]+• M->F3 C-N Cleavage F4 [M-HCN]+• M->F4 - HCN F5 [M-N2]+• M->F5 - N2 F6 Iminium Ion M->F6 α-Cleavage

Caption: Generalized EI-MS Fragmentation Workflow.

Electrospray Ionization (ESI-MS/MS): The Soft Ionization Approach

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule [M+H]+ with minimal in-source fragmentation. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for a more controlled fragmentation process, often targeting the most labile bonds.

For chlorophenyl pyrazole amines, protonation is likely to occur at the most basic site, which is typically the amine nitrogen or one of the pyrazole nitrogens. The fragmentation of the [M+H]+ ion will then proceed from this charged site.

Key Fragmentation Pathways under ESI-MS/MS:

  • Loss of the Amine Group: Cleavage of the C-N bond of the amine substituent can lead to the loss of ammonia (for a primary amine) or an alkylamine.

  • Cleavage of the Chlorophenyl-Pyrazole Bond: Similar to EI, this bond can cleave, but the charge will be retained on one of the fragments. The protonated chlorophenyl or protonated pyrazole amine fragments are commonly observed.

  • Ring Opening of the Pyrazole: The protonated pyrazole ring can undergo ring opening followed by fragmentation, often leading to the loss of small neutral molecules.

The following diagram illustrates a generalized ESI-MS/MS fragmentation workflow.

G cluster_amine Amine Loss cluster_cleavage Bond Cleavage MH [M+H]+ Protonated Molecule F1 [M+H - NH3]+ MH->F1 - NH3 F2 [Chlorophenyl]+ MH->F2 C-N Cleavage F3 [Pyrazole Amine+H]+ MH->F3 C-N Cleavage F4 Ring-Opened Fragments MH->F4 Pyrazole Ring Opening

Caption: Generalized ESI-MS/MS Fragmentation Workflow.

The Influence of Chlorine Position: A Comparative Analysis

The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly influence the fragmentation pattern, particularly in EI-MS. This is often due to "ortho effects," where the proximity of the substituent to the pyrazole ring facilitates unique fragmentation pathways.

Chlorine PositionExpected Influence on Fragmentation
Ortho May exhibit enhanced loss of HCl due to intramolecular hydrogen abstraction from the pyrazole or amine nitrogen. This can lead to the formation of a stable cyclic fragment ion.
Meta Fragmentation is expected to be more "typical," with less influence from the chlorine position on the initial fragmentation steps. Cleavage of the chlorophenyl-pyrazole bond and pyrazole ring fragmentation will likely dominate.
Para Similar to the meta isomer, the fragmentation is expected to follow general pathways. However, the electronic effect of the para-chloro substituent may influence the relative abundance of certain fragment ions compared to the meta isomer.

Experimental Protocol: A Step-by-Step Guide to Analysis

To obtain high-quality and reproducible mass spectra of chlorophenyl pyrazole amines, a well-defined experimental protocol is essential. The following provides a general workflow for both GC-MS (for EI) and LC-MS/MS (for ESI) analysis.

Sample Preparation
  • Dissolution: Dissolve the chlorophenyl pyrazole amine standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

  • Dilution: For analysis, dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition for LC-MS or a volatile solvent for GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to obtain a comprehensive fragmentation pattern.

Data Interpretation and Comparative Analysis

The acquired mass spectra should be carefully analyzed to identify the molecular ion and key fragment ions. High-resolution mass spectrometry is invaluable for determining the elemental composition of each fragment, which greatly aids in proposing fragmentation mechanisms.

A comparative table summarizing the expected key fragments for a hypothetical 1-(4-chlorophenyl)-1H-pyrazol-5-amine is presented below.

IonizationFragment IonProposed StructureKey Diagnostic Value
EI [M]+•C9H8ClN3+•Molecular weight confirmation
[M-Cl]+C9H8N3+Loss of chlorine
[C6H4Cl]+•Chlorophenyl cationIndicates chlorophenyl moiety
[C3H4N3]+•Pyrazole amine fragmentIndicates pyrazole amine core
ESI [M+H]+C9H9ClN3+Protonated molecule
[M+H - NH3]+C9H6ClN2+Loss of ammonia from primary amine
[C6H5Cl+H]+Protonated chlorobenzeneConfirms chlorophenyl group
[C3H5N3+H]+Protonated pyrazole amineConfirms pyrazole amine core

Conclusion

The mass spectrometric fragmentation of chlorophenyl pyrazole amines is a complex yet predictable process governed by the interplay of the chlorophenyl ring, the pyrazole core, and the amine substituent. By understanding the fundamental fragmentation pathways under both EI and ESI conditions, and by considering the influence of the chlorine atom's position, researchers can confidently identify and characterize these important molecules. The provided experimental protocols and comparative data serve as a robust starting point for the in-depth structural analysis of this versatile class of compounds, ultimately accelerating the pace of drug discovery and development.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

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A Comparative Guide to Stability-Indicating HPLC Method Development for the Purity Assay of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1] The purity of such active pharmaceutical ingredients (APIs) or key intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a robust, reliable, and stability-indicating analytical method is imperative for quality control and stability testing.

This guide provides an in-depth, comparative analysis of the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine. We will explore the rationale behind the selection of various chromatographic parameters, from stationary phase chemistry to mobile phase composition. The objective is to establish a method that can accurately quantify the main component while effectively separating it from potential process-related impurities and degradation products, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Analyte Properties and Chromatographic Challenges

The molecular structure of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine, featuring a basic primary amine, a pyrazole ring, and a chlorophenyl group, presents specific challenges in RP-HPLC. The primary amine group (pKa estimated to be in the range of 4-5) makes the compound's retention and peak shape highly sensitive to the mobile phase pH.[5] Furthermore, the aromatic systems can engage in secondary π-π interactions with the stationary phase. The key challenge is to achieve a symmetrical peak shape, avoiding the common issue of peak tailing that occurs when basic analytes interact with acidic residual silanol groups on the silica-based stationary phase.[6]

Caption: Chemical Structure of the Analyte.

Systematic Method Development Strategy

A systematic and logical approach is crucial for efficient and effective HPLC method development. The process begins with understanding the analyte's physicochemical properties and progresses through a series of screening and optimization steps to arrive at a validated, robust method.

MethodDevelopmentWorkflow start Analyte Characterization (Structure, pKa, Solubility) col_select Column Screening (C18, C8, Phenyl-Hexyl) start->col_select Initial Knowledge mp_select Mobile Phase Screening (Organic Modifier, pH, Buffer) col_select->mp_select Iterative Process detection Wavelength Selection (UV Spectrum Analysis) mp_select->detection optimization Method Optimization (Gradient, Flow Rate, Temp.) detection->optimization Fine-Tuning forced_deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) optimization->forced_deg specificity Establish Specificity & Stability-Indicating Capability forced_deg->specificity validation Method Validation (ICH Q2(R1) Guidelines) specificity->validation Pre-requisite final_method Final Robust HPLC Method validation->final_method

Caption: HPLC Method Development Workflow.

Comparative Evaluation of Chromatographic Conditions

Stationary Phase (Column) Selection

The choice of the stationary phase is paramount as it governs the primary interaction mechanism. Three columns with different selectivities were compared to find the optimal balance of retention, resolution, and peak shape. The principle of "like dissolves like" is a good starting point, but empirical testing is essential.[7][8]

Experimental Protocol:

  • Mobile Phase: 50:50 (v/v) Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: 254 nm.

  • Analyte Concentration: 0.1 mg/mL.

Table 1: Comparison of Chromatographic Columns

Stationary PhaseRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Rationale for Performance
Standard C18 (end-capped)4.81.84500Moderate retention, but significant tailing (As > 1.5) due to silanol interaction with the basic amine.
C83.51.64800Lower retention due to reduced hydrophobicity. Tailing is still present, though slightly improved over C18.
Phenyl-Hexyl (Selected) 6.2 1.1 8500 Excellent peak shape (As ≈ 1.0) and higher plate count. The phenyl rings provide alternative π-π interactions, which enhance retention and selectivity for the aromatic analyte, while potentially shielding the analyte from residual silanols.
Mobile Phase Optimization

The mobile phase composition, particularly the organic modifier and pH, dictates retention time and selectivity.[9]

A. Organic Modifier Comparison

Acetonitrile and methanol are common organic modifiers in RP-HPLC. They were compared using the selected Phenyl-Hexyl column.

Table 2: Comparison of Organic Modifiers

Organic ModifierPeak Shape (As)Backpressure (psi)Selectivity Note
Acetonitrile (Selected) 1.1 1800 Provided sharper peaks and better resolution from early-eluting impurities.
Methanol1.32500Resulted in broader peaks and significantly higher system pressure.

B. Aqueous Phase pH

For a basic compound like 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine, controlling the mobile phase pH is critical.[10] An acidic pH (typically 2 units below the analyte's pKa) ensures the amine is fully protonated, leading to consistent retention and masking of silanol interactions, thereby improving peak shape.[5][6]

Experimental Observation: A screen of pH values from 2.5 to 4.5 was conducted using a phosphate buffer. The best peak symmetry and reproducibility were achieved at pH 3.0 . At higher pH values (e.g., 4.5), peak broadening and tailing became more pronounced.

Forced Degradation and Method Specificity

To ensure the method is stability-indicating, forced degradation studies were performed on the analyte.[11] The goal is to generate potential degradation products and prove that the analytical method can separate them from the parent peak.[12][13] A degradation of 5-20% is generally considered optimal for this purpose.[12]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradation PeaksObservations
Acid Hydrolysis12.5%2Major degradant at RRT 0.85.
Base Hydrolysis8.2%1Major degradant at RRT 1.15.
Oxidative Degradation18.9%3Significant degradation, likely at the amine group.[14]
Thermal Degradation< 1.0%0Compound is stable to dry heat.
Photolytic Degradation3.5%1Minor degradation observed.

Specificity: In all stressed samples, the degradation products were well-resolved from the main analyte peak (resolution > 2.0), confirming the stability-indicating nature of the method. The mass balance was found to be between 98.5% and 101.2%, demonstrating that all degradation products were adequately detected.[15]

Optimized Method Protocol and Validation Summary

Based on the comparative experiments, the final optimized method was established and subsequently validated according to ICH Q2(R1) guidelines.[2]

Final Optimized HPLC Method
  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 245 nm (determined from UV maxima).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

Method Validation Summary

The method was validated to demonstrate its suitability for the intended purpose.

Table 4: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria (ICH)
Specificity No interference from blank, placebo, or degradation peaks. Resolution > 2.0 for all peaks.Method is specific.
Linearity Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Range 10 - 150 µg/mLAs per application.
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)0.45%RSD ≤ 2.0%
- Intermediate Precision0.68%RSD ≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mLReportable
Limit of Quantitation (LOQ) 0.10 µg/mLReportable
Robustness %RSD < 2.0 for minor changes in flow rate (±0.1 mL/min), pH (±0.2), and column temp (±2°C).Method is robust.

Conclusion

A selective, specific, accurate, and robust stability-indicating RP-HPLC method for the purity assay of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine has been successfully developed and validated. The comparative evaluation demonstrated that a Phenyl-Hexyl stationary phase provides superior peak shape and resolution for this basic, aromatic analyte. The use of an acidic mobile phase (pH 3.0) with an acetonitrile gradient was critical for achieving symmetrical peaks and resolving the API from its degradation products. The comprehensive validation, performed in line with ICH guidelines, confirms that this method is highly suitable for routine quality control and stability studies in a regulated pharmaceutical environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds - YMC America, Inc. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Applied Measurement Science. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 9(5), 624-633. [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Waters Column Selection Guide for Polar Compounds. [Link]

  • Pragmatic Rules for GC Column Selection - LCGC International. [Link]

  • Chromatography Column Selection Guide - Biocompare. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. [Link]

  • Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E, E71(Pt 3), o193. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences), 38(1), 1-18. [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3), 1-12. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. European Journal of Medicinal Chemistry, 38(11-12), 959-74. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(1), 1-8. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorganic Chemistry, 72, 115-125. [Link]

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A Comparative Guide to the Crystal Structure Determination of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of the pyrazole derivative 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine. Pyrazole-based compounds are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and applications in coordination chemistry.[1][2][3] The precise determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, designing novel therapeutic agents, and engineering new materials.

This document will delve into the experimental workflow, from synthesis to data analysis, and offer a comparative perspective on alternative and complementary analytical techniques. The insights provided are grounded in established scientific principles and aim to equip researchers with the knowledge to confidently approach the structural elucidation of similar small molecules.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The formation of a well-ordered crystal lattice is a prerequisite for a successful single-crystal X-ray diffraction experiment.

General Synthesis of 1-Aryl-3-methyl-1H-pyrazol-4-amines

While a specific protocol for the title compound is not publicly documented, a general and robust method for the synthesis of related pyrazole derivatives involves the condensation of a β-ketoester with a substituted hydrazine.[4] This is often followed by functional group manipulations to introduce the desired amine substituent.

Experimental Protocol: A Representative Synthesis

  • Step 1: Synthesis of the Pyrazolone Intermediate.

    • To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add 4-chlorophenylhydrazine hydrochloride (1 equivalent).

    • Add a catalytic amount of a suitable acid, such as acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the pyrazolone intermediate, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, to precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Step 2: Formation of the Aminopyrazole.

    • The conversion of the pyrazolone to the corresponding aminopyrazole can be achieved through various synthetic routes, often involving nitrosation followed by reduction, or through rearrangement reactions.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the process.[5] For small molecules like the target compound, slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent or solvent mixture at room temperature. Common solvents for pyrazole derivatives include acetonitrile, ethanol, and acetone.[1][6]

  • Preparation: Filter the solution to remove any particulate matter.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

  • Crystal Growth: As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals over a period of several days to weeks.

  • Harvesting: Carefully harvest the best-formed crystals for X-ray analysis.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Structure Elucidation

SCXRD is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can deduce bond lengths, bond angles, and intermolecular interactions with high precision.

The SCXRD Workflow

SCXRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Compound Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B a_N_amine N-H b_N_pyrazole N a_N_amine->b_N_pyrazole Hydrogen Bond (N-H...N) a_pyrazole Pyrazole Ring b_chlorophenyl Chlorophenyl Ring a_pyrazole->b_chlorophenyl π-π Stacking

Sources

A Comparative Guide to the Bioactivity of 3-Methyl vs. 3-Phenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," a molecular framework that consistently yields biologically active compounds across a wide array of therapeutic targets.[1][2][3][4] The versatility of the pyrazole ring, particularly the ease of its functionalization at various positions, allows for the fine-tuning of pharmacological properties. A critical point of modification is the 3-position, where the nature of the substituent can profoundly influence the compound's interaction with biological targets. This guide provides an in-depth comparison of the bioactivity of two fundamental classes of pyrazole derivatives: 3-methyl and 3-phenyl pyrazole amines. We will explore how the seemingly simple substitution of a methyl group for a phenyl ring can dramatically alter the biological profile of the resulting molecule, with supporting experimental data and protocols for researchers in drug discovery.

The Rationale: Why Methyl vs. Phenyl?

The choice between a methyl and a phenyl group at the 3-position of a pyrazole amine core is a fundamental decision in scaffold design, driven by the distinct physicochemical properties of these substituents.

  • The Methyl Group: As a small, electron-donating alkyl group, the methyl substituent offers a localized, sterically unassuming profile. Its primary influence is often electronic, subtly modulating the electron density of the pyrazole ring. In the context of a binding pocket, it can engage in hydrophobic interactions without demanding significant spatial accommodation.

  • The Phenyl Group: In contrast, the phenyl group is a bulky, aromatic substituent. It introduces significant steric hindrance, which can either be beneficial for occupying a large hydrophobic pocket or detrimental if the binding site is constrained. Furthermore, the aromatic nature of the phenyl ring allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. The phenyl ring itself can also be further functionalized, opening avenues for secondary interactions and vector-controlled modifications.

This fundamental difference in size, shape, and electronic nature is the primary driver for the observed variations in bioactivity, influencing everything from receptor binding affinity and enzyme inhibition to cell permeability and metabolic stability.

Comparative Bioactivity: A Tale of Two Substituents

Direct, head-to-head comparisons of 3-methyl and 3-phenyl pyrazole amines across a range of biological assays are not always found in a single study. However, by synthesizing data from various sources, a clear trend emerges: the phenyl group often confers greater potency, particularly in anticancer and kinase inhibition assays, likely due to its ability to form more extensive interactions within target binding sites. Conversely, the impact on antimicrobial activity can be more varied.

Anticancer and Kinase Inhibitory Activity

In the realm of oncology, many pyrazole derivatives function as kinase inhibitors, targeting dysregulated signaling pathways crucial for cancer cell proliferation and survival.[5] The Ras/Raf/MEK/ERK pathway is a prominent target, playing a central role in many human cancers.[1][6][7][8]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1: A simplified diagram of the Ras/Raf/MEK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors. 3-Phenyl pyrazole derivatives often exhibit potent inhibition of Raf kinases.

Structure-activity relationship (SAR) studies often reveal a preference for larger, hydrophobic groups at the 3-position for effective kinase inhibition. The phenyl group can occupy the hydrophobic pocket of the ATP-binding site, and potential π-stacking interactions can further stabilize the inhibitor-enzyme complex.

In a study investigating 5-aminopyrazoles for anticancer activity, a methyl group was specifically introduced at the C3 position of the pyrazole scaffold to explore its impact.[9] While this study did not include a direct phenyl comparison, it highlights the strategic importance of this position in modulating bioactivity. Another study on pyrazole derivatives as anticancer agents found that compounds with a 3-phenyl group showed significant cytotoxic activity against various cancer cell lines.[10]

Compound TypeTarget/AssayBioactivity Metric (IC50/GI50)Reference
3,5-Diphenyl-1H-pyrazoleCytotoxicity vs. CFPAC-1 (Pancreatic Cancer)61.7 ± 4.9 µM[11]
3,5-Dimethyl-1H-pyrazoleCytotoxicity vs. CFPAC-1 (Pancreatic Cancer)> 100 µM (less active)[11]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleCytotoxicity vs. MCF-7 (Breast Cancer)81.48 ± 0.89 µM[11]
3-(trifluoromethyl)-5-methyl-1H-pyrazoleCytotoxicity vs. MCF-7 (Breast Cancer)> 100 µM (less active)[11]
Substituted 3-phenyl-pyrazolesKinase Inhibition (e.g., AKT1, EGFR, p38α)Potent inhibition observed[12]
Substituted 3-methyl-pyrazolesKinase InhibitionOften show activity, but selectivity can be an issue[13]

Table 1: Comparative Anticancer and Kinase Inhibitory Activities.

The data suggests that the larger phenyl group is often advantageous for achieving high potency in anticancer and kinase inhibition assays.

Antimicrobial Activity

The influence of the 3-substituent on antimicrobial activity is more nuanced. While hydrophobicity, often enhanced by a phenyl group, is generally beneficial for membrane interaction and penetration, the specific interactions with bacterial or fungal targets determine the overall efficacy.

Studies on pyrazole derivatives have shown that substitutions on a phenyl ring can significantly impact antimicrobial potency. For example, the introduction of hydrophobic groups like halogens onto a 3-phenyl ring has been shown to increase antibacterial activity.[4][14] This suggests that the phenyl ring acts as a valuable scaffold for further optimization.

Compound TypeOrganism(s)Bioactivity Metric (MIC)Reference
3-Methyl-pyrazole derivativesE. coli, S. epidermidis, A. nigerMICs as low as 0.25 µg/mL for some derivatives[15]
3-Phenyl-pyrazole derivativesGram-positive bacteriaMICs in the range of 1-4 µg/mL for some derivatives[14]
Phenyl-substituted pyrazolesS. aureus, C. albicansShowed potent activity, often influenced by other substituents[3]

Table 2: Representative Antimicrobial Activities of Pyrazole Derivatives.

In the antimicrobial context, a direct comparison is more complex as the overall substitution pattern on both the pyrazole and the phenyl ring plays a crucial role. However, the phenyl group provides a platform for introducing features known to enhance antimicrobial activity, such as halogens and other hydrophobic moieties.[4]

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of the core scaffolds and their subsequent biological evaluation.

Synthesis of 3-Substituted Pyrazole Amines

The synthesis of 3-methyl- and 3-phenyl-1H-pyrazol-5-amines typically proceeds via the condensation of a β-ketonitrile with hydrazine.

dot graph [rankdir=LR]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "Synthesis of 3-Methyl-1H-pyrazol-5-amine" A [label="Cyanoacetone"]; B [label="Hydrazine Hydrate"]; C [label="Cyclocondensation"]; D [label="3-Methyl-1H-pyrazol-5-amine"]; A -> C; B -> C; C -> D; end

subgraph "Synthesis of 3-Phenyl-1H-pyrazol-5-amine" E [label="Benzoylacetonitrile"]; F [label="Hydrazine Hydrate"]; G [label="Cyclocondensation"]; H [label="3-Phenyl-1H-pyrazol-5-amine"]; E -> G; F -> G; G -> H; end

caption [label="Figure 2: General synthetic routes.", shape=plaintext, fontcolor="#5F6368"]; Figure 2: General synthetic routes for 3-methyl- and 3-phenyl-1H-pyrazol-5-amines.

Protocol 3.1.1: Synthesis of 3-Methyl-1H-pyrazol-5-amine [16]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetone (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: The product may precipitate upon cooling or after the addition of cold water. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Protocol 3.1.2: Synthesis of 3-Phenyl-1H-pyrazol-5-amine

This synthesis follows a similar procedure to the 3-methyl analogue, substituting benzoylacetonitrile for cyanoacetone.

  • Reaction Setup: Dissolve benzoylacetonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up and Isolation: Cool the mixture, and the product will typically precipitate. Filter the solid, wash with cold ethanol, and dry to yield 3-phenyl-1H-pyrazol-5-amine.

Biological Evaluation Protocols

Protocol 3.2.1: MTT Assay for Cytotoxicity [4][15][17]

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-methyl and 3-phenyl pyrazole amine derivatives) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3.2.2: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The substitution at the 3-position of the pyrazole amine scaffold is a critical determinant of biological activity. The available data strongly suggests that the 3-phenyl group is often advantageous for developing potent anticancer and kinase inhibitors , likely due to its size and ability to engage in multiple types of interactions within the target's binding site. The phenyl ring also serves as a versatile anchor for further chemical modifications to enhance potency and selectivity.

In contrast, the 3-methyl group, while yielding active compounds, may result in lower potency in these contexts . However, in the field of antimicrobial research, the smaller methyl group can still be part of highly active molecules, and the ultimate efficacy depends on the overall substitution pattern and the specific microbial target.

For researchers and drug development professionals, this comparison underscores the importance of rational design in lead optimization. The choice between a methyl and a phenyl substituent is not arbitrary but a strategic decision based on the therapeutic target and the desired pharmacological profile. Future work should focus on systematic, direct comparative studies of 3-methyl and 3-phenyl pyrazole amine libraries against a broad panel of kinases and microbial strains to further delineate these structure-activity relationships and guide the development of next-generation pyrazole-based therapeutics.

References

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  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). ACS Publications. [Link]

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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. (2025). University of Pretoria Repository. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). [Source URL not available]
  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Comparison of inhibitory activities (IC50 μM) of compounds on three targets. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Synthesis and Validation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic methodologies for obtaining 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine, a key intermediate in the development of various pharmacologically active compounds. We will explore a classical and robust synthesis route, propose a modern alternative, and detail the necessary validation protocols to ensure the production of a high-quality, well-characterized final product. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a focal point of drug discovery efforts. The specific compound, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine, and its analogs are of particular interest due to their potential applications in the development of targeted therapies. The validation of a reliable and efficient synthesis method is paramount for ensuring the reproducibility of research and the quality of downstream applications.

Primary Synthesis Route: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a time-tested and versatile method, offers a reliable pathway to 1,3,4-substituted pyrazoles. This method involves the condensation of a β-keto compound with a hydrazine derivative. For our target molecule, we will utilize (4-chlorophenyl)hydrazine and a suitably functionalized four-carbon building block.

Rationale for Method Selection

The Knorr synthesis is chosen as the primary route due to its high degree of predictability, scalability, and the ready availability of starting materials. The reaction proceeds through a well-understood mechanism, allowing for rational optimization of reaction conditions.

Experimental Protocol: Knorr Synthesis

Step 1: Synthesis of 2-(aminomethylene)-3-oxobutanal

This intermediate can be prepared from commercially available 3-oxobutanal and a suitable amine source.

Step 2: Cyclization with (4-chlorophenyl)hydrazine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Add sodium acetate (1.1 eq) to the solution to liberate the free hydrazine.

  • To this mixture, add a solution of 2-(aminomethylene)-3-oxobutanal (1.0 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

Visualizing the Workflow: Knorr Synthesis

Knorr_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-chlorophenylhydrazine 4-chlorophenylhydrazine Cyclization Condensation and Cyclization (Ethanol, Reflux) 4-chlorophenylhydrazine->Cyclization 3-oxobutanal_derivative 2-(aminomethylene)-3-oxobutanal 3-oxobutanal_derivative->Cyclization Solvent_Removal Solvent Removal Cyclization->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Final_Product 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-4-amine Purification->Final_Product

Caption: Workflow for the Knorr synthesis of the target pyrazole.

Alternative Synthesis Route: Thorpe-Ziegler Cyclization

A modern and efficient alternative to the Knorr synthesis is the Thorpe-Ziegler cyclization of appropriately substituted enaminonitriles.[4] This method often provides high yields and can be amenable to a wider range of substrates.

Rationale for Method Selection

The Thorpe-Ziegler approach is presented as a compelling alternative due to its potential for higher atom economy and often milder reaction conditions compared to classical condensation methods. It represents a more contemporary strategy in heterocyclic synthesis.

Experimental Protocol: Thorpe-Ziegler Cyclization

Step 1: Synthesis of 2-(4-chlorophenylamino)-3-methylbut-2-enenitrile

This enaminonitrile intermediate is prepared by the condensation of 3-amino-3-methylacrylonitrile with a 4-chlorophenyl source.

Step 2: Intramolecular Cyclization

  • To a solution of 2-(4-chlorophenylamino)-3-methylbut-2-enenitrile (1.0 eq) in a suitable solvent such as DMF, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

Visualizing the Workflow: Thorpe-Ziegler Cyclization

Thorpe_Ziegler_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Enaminonitrile 2-(4-chlorophenylamino)-3-methylbut-2-enenitrile Cyclization Intramolecular Cyclization (Strong Base, DMF) Enaminonitrile->Cyclization Quenching Aqueous Quench Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-4-amine Purification->Final_Product

Caption: Workflow for the Thorpe-Ziegler synthesis of the target pyrazole.

Comparative Analysis of Synthesis Methods

ParameterKnorr Pyrazole SynthesisThorpe-Ziegler Cyclization
Starting Materials Readily available β-keto compounds and hydrazinesRequires synthesis of a specific enaminonitrile
Reaction Conditions Typically requires heating (reflux)Can often be performed at room temperature
Reagents Generally uses common laboratory reagentsRequires a strong, air-sensitive base (e.g., NaH)
Potential Yield Moderate to goodGood to excellent
Scalability Well-established for large-scale synthesisMay require optimization for large-scale reactions
Safety Considerations Standard laboratory precautionsRequires careful handling of strong bases

Validation of the Synthesized Product

Regardless of the synthetic route chosen, rigorous validation of the final product is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are indispensable for the comprehensive characterization of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine.

Analytical Techniques and Expected Results
Analytical TechniquePurposeExpected Observations
¹H NMR Spectroscopy To determine the proton environment and confirm the molecular structure.Signals corresponding to the aromatic protons of the chlorophenyl group, the pyrazole ring proton, the methyl group protons, and the amine protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Spectroscopy To identify all unique carbon atoms in the molecule.Resonances for all carbon atoms in the chlorophenyl ring, the pyrazole ring, and the methyl group.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₀ClN₃.[5]
Infrared (IR) Spectroscopy To identify functional groups present in the molecule.Characteristic absorption bands for N-H stretching (amine), C=N stretching (pyrazole ring), and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity (typically >95%).
Melting Point Analysis To determine the melting point range as an indicator of purity.A sharp and defined melting point range.
Visualizing the Validation Workflow

Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_confirmation Confirmation Synthesized_Product Synthesized 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-4-amine H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR HPLC HPLC Synthesized_Product->HPLC MP Melting Point Synthesized_Product->MP Structure_Confirmed Structure & Purity Confirmed H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed HPLC->Structure_Confirmed MP->Structure_Confirmed

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Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of pyrazole-based pharmaceuticals (e.g., COX-2 inhibitors, kinase inhibitors), the intermediate 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine (hereafter CMPA ) presents a specific analytical challenge. Its nitrogen-rich heterocyclic core combined with a halogen substituent creates a "perfect storm" for interference in classical combustion analysis.

This guide challenges the blind reliance on standard CHN combustion protocols. We demonstrate that while Elemental Analysis (EA) remains the regulatory gold standard, it requires specific modification for CMPA. We compare this against Quantitative NMR (qNMR) , which offers a superior, non-destructive alternative for routine purity assessment.[1][2]

Technical Profile & Analytical Challenges

Compound: 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine Formula:


Molecular Weight:  207.66  g/mol 
The "Halogen-Nitrogen" Interference Matrix

Standard combustion analyzers (Flash 2000, LECO CHN628) operate by combusting the sample in oxygen. For CMPA, two critical issues arise:

  • Chlorine Interference: The combustion produces

    
     and 
    
    
    
    gases. Without specific trapping, these halogens can react with the copper reduction tube (used to convert
    
    
    to
    
    
    ), leading to falsely high Nitrogen readings or rapid degradation of the catalyst.
  • Refractory Nitrogen: Pyrazole rings are thermally stable. Incomplete combustion leads to carbon micro-particulates (soot), resulting in low Carbon values.

Comparative Analysis: EA vs. qNMR vs. HRMS[3]

The following table summarizes the performance of three validation methods for CMPA.

FeatureMethod A: Modified Combustion (EA) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output % Composition (C, H, N)Absolute Purity (wt%)Exact Mass (

)
Destructive? Yes (~2–5 mg)No (Recoverable)Yes (<1 mg)
Accuracy

(Regulatory Limit)

(Dependent on IS)
< 5 ppm (Mass Error)
Specific Risk Halogen poisoning of detector; Incomplete combustion.Internal Standard overlap; Hygroscopicity.Ion suppression; Does not detect inorganic salts.
Throughput High (Automated)Medium (Manual Processing)High
Cost/Run LowHigh (Deuterated solvents)Medium
Experimental Data Simulation

Theoretical vs. Typical Experimental Deviations for CMPA

ElementTheoretical %Standard EA (Fail)Modified EA (Pass)qNMR Purity Calc.
Carbon 57.84%56.90% (Incomplete burn)57.75%N/A
Hydrogen 4.85%4.95%4.82%N/A
Nitrogen 20.24%21.10% (Cl interference)20.18%N/A
Purity 100%Failed Pass 99.8%

Validated Protocols

Protocol A: The "Modified" Combustion Method (Gold Standard)

Use this for final publication or regulatory submission.

The Causality: Standard combustion allows


 to pass into the reduction zone. We must introduce a chemical scrubber in situ.
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungstic Anhydride (
    
    
    
    ).
    • Why: These act as oxygen donors to ensure complete ring opening of the pyrazole.

  • Halogen Trap: Silver Wool or Silver Tungstate on Magnesium Oxide.

    • Why:

      
      . This effectively removes Chlorine gas before it reaches the thermal conductivity detector (TCD).
      
  • Workflow:

    • Weigh 2.0 mg (

      
       mg) of dried CMPA into a Tin capsule.
      
    • Add 5 mg of

      
       powder directly over the sample.
      
    • Crucial: Ensure the reduction tube contains a distinct layer of Silver wool at the top (combustion side).

    • Run Sulfanilamide standard (N-check) followed by p-Chlorobenzoic acid (Cl-check) to validate the trap efficiency.

Protocol B: qNMR Purity Assay (Routine Validation)

Use this for daily batch checks.

  • Solvent: DMSO-

    
     (Solubilizes CMPA effectively; prevents aggregation).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).

    • Why: TMB provides a clean singlet at

      
       ppm, which does not overlap with the CMPA aromatic signals (
      
      
      
      ppm) or the methyl group (
      
      
      ppm).
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Pulse Angle:

      
      .
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weight.

Decision Logic & Visualization

Diagram 1: Analytical Decision Matrix

When to use which method for CMPA validation.

DecisionMatrix Start Sample: CMPA Intermediate Purpose Define Purpose Start->Purpose Routine Routine Batch Check Purpose->Routine Regulatory Publication / FDA Submission Purpose->Regulatory qNMR Method: qNMR (DMSO-d6 + TMB) Routine->qNMR EA Method: Modified EA (Combustion + Ag Trap) Regulatory->EA Check Does Purity > 98%? qNMR->Check EA->Check Check->Start No (Recrystallize) HRMS Run HRMS for ID Check->HRMS Yes

Caption: Workflow for selecting between qNMR and Elemental Analysis based on the stage of drug development.

Diagram 2: Combustion Analysis Workflow (Halogen Specific)

The internal logic of the modified combustion process.

CombustionFlow Sample Sample + WO3 (Oxidation Catalyst) Furnace Combustion (950-1050°C) Sample->Furnace O2 Injection Gases Gases: CO2, H2O, NOx, Cl2, HCl Furnace->Gases Trap Silver (Ag) Trap (Removes Cl2/HCl) Gases->Trap Critical Step Reduction Reduction Tube (Cu: NOx -> N2) Trap->Reduction Halogen-Free Gas Detector TCD Detector (Measures N2, CO2, H2O) Reduction->Detector

Caption: The critical path of gas flow in a modified elemental analyzer, highlighting the Silver Trap intervention.

References

  • BenchChem. (2025).[3] A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic Techniques. BenchChem Guides. Link

  • Mahajan, S., & Singh, I. P. (2013).[1] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[1] Link

  • Analytik Jena. (n.d.). Combustion Elemental Analysis: Detection of Halogens and Sulfur.[4] Application Note. Link

  • Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[5][6] Inorganic Chemistry Frontiers.[5][6] Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.[7] CID 2735304.[7] Link

Sources

A Comparative Guide to the Antimicrobial Efficacy of Pyrazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Nitrogen-containing heterocyclic compounds have emerged as a particularly promising area of research, with the pyrazole scaffold being a focal point due to its remarkable versatility and broad spectrum of biological activities.[1][2] Pyrazole derivatives have demonstrated potent antimicrobial, anti-inflammatory, antiviral, and antitumor properties, making them a "privileged scaffold" in medicinal chemistry.[3][4][5][6]

This guide provides a comparative analysis of the antimicrobial efficacy of various pyrazole amine derivatives against clinically relevant pathogens. We will delve into the quantitative data supporting their performance against standard antibiotics, detail the rigorous experimental methodologies used for their evaluation, and explore their potential mechanisms of action.

Comparative Antimicrobial Performance

The effectiveness of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound required to inhibit the visible growth of a microorganism.[7] A lower MIC value indicates greater potency.

The following table summarizes the MIC values for several classes of pyrazole derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. For context, the performance of commonly used antibiotics is included.

Compound Class/DerivativeStaphylococcus aureus (Gram-positive)Acinetobacter baumannii (Gram-negative)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference Antibiotic(s) & MIC (µg/mL)
Pyrazole-Imine Hybrids [6]-1.56 - 12.5 µg/mL--Ciprofloxacin
Naphthyl-Substituted Pyrazole [8]0.78 - 1.56 µg/mL0.78 - 1.56 µg/mL--Vancomycin
Pyrazoline Derivative (Compound 9) [1]4 µg/mL (MDR strain)-Inactive-Oxacillin, Vancomycin (>128)
Pyrazole Hydrazone (Compound 21a) [9]62.5 - 125 µg/mL-62.5 - 125 µg/mL2.9 - 7.8 µg/mLChloramphenicol (125), Clotrimazole (7.8)
Thiazol-4-one/Thiophene Pyrazole [6]-As low as 0.78 µg/mL---
Pyrano[2,3-c] Pyrazole (Compound 5c) [10]6.25 - 50 µg/mL-6.25 - 50 µg/mL-Ciprofloxacin

Note: MIC values can vary based on specific substitutions on the pyrazole core and the specific strain of microorganism tested. MDR indicates a Multi-Drug Resistant strain.

From the data, it is evident that specific structural modifications to the pyrazole core can yield compounds with exceptional potency. For instance, Naphthyl-substituted pyrazoles and certain pyrazoline derivatives exhibit MIC values in the low microgram-per-milliliter range, rivaling or even surpassing the efficacy of standard antibiotics against resistant bacterial strains.[1][8] Notably, some pyrazole hydrazones show potent antifungal activity, an area of significant clinical need.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are essential. The broth microdilution method, as detailed by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a gold-standard technique for determining MIC values.[1]

Step-by-Step Methodology
  • Preparation of Test Compounds:

    • Dissolve the synthesized pyrazole derivatives in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 2000 µg/mL).

    • Scientist's Note: DMSO is used for its ability to dissolve a wide range of organic compounds and its low toxicity to most microorganisms at the final tested concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several morphologically similar bacterial colonies.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1]

    • Dilute this standardized suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.

    • Scientist's Note: A standardized inoculum is critical for reproducibility. An inoculum that is too low may lead to falsely low MICs, while one that is too high can result in falsely high MICs.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the stock test compound to the first well of a row and mix thoroughly. This creates a 1:2 dilution.

    • Transfer 50 µL from the first well to the second well, creating a two-fold serial dilution.

    • Repeat this process across the row to create a gradient of compound concentrations. Discard the final 50 µL from the last well.

    • The result is a plate with wells containing 50 µL of varying compound concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to each well.

    • This brings the final volume in each well to 100 µL and halves the compound concentrations, achieving the final desired test concentrations.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

    • Scientist's Note: The positive control must show distinct turbidity to validate the test, confirming the bacteria are viable. The negative control must remain clear, ensuring the sterility of the medium.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth (i.e., the first clear well in the dilution series).[7]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase Culture 1. Isolate Bacterial Colonies (Fresh Agar Plate) McFarland 3. Standardize Inoculum (0.5 McFarland) Culture->McFarland Suspend in saline Stock 2. Prepare Pyrazole Stock Solution (in DMSO) Plate 4. Perform Serial Dilution of Pyrazole in 96-Well Plate Stock->Plate Inoculate 5. Inoculate Plate with Standardized Bacteria McFarland->Inoculate Dilute in broth Plate->Inoculate Incubate 6. Incubate Plate (37°C, 18-20h) Inoculate->Incubate Read 7. Visually Inspect for Growth (Turbidity) Incubate->Read Result 8. Determine MIC Value Read->Result

Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanisms of Antimicrobial Action

The structural versatility of pyrazole derivatives allows them to interact with multiple bacterial targets, a key advantage in overcoming resistance. Several mechanisms of action have been proposed and investigated through in silico docking studies and laboratory experiments.

  • Inhibition of DNA Synthesis: A primary mode of action for many pyrazole derivatives is the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and dihydrofolate reductase (DHFR).[6] DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for replication and transcription. Its inhibition leads to a cessation of these processes and ultimately, bacterial cell death.[8][10]

  • Cell Wall Disruption: Some pyrazole derivatives, particularly naphthyl-substituted pyrazoles, are believed to exert their bactericidal effect by disrupting the integrity of the bacterial cell wall.[8] This leads to leakage of cytoplasmic contents and cell lysis.

  • Transcriptional Regulation: Certain advanced pyrazole compounds have been shown to act as regulators of global transcriptional factors like MgrA in S. aureus.[8] MgrA controls the expression of genes related to virulence and antibiotic resistance, and its modulation can weaken the pathogen's defenses.

Proposed Mechanism: DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_process Pyrazole Pyrazole Amine Derivative Inhibition Binding & Inhibition Pyrazole->Inhibition DNAGyrase Bacterial DNA Gyrase (Enzyme) DNA Bacterial DNA DNAGyrase->DNA induces supercoiling DNAGyrase->Inhibition DNA->DNAGyrase binds to Replication DNA Replication & Transcription DNA->Replication Block Replication Blocked Inhibition->Replication blocks process Death Bacterial Cell Death Block->Death

Inhibition of DNA gyrase by pyrazole derivatives.

Conclusion and Future Outlook

Pyrazole amine derivatives represent a highly promising class of antimicrobial agents with the potential to address the critical challenge of multidrug resistance. The data clearly demonstrate that these scaffolds can be chemically modified to produce compounds with potent and broad-spectrum activity.[11] Some derivatives show efficacy against notorious MDR pathogens like S. aureus and A. baumannii at concentrations superior to conventional antibiotics.[1][6]

The multifaceted mechanisms of action, including the inhibition of DNA gyrase and disruption of cell wall integrity, suggest that these compounds may be less susceptible to existing resistance pathways.[6][8] Future research should focus on optimizing the structure-activity relationship to enhance potency and reduce potential toxicity, moving the most promising candidates from in vitro validation to preclinical and clinical development. The continued exploration of the pyrazole nucleus is a vital strategy in the global effort to replenish our arsenal of effective antimicrobial drugs.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (No Date).
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012, April 30). MDPI.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (No Date).
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16).
  • Synthesis and antimicrobial activity of some novel pyrazoles. (No Date). Scholars Research Library.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (No Date).
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024, September 28).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022, January 20). NIH.
  • In Vitro Antimicrobials. (No Date). Pharmacology Discovery Services.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (No Date).
  • In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. (No Date). Longdom Publishing.
  • Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. (No Date). Benchchem.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10).
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (No Date). ProBiologists.
  • A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). (2025, August 10). ResearchGate.
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 03). Open Research@CSIR-NIScPR.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (No Date). IJRAR.org.

Sources

Safety Operating Guide

1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine

Executive Summary: Operational Directive

Immediate Action Required: Treat 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine as a Toxic, Halogenated Organic Substance .

  • Primary Waste Stream: Halogenated Organic Waste (High BTU Incineration).[1]

  • Critical Incompatibility: Do NOT mix with acidic waste streams (potential for exothermic neutralization) or strong oxidizers.[1][2][3]

  • Environmental Status: Presumed Marine Pollutant due to the chlorophenyl moiety.[1] Zero-discharge to sewer systems is mandatory.[1][2]

Chemical Identity & Hazard Characterization

Rationale: Proper disposal requires accurate waste profiling.[1][3] This compound combines the reactivity of an amine with the persistence of a halogenated aromatic.

PropertyData / ClassificationOperational Implication
Compound Name 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amineLabeling: Must appear fully written on waste tags.[1]
Functional Groups 1. Primary Amine (-NH₂)2.[1] Chlorinated Aromatic Ring1. Basic/Reactive (Segregate from acids).2.[1] Requires high-temp incineration to prevent dioxin formation.[1]
Physical State Solid (Crystalline Powder)Dust inhalation hazard during weighing/transfer.
GHS Class (Derived) Warning / Danger [2]• Acute Tox. 4 (Oral)• Skin/Eye Irrit. 2• Aquatic Acute/Chronic 1PPE: Double nitrile gloves and N95/P100 respirator required for solids handling.[1]
Waste Code (RCRA) Not P/U Listed (Specific)Falls under Characteristic Waste (Toxic)Manage as "Non-Regulated Hazardous Waste" or "Halogenated Solvent/Solid" depending on state.

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This protocol relies on barrier protection against both dermal absorption (aromatic amines) and inhalation (fine particulates).

  • Respiratory: N95 or P100 particulate respirator (for solid handling).[1] If in solution with volatile solvents, use organic vapor cartridges (OV/P100).

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).[1] Double gloving is recommended due to the unknown permeation rate of this specific intermediate.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid waste pouring.[1]

  • Body: Standard lab coat (buttoned). Tyvek sleeves recommended if handling >10g quantities.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Scenario: Expired reagent, synthesis yield, or spill cleanup debris.

  • Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why: Avoids static buildup common with plastic bags for fine powders.[1]

  • Secondary Packaging: If using a bag, double-bag using 4-mil polyethylene bags. Seal with tape (gooseneck seal).[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine" (95%+).[1]

    • Hazard Checkbox: Toxic, Irritant.[2][4]

  • Segregation: Place in the Solid Hazardous Waste bin. Do not dispose of in "Regular Trash" or "Biohazard" bins.[1]

B. Liquid Waste (Reaction Mixtures or Mother Liquors)

Scenario: Compound dissolved in solvents (e.g., DCM, Ethyl Acetate, Methanol).

  • Stream Selection:

    • If solvent is Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.

    • If solvent is Non-Halogenated (Methanol, DMSO): You must still use the Halogenated Waste carboy because the solute (the pyrazole) contains chlorine.

    • Scientific Integrity: Introducing chlorine atoms into non-halogenated waste streams complicates fuel-blending incineration processes.[1] Always default to Halogenated streams for chlorinated solutes.[1]

  • pH Check: Ensure the waste solution is not acidic (pH < 4).

    • Action: If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent heat generation or gas evolution inside the drum.

  • Transfer: Use a funnel with a spill tray. Pour slowly. Cap immediately.

C. Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Waste container.

  • Defacement: Cross out the original label. Mark as "Triple Rinsed."[1]

  • Disposal: Discard the glass bottle in the "Glass/Sharps" bin or recycle if permitted by local EHS policy.

Spill Management (Immediate Response)

Self-Validating System: The response scales with the spill size.[1]

  • Minor Spill (< 5g solid):

    • Dampen a paper towel with water or ethanol (prevents dust).[1]

    • Wipe up the powder.[1]

    • Place towel in a Ziploc bag.[1]

    • Dispose as Solid Hazardous Waste .

  • Major Spill (> 5g or Solution):

    • Evacuate the immediate area.[1][2][4][5][6]

    • Don full PPE (Goggles, Double Gloves, Respirator).

    • Cover liquid spills with absorbent pads or vermiculite.[1]

    • Sweep solids gently to avoid dust generation.[1]

    • Collect in a hazardous waste drum. Wash the area with soap and water; collect the wash water as hazardous waste.[1]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (or Contaminated Debris) StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double Bag / Jar Label: 'Toxic Solid' Solid->Bagging AcidCheck Is Solution Acidic? Liquid->AcidCheck SolventCheck Check Solvent Type HalogenatedStream HALOGENATED Waste Stream (Due to Cl-aryl group) SolventCheck->HalogenatedStream Any Solvent FinalStorage Central Waste Storage (Segregate from Oxidizers) HalogenatedStream->FinalStorage Bagging->FinalStorage AcidCheck->SolventCheck No Neutralize Neutralize with NaHCO3 AcidCheck->Neutralize Yes (pH < 4) Neutralize->SolventCheck

Caption: Decision logic for segregating aminopyrazole waste. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used, due to the chlorine content of the solute.[1]

Regulatory & Compliance Framework

  • EPA (USA): While not explicitly listed on the P or U lists, this compound is a Characteristic Hazardous Waste (Toxic/Irritant).

  • Halogen Rule: Under 40 CFR 261, halogenated organic compounds (HOCs) are restricted from land disposal. High-temperature incineration is the required treatment method [1].[1]

  • Sewer Ban: Strictly Prohibited. Discharge into drains violates the Clean Water Act due to aquatic toxicity risks associated with chlorinated aromatics [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Management of Halogenated Solvents and Organics (F-Codes and HOCs). Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

While specific toxicological data for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine is not extensively documented, data from structurally similar pyrazole derivatives indicate several potential hazards. The GHS classification for related compounds suggests that this chemical should be handled as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, a thorough risk assessment is mandatory before commencing any work.

Assumed Hazard Statements:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1][3].

  • H319: Causes serious eye irritation[1][2][3].

  • H335: May cause respiratory irritation[1][3].

Hazard ClassificationGHS CategoryPrecautionary Approach
Acute Oral Toxicity Category 4 (Harmful)Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell and rinse mouth[2][4][5][6].
Skin Corrosion/Irritation Category 2 (Irritant)Avoid contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[3][5][7][8].
Serious Eye Damage/Irritation Category 2 (Irritant)Avoid contact with eyes. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3][7][8].
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[3][4][6][7].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and robust PPE, is essential to minimize exposure.

  • Chemical Fume Hood: All manipulations of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-amine, including weighing, transferring, and reaction quenching, must be performed in a certified chemical fume hood to control airborne dust and vapors[4][5][9].

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory[3]. A face shield should be worn over goggles when there is a significant risk of splashing[9][10].

  • Hand Protection: Double gloving is required. An inner nitrile glove should be worn, with a chemically resistant outer glove such as butyl rubber or Viton[9]. Gloves must be inspected before use, and proper removal technique is critical to avoid skin contact[6][11]. Contaminated gloves should be disposed of as hazardous waste[11].

  • Body Protection: A flame-retardant lab coat is standard. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls should be worn[10][11][12].

  • Respiratory Protection: If engineering controls are insufficient or when handling large quantities of the powder outside of a fume hood, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is necessary[13].

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and procedural steps outline the best practices for handling this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.